1,4-Diazoniabicyclo[2.2.2]octane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H14N2+2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1,4-diazoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2/p+2 |
InChI Key |
IMNIMPAHZVJRPE-UHFFFAOYSA-P |
Canonical SMILES |
C1C[NH+]2CC[NH+]1CC2 |
Origin of Product |
United States |
Foundational & Exploratory
The 1,4-Diazoniabicyclo[2.2.2]octane Dication: Structural Dynamics, Synthesis, and Functional Applications
[1]
Part 1: Structural & Electronic Architecture
Core Geometry and Conformational Dynamics
The fundamental structure of the 1,4-diazoniabicyclo[2.2.2]octane dication consists of two quaternary nitrogen atoms bridged by three ethylene chains.[1] This bicyclic arrangement imposes significant rigidity.[1]
-
Symmetry & Torsion: In its lowest energy state, the dication adopts a twisted conformation with
symmetry. This twist relieves torsional strain between the eclipsed methylene hydrogens that would exist in a geometry.[1] However, in solid-state crystal lattices (e.g., tribromide or iodide salts), packing forces can occasionally enforce a pseudo-eclipsed geometry or induce dynamic disorder.[1] -
Bond Metrics: Crystallographic data indicates that the N–C bond lengths typically range between 1.48 Å and 1.50 Å , slightly longer than the neutral parent (approx. 1.46 Å) due to the inductive withdrawal of the cationic charge.[1] The cage diameter, defined by the non-bonded N···N distance, is approximately 2.50–2.60 Å .
Electronic Charge Distribution
The dication carries two positive charges localized on the bridgehead nitrogen atoms.[1] Unlike planar aromatic systems where charge is delocalized via resonance, the DABCO dication relies on through-bond inductive effects and through-space field effects . The rigid cage prevents the nitrogen lone pairs (in the neutral precursor) from inverting, making the alkylation or protonation stereoelectronically straightforward but kinetically governed by the steric bulk of the incoming electrophile.
Part 2: Synthesis & Derivatization Protocols
Protocol A: Diprotonation (Standard Salt Formation)
This protocol generates the fundamental dihydrochloride or diiodide salts, commonly used as precursors for ion exchange or as structure-directing agents.[1]
Reagents: DABCO (98%), Hydroiodic acid (57% aq) or HCl (conc.), Ethanol.
-
Dissolution: Dissolve 10 mmol of DABCO in 20 mL of ethanol.
-
Acid Addition: Dropwise add 25 mmol (2.5 eq) of the mineral acid at 0°C. The reaction is highly exothermic.
-
Crystallization: Allow the solution to warm to room temperature. A white precipitate of
will form.[1] -
Purification: Recrystallize from hot ethanol/water (9:1) to yield high-purity rods.
Protocol B: N,N'-Dialkylation (Antimicrobial Amphiphiles)
This Menshutkin reaction synthesizes quaternary ammonium amphiphiles (QACs) used in drug development.[1]
Reagents: DABCO, 1-Bromododecane (or target alkyl halide), Acetonitrile (anhydrous).
-
Stoichiometry: Mix DABCO (1.0 eq) with Alkyl Bromide (2.2 eq) in acetonitrile.
-
Reflux: Heat the mixture to reflux (80°C) for 24–48 hours. The dicationic salt often precipitates as it forms.[1]
-
Workup: Cool to room temperature. Filter the solid and wash extensively with cold diethyl ether to remove unreacted alkyl halide.[1]
-
Validation:
NMR (DMSO- ) should show a downfield shift of the cage methylene protons ( ~3.5-4.0 ppm) confirming quaternization.[1]
Protocol C: Asymmetric Functionalization (Selectfluor Type)
Synthesis of asymmetric dications like Selectfluor (F-TEDA-BF4) requires a stepwise approach.[1]
-
Mono-alkylation: React DABCO with 1 eq of dichloromethane to form the 1-chloromethyl-4-aza-1-azoniabicyclo[2.2.2]octane monochloride.
-
Ion Exchange: Swap chloride for tetrafluoroborate (
) using . -
Fluorination: Treat the mono-cation with elemental fluorine (
) diluted in to quaternize the second nitrogen, yielding the reactive N-F / N-CH2Cl dication.[1]
Part 3: Functional Applications
Medicinal Chemistry: Cationic Amphiphiles
In drug development, long-chain dialkyl derivatives of the DABCO dication act as potent antimicrobial agents . They function by disrupting the anionic bacterial cell membrane.[1]
-
Mechanism of Action (MOA): The dicationic headgroup binds electrostatically to the negatively charged bacterial surface. The hydrophobic alkyl tails then insert into the lipid bilayer, causing depolarization and lysis.
-
Structure-Activity Relationship (SAR): Activity is non-linear with chain length.[1]
Materials Science: Structure Directing Agents (SDAs)
The
-
Example: In iodobismuthates (e.g.,
), the dication acts as a counter-ion that stabilizes the anionic inorganic framework. Its rigid size dictates the cavity dimensions of the resulting crystal lattice, effectively "programming" the material's porosity and bandgap properties.
Synthetic Reagents: Electrophilic Fluorination
Derivatives like Selectfluor utilize the electron-deficient nature of the dicationic nitrogen to make the attached fluorine atom highly electrophilic (
Part 4: Data & Visualization[2]
Table 1: Crystallographic Bond Metrics ( )
Data derived from diiodide and perchlorate salts.
| Parameter | Value Range (Å / °) | Comment |
| N–C Bond Length | 1.48 – 1.50 Å | Elongated vs neutral DABCO (1.46 Å) |
| C–C Bond Length | 1.53 – 1.55 Å | Typical |
| N[1][2]···N Distance | 2.55 – 2.60 Å | Non-bonded trans-annular distance |
| C–N–C Angle | ~109.5° | Near-ideal tetrahedral geometry |
| Torsion (N-C-C-N) | ~15° – 20° | Twisted conformation ( |
Table 2: Antimicrobial Efficacy (MIC in )
Effect of alkyl chain length on
| Alkyl Chain ( | S. aureus (Gram +) | P. aeruginosa (Gram -) | Interpretation |
| Ethyl (C2) | > 512 | > 512 | Inactive |
| Hexyl (C6) | 64 | 128 | Weak Activity |
| Decyl (C10) | 2 – 4 | 8 – 16 | Optimal Potency |
| Dodecyl (C12) | 2 – 4 | 16 – 32 | High Potency |
| Hexadecyl (C16) | 32 | > 128 | Cutoff Effect |
Figure 1: Synthesis & Derivatization Logic
A map of the chemical pathways transforming DABCO into high-value dicationic species.
Caption: Synthesis pathways for generating protonated, alkylated, and functionalized DABCO dications.
Figure 2: Structure-Activity Relationship (SAR) Mechanism
Logic flow for the antimicrobial activity of DABCO dication derivatives.
Caption: Mechanistic pathway of antimicrobial action for dialkyl-DABCO dications, highlighting the critical role of chain length.
References
-
Crystal Structure of 1,4-Diazoniabicyclo[2.2.2]octane Diiodide Monohydrate. Zeitschrift für Kristallographie. (2012). Detailed analysis of the diprotonated cage geometry and hydrogen bonding networks. [Link][1]
-
Synthesis and Structure-Activity Relationship of Novel 1,4-Diazabicyclo[2.2.2]octane Derivatives as Potent Antimicrobial Agents. European Journal of Medicinal Chemistry. (2015). Comprehensive SAR study on alkyl chain length and antibacterial efficacy.[1] [Link]
-
Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. Inorganic Chemistry. (2021). Demonstrates the use of the dication as a structure-directing counter-ion in materials science.[1] [Link][1]
-
Selectfluor: A User-Friendly Electrophilic Fluorinating Reagent. Accounts of Chemical Research. (2004).[1] Reviews the synthesis and application of the N-fluoro dication derivative. [Link]
-
Crystal Structures of 1,4-Diazabicyclo[2.2.2]octane-1,4-diium Salts. Acta Crystallographica Section E. (2014). Structural comparison of various dicationic salts and their packing motifs. [Link]
Thermodynamic Profiling of Diazoniabicyclo[2.2.2]octane Salts: A Technical Guide
Topic: Thermodynamic Properties of Diazoniabicyclo[2.2.2]octane Salts Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The salts of 1,4-diazoniabicyclo[2.2.2]octane (derived from the parent base DABCO, or triethylenediamine) represent a critical class of materials with bifurcated utility.[1] In materials science , their dicationic lattice structures (
This guide provides a rigorous thermodynamic analysis of these salts, moving beyond basic physical constants to explore the causality of their phase behaviors, decomposition kinetics, and energetic potentials.
Molecular Architecture & Synthesis Logic
The Dicationic Core
The thermodynamic distinctiveness of these salts arises from the globular symmetry of the diazoniabicyclo[2.2.2]octane core. Unlike planar aromatic cations, the DABCO dication is a rigid, cage-like structure.
-
Symmetry:
(parent) lowered symmetry in crystal lattice. -
Protonation Sites: The bridgehead nitrogens are unhindered, allowing for facile formation of mono- (
) and di- ( ) cations. -
Thermodynamic Implication: The globular shape allows for free rotation in the solid state at high temperatures (plastic phase), leading to high-entropy phase transitions upon cooling.
Synthesis Protocols for Thermodynamic Purity
To ensure accurate thermodynamic data (DSC/TGA), synthesis must avoid solvate inclusions which plague this hygroscopic class.
Protocol: Anhydrous Dication Synthesis
-
Precursor Prep: Sublimate DABCO base (99%+) at 60°C under vacuum to remove hydrates.
-
Acid Addition: Dropwise addition of anhydrous acid (
, ) in non-aqueous solvent (Ethanol/Et2O) at 0°C.-
Why: Water acts as a competing H-bond donor, creating hydrate phases (e.g., DABCO
HI H O) that skew heat capacity measurements.
-
-
Crystallization: Slow evaporation in a desiccator (
). -
Validation: XRD check for space group (e.g., Pnma for perchlorate at RT).
Thermodynamic Properties & Phase Transitions[2][3][4][5]
This section details the quantitative behavior of key DABCO salts. The data highlights the entropy-driven nature of their structural changes.[2]
Phase Transition Data
DABCO salts are renowned for their "rich" phase diagrams, often exhibiting multiple solid-solid transitions driven by the freezing of ring rotations.
Table 1: Thermodynamic Parameters of Phase Transitions
| Salt Compound | Transition Temp ( | Transition Type | Structural Change | |
| DABCO Perchlorate | 201.7 K | Reversible (1st Order) | ~5.1 (Hysteresis) | Pnma |
| DABCO Triperchlorate (Oxonium complex) | 387.8 K | Order-Disorder (1st Order) | 29.3 | Huge expansion (1.4%); Rotational disorder |
| DABCO Tetrafluoroborate | 377 K | Ferroelectric-Paraelectric | High | Proton ordering in H-bonds |
| DABCO Sodium Perchlorate | 207.9 °C | Endothermic | N/A | Skeleton structural change |
Technical Insight: The massive entropy gain (
J/mol[2]·K) in the triperchlorate salt at 387.8 K indicates the onset of a "plastic crystal" phase where the cation rotates isotropically, behaving dynamically like a liquid while maintaining translational order.
Energetic Thermochemistry
For high-energy applications, the Heat of Decomposition (
Case Study: DABCO-Sodium Perchlorate Hybrid
-
Material:
-
Decomposition Heat: 2770 J/g (approx.[3]
higher than purengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ).[3] -
Mechanism: The organic cation acts as a fuel source in close molecular proximity to the oxidizing perchlorate anions, reducing diffusion limitations during combustion.
-
Kinetics:
kJ/mol (lower barrier than pure oxidant, indicating catalytic effect of the amine).
Experimental Methodologies
To replicate these profiles, the following self-validating workflows are recommended.
Differential Scanning Calorimetry (DSC) Workflow
Objective: Accurate determination of
-
Sample Mass: 5–10 mg (hermetically sealed Al pan to prevent sublimation).
-
Cycle: Heat from 100 K to 450 K at 5 K/min; Cool at 5 K/min.
-
Validation: Check for hysteresis. If
, the transition is First Order. -
Baseline Subtraction: Essential for calculating absolute
.
Thermal Decomposition Kinetics (TGA)
Objective: Determine
-
Run multiple rates:
K/min. -
Plot:
vs (where is peak decomposition temp). -
Slope:
.
Visualization of Experimental Logic
Figure 1: Integrated workflow for thermodynamic characterization of DABCO salts. Note the critical XRD checkpoint to ensure hydrate-free starting material.
Decomposition Mechanisms
Understanding the breakdown pathway is vital for safety in drug formulation and energetic materials handling.
Pathway Analysis:
-
Proton Transfer (Pre-ignition): The initial step often involves the transfer of the acidic proton from the diazoniabicyclo cation to the anion (if basic) or the destabilization of the N-C bonds.
-
Ring Opening: The bicyclic cage strain (~15 kcal/mol) is released.
-
Gas Evolution: Formation of volatile species (
, , ).
Figure 2: Thermal decomposition cascade. The initial endothermic step (Step 1) is often masked by the rapid exothermic cage collapse (Step 2) in high-heating-rate experiments.
References
-
Czapla, Z., et al. (2013). New Polar Phases of 1,4-Diazabicyclo[2.2.2]octane Perchlorate, An NH+···N Hydrogen-Bonded Ferroelectric. Crystal Growth & Design. Link
-
Szafranski, M. (2018). Synthesis, Crystal Structures, and Phase Transitions of Dabco Oxonium Triperchlorate and Tritetrafluoroborate. Crystal Growth & Design. Link
-
Zhang, J., et al. (2019). Enhanced thermal decomposition performance of sodium perchlorate by molecular assembly strategy. Journal of Alloys and Compounds. Link
-
Ye, H. Y., et al. (2013). Temperature-induced reversible structural phase transition of 1,4-dimethyl-1,4-diazabicyclo[2.2.2]octane bis(perchlorate). RSC Advances. Link
-
Knope, K. E., & Cahill, C. L. (2007). 1,4-Diazoniabicyclo[2.2.2]octane dinitrate. Acta Crystallographica Section E. Link
Sources
solubility of 1,4-diazoniabicyclo[2.2.2]octane dichloride in water
This technical guide details the solubility characteristics, physicochemical behavior, and experimental protocols for 1,4-diazoniabicyclo[2.2.2]octane dichloride (also known as DABCO dihydrochloride or DABCO·2HCl).[1]
Executive Summary
1,4-Diazoniabicyclo[2.2.2]octane dichloride (
While the free base (DABCO) exhibits high water solubility (~450 g/L at 25°C), the dichloride salt typically exhibits higher solubility and significant hygroscopicity due to its ionic lattice and high hydration energy. It readily forms hydrates (e.g., dihydrate) upon exposure to atmospheric moisture. This guide provides the structural context, thermodynamic drivers, and a validated protocol for precise solubility determination.
Physicochemical Characterization
Structural Identity
The compound consists of the doubly protonated diamine cation and two chloride counterions.
| Parameter | Data |
| IUPAC Name | 1,4-Diazoniabicyclo[2.2.2]octane dichloride |
| Common Names | DABCO dihydrochloride; DABCO[1][2][3]·2HCl; Triethylenediamine dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 185.10 g/mol |
| CAS Number | 10043-52-4 (Salt form) / 280-57-9 (Free base) |
| Physical State | White crystalline solid (often hygroscopic) |
| pH (Aqueous) | Acidic (< 2.0 for 1M solution) due to protonated ammonium groups |
Solubility Thermodynamics
The dissolution of DABCO dichloride is driven by the hydration enthalpy of the dicationic species.
-
Lattice Energy: Moderate. The bulky bicyclic cation reduces packing efficiency compared to simple salts like NaCl, lowering the lattice energy barrier to dissolution.
-
Hydration Enthalpy: High. The
sites are accessible for hydrogen bonding with water molecules, favoring solvation. -
Temperature Dependence: Solubility increases with temperature. The dissolution is generally endothermic, following the Van 't Hoff equation behavior.
Comparative Solubility
| Species | Solubility (H₂O, 25°C) | Nature | pH Impact |
| DABCO (Free Base) | ~450 g/L (4.0 M) | Molecular/H-bond acceptor | Basic (pKa ~8.8) |
| DABCO·2HCl (Salt) | > 600 g/L (Est.) * | Ionic/Electrolyte | Acidic (pKa ~3.0) |
*Note: Exact saturation points for the salt vary by hydration state (anhydrous vs. dihydrate). The salt is significantly more soluble than the base in acidic media.
Mechanism of Dissolution & Stability
The following diagram illustrates the transition from the crystalline lattice to the solvated ionic species. The formation of the dihydrate phase is a critical intermediate step in high-humidity environments.
Figure 1: Dissolution pathway of DABCO dichloride, highlighting the intermediate hydrate formation common in ambient conditions.
Experimental Protocol: Gravimetric Solubility Determination
Since commercial Certificates of Analysis (CoA) often list "Soluble" without a specific limit, researchers must determine the exact saturation point for their specific temperature conditions.
Reagents & Equipment
-
Analyte: DABCO dichloride (Recrystallized from ethanol/HCl if purity is <98%).
-
Solvent: HPLC-grade Deionized Water (degassed).
-
Equipment: Thermostatted shaker bath, 0.22 µm syringe filters (PTFE), analytical balance (±0.0001 g).
Step-by-Step Workflow
Figure 2: Gravimetric workflow for determining the precise solubility limit of DABCO salts.
Calculation & Validation
Calculate solubility (
Validation Check:
-
pH Check: The saturated solution should be strongly acidic. If pH > 4, the salt may have hydrolyzed or is contaminated with free base.
-
Chloride Titration: Optionally validate the mass balance by titrating the chloride content with Silver Nitrate (
).
Applications & Implications
Crystal Engineering (Perovskites)
DABCO dichloride is a critical A-site cation precursor for organic-inorganic hybrid perovskites and ferroelectric materials.
-
Role: The globular shape of the
cation induces high symmetry in the crystal lattice. -
Protocol Note: When synthesizing perovskites (e.g.,
), use a saturated aqueous solution of DABCO·2HCl mixed with metal halides. The high solubility allows for high-concentration precursor loading, essential for growing large single crystals.
Synthesis & Catalysis
While the free base is the catalyst, the salt is often the recovery form.
-
Recovery: DABCO can be recovered from organic reaction mixtures by extraction with aqueous HCl, precipitating the dichloride salt or dissolving it in the aqueous phase.
-
Purification: Recrystallization is best performed using a Water/Ethanol system. Dissolve in minimum hot water, then add excess ethanol to precipitate the purified salt.
Safety & Handling (SDS Summary)
| Hazard Category | Classification | Handling Protocol |
| Skin/Eye Irritation | Category 2 / 2A | Causes serious eye irritation. Wear safety goggles and nitrile gloves. |
| Inhalation | STOT SE 3 | Dust is irritating to the respiratory tract. Use in a fume hood. |
| Stability | Hygroscopic | Store in a desiccator. Material will clump and liquefy if left open. |
Disposal: Dilute with excess water and neutralize with sodium bicarbonate before disposal, or treat as halogenated organic waste depending on local regulations.
References
-
Chemical Identity & Base Properties
-
Salt Synthesis & Crystal Structure
- Ben Rhaiem, T., et al. (2012). Bis(1,4-diazoniabicyclo[2.2.2]octane) di-μ-chlorido-bis[tetrachloridoantimonate(III)
-
Source:
- Phase Transitions & Hydrates: Szafrański, M. (2002). Mechanism of phase transitions in DABCO dihalides. Context: Discusses the hydration and structural phase changes of DABCO salts.
-
Application in Separation (Fe stripping)
- Stripping of Fe(III) from Aliquat 336...
-
Source:
-
General Solubility Data (Free Base Reference)
- DABCO Product Specific
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Diazabicyclo[2.2.2]octane | 280-57-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. 1,4-Diazabicyclo[2.2.2]octane, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Structural Dynamics and Crystallographic Characterization of DABCO-Based Dicationic Frameworks
Executive Summary: The Dicationic Challenge
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a quintessential globular amine. While its neutral and monocationic forms are crystallographically routine, dicationic DABCO salts (DABCO
The dicationic state—achieved via double protonation or dialkylation—rigidifies the N–C bonds but paradoxically introduces significant orientational disorder in the crystal lattice due to the high symmetry of the [C
Chemical Architecture & Synthesis Logic
The core objective is to access the
Synthesis Pathways
The synthesis must drive the reaction to completion to avoid mixed mono/dicationic species (e.g., [DABCO-H]
-
Pathway A (Protonation): Requires super-stoichiometric strong acids (HX, where X = Cl, Br, I, ClO
). -
Pathway B (Alkylation): Menshutkin reaction with alkyl halides.
-
Critical Control: Steric hindrance. The second alkylation is kinetically slower. High-dielectric solvents (Acetonitrile, Nitromethane) are required to stabilize the transition state.
-
Visualization: Synthesis & Crystallization Workflow
The following diagram outlines the decision tree for generating diffraction-quality single crystals.
Figure 1: Synthetic and crystallographic workflow for DABCO dications. Note the divergence in reagents but convergence in low-temperature data collection.
Crystallization & Data Collection Protocols[6][7]
DABCO salts are notorious for forming plastic crystals —phases where the center of mass is fixed, but the molecule rotates freely. This results in rapid signal decay and massive disorder at room temperature (RT).
Experimental Protocol: Growing Diffraction-Quality Crystals
Objective: Obtain single crystals of [DABCO-H2][X]2 suitable for X-ray analysis.
-
Dissolution: Dissolve 1 mmol of DABCO in 5 mL of Ethanol/Water (3:1 v/v).
-
Acidification: Add 2.5 mmol (2.5 eq) of HX (e.g., HBr, HI). Note: Excess acid prevents monocation contamination.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust nucleation sites.
-
Growth Method (Vapor Diffusion):
-
Place the filtrate in a small vial.
-
Place the small vial inside a larger jar containing Diethyl Ether (antisolvent).
-
Seal tightly. Ether vapor will slowly diffuse into the ethanol, lowering solubility gradually.
-
-
Harvesting: Crystals typically appear within 48-72 hours. Mount immediately in Paratone-N oil to prevent dehydration/oxidation.
Data Collection Strategy (SC-XRD)
-
Temperature: Mandatory < 100 K.
-
Reasoning: At RT, the DABCO cage often exhibits dynamic disorder (tumbling). Cooling "freezes" the cage into a specific conformation (twisted vs. eclipsed).
-
-
Resolution: Collect to at least 0.75 Å (Mo Kα) or 0.80 Å (Cu Kα). High-angle data is crucial for resolving the N-C bond vectors against the rotating background.
Structural Refinement & Analysis
Handling Disorder
In dicationic salts, the anion often sits in voids created by the globular cations. If the anion is spherical (Cl
-
Restraints: Use SIMU and DELU restraints in SHELXL to model atomic displacement parameters (ADPs) of the cage carbons if thermal ellipsoids are elongated.
-
Modelling: If the cage appears as a star-shaped blur, it is likely disordered over two positions related by a rotation (often 60°). Model as PART 1 and PART 2 with occupancy refined (variable x and 1-x).
Hirshfeld Surface Analysis
Modern analysis moves beyond simple bond lengths to surface interactions. This is critical for explaining the high melting points and phase transitions of these salts.
Case Study: [DABCO-H
| Interaction Type | Contribution (%) | Significance |
| Br...H | 84.8% | Dominant stabilizing force (Charge-assisted H-bonding). |
| H...H | 15.2% | Minor van der Waals contact; indicates tight packing of cages. |
| Br...Br | < 1% | Negligible; anions are well-separated by organic spacers. |
Data derived from Hirshfeld analysis of DABCO-tribromide salts [1].
Visualization: Refinement Logic
The following diagram illustrates the iterative process of solving these disordered structures.
Figure 2: Decision matrix for crystallographic refinement of disordered DABCO cages.
Functional Implications: Ferroelectricity & Phase Transitions[4][8]
DABCO dications are prime candidates for molecular ferroelectrics . The mechanism relies on the order-disorder phase transition.
The Mechanism
-
High T (Paraelectric): The DABCO cage rotates freely or occupies multiple sites with high symmetry (e.g., cubic or orthorhombic). The average dipole moment is zero.
-
Low T (Ferroelectric): The cage "freezes" into a polar space group. The loss of the center of symmetry (e.g.,
) creates a macroscopic spontaneous polarization.
Case Study: DABCO-Fe-Sulfate
The salt (C6H14N2)2 exhibits a reversible phase transition at -2.3 °C.[4]
-
Structural Driver: Torsional movement of the DABCO ring and disappearance of the mirror plane upon cooling [2].
-
Application: These materials are "relaxor ferroelectrics," useful for capacitors and sensors due to their dielectric response.
References
-
Crystal structure and Hirshfeld surface analysis of 1,4-diazabicyclo[2.2.2]octanediium bis(tribromide) . IUCrData (2024). [Link]
-
Synthesis, crystal structures, phase transition characterization and thermal decomposition of a new dabcodiium hexaaquairon(II) bis(sulfate) . Journal of Molecular Structure (2010). [Link]
-
Ferroelectricity and phase transition of halide solid-solution dabcoH(BrxI1−x) . Scientific Reports (2017). [Link]
-
Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate . Zeitschrift für Naturforschung B (2012). [Link]
Sources
- 1. journalspress.com [journalspress.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structures of 1,4-diazabicyclo[2.2.2]octan-1-ium 4-nitrobenzoate dihydrate and 1,4-diazabicyclo[2.2.2]octane-1,4-diium bis(4-nitrobenzoate): the influence of solvent upon the stoichiometry of the formed salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
The Dichotomy of Bicyclic Amines: A Technical Guide to DABCO vs. 1,4-Diazoniabicyclo[2.2.2]octane
Executive Summary
In the realm of advanced organic synthesis and drug development, the bicyclic amine scaffold is a foundational architectural element. However, a profound inversion of chemical reactivity occurs when transitioning from the neutral DABCO (1,4-diazabicyclo[2.2.2]octane) to its quaternized, dicationic derivative, 1,4-diazoniabicyclo[2.2.2]octane . This whitepaper explores the structural causality, mechanistic pathways, and practical protocols that differentiate these two critical chemical entities, illustrating how a simple change in oxidation and charge state flips a molecule from a potent nucleophile to a highly engineered electrophile.
Structural and Electronic Divergence
The fundamental difference between DABCO and 1,4-diazoniabicyclo[2.2.2]octane lies in their charge state, which dictates their entirely opposing electronic behaviors.
-
DABCO (The Neutral Core): DABCO (
) features two nitrogen atoms situated at the bridgeheads of a bicyclic system with eclipsed methylene groups[1]. Because the nitrogen lone pairs are highly exposed and sterically unhindered, DABCO acts as a potent Lewis base and a highly efficient nucleophilic catalyst[1]. -
1,4-Diazoniabicyclo[2.2.2]octane (The Dicationic Core): The chemical nomenclature "diazonia" indicates that both nitrogen atoms are quaternized, bearing a formal positive charge (
)[2]. This dicationic state completely strips the molecule of its nucleophilicity. Instead, the framework becomes a powerful electron-withdrawing scaffold. This property is famously exploited in Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The extreme electron deficiency of the diazonia core weakens the N–F bond, facilitating the highly selective transfer of electrophilic fluorine ( ) to nucleophilic substrates[3].
Reactivity divergence from nucleophilic DABCO to electrophilic diazonia derivatives.
DABCO: The Nucleophilic Powerhouse
DABCO is primarily utilized as a nucleophilic catalyst in polymerization (e.g., polyurethane synthesis) and carbon-carbon bond-forming reactions like the Baylis-Hillman reaction[1].
Causality of Action: In the Baylis-Hillman reaction, DABCO's unhindered lone pair attacks the
1,4-Diazoniabicyclo[2.2.2]octane: The Electrophilic Scaffold
While the bare diazonia dication is occasionally used as a structural template in crystallography (e.g., metal sulfates and MOFs)[4], its most critical application in drug development is as the backbone of electrophilic fluorinating agents[5].
Causality of Action: Selectfluor is synthesized via the N-alkylation of DABCO with dichloromethane, followed by ion exchange and treatment with elemental fluorine[5]. The resulting
Workflow for electrophilic fluorination utilizing the diazonia-based Selectfluor.
Quantitative Data & Physical Properties
The transition from a neutral base to a dicationic salt drastically alters the physical properties, dictating solvent compatibility and handling requirements.
| Property | DABCO (1,4-diazabicyclo[2.2.2]octane) | 1,4-Diazoniabicyclo[2.2.2]octane (Selectfluor deriv.) |
| Molecular Formula | ||
| Charge State | Neutral | Dicationic ( |
| Melting Point | 156–160 °C[1] | 260 °C (Decomposes) |
| Chemical Role | Lewis Base, Nucleophile, Catalyst | Electrophile ( |
| Solubility Profile | Soluble in water, benzene, ethanol | Soluble in MeCN, water; decomposes in DMSO[6] |
| Handling/Hazards | Hygroscopic, Flammable, Corrosive[7] | Moisture stable, Oxidizer, Respiratory Irritant[3] |
Self-Validating Experimental Protocols
Protocol A: DABCO-Catalyzed Baylis-Hillman Reaction
Objective: Synthesize an
-
Preparation: In an oven-dried round-bottom flask, dissolve 10 mmol of the target aldehyde and 12 mmol of methyl acrylate in 5 mL of a 1:1 mixture of 1,4-dioxane and water.
-
Catalyst Addition: Add 1.0 mmol (10 mol%) of crystalline DABCO. Causality Check: DABCO is highly hygroscopic; ensure it is stored under inert gas to maintain accurate stoichiometric weighing and prevent catalyst deactivation by ambient moisture[1].
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor via TLC until the aldehyde is consumed.
-
Validation & Workup: Quench with saturated aqueous
. Extract with ethyl acetate (3 x 15 mL). Self-Validating Step: DABCO partitions entirely into the aqueous phase due to its high water solubility, leaving the pure Baylis-Hillman adduct in the organic phase without the need for complex chromatography.
Protocol B: Electrophilic Fluorination via Selectfluor
Objective: Regioselective
-
Substrate Solvation: Dissolve 1.0 mmol of the steroid enol acetate in 10 mL of anhydrous MeCN.
-
Reagent Introduction: Add 1.1 mmol of Selectfluor (F-TEDA-BF4) in a single portion at room temperature[3]. Safety Note: Wear an approved dust mask, as the dicationic salt is a known respiratory irritant[3].
-
Reaction: Stir for 15-30 minutes. Causality Check: The reaction is extremely rapid due to the high electrophilicity of the
atom bound to the electron-starved diazonia core. -
Validation & Workup: The reaction is complete when the suspension clears or changes color. Pour into water and extract with dichloromethane. Self-Validating Step: The spent reagent (a monocationic diazabicyclo salt) is highly water-soluble and is entirely removed in the aqueous wash, leaving the cleanly fluorinated product in the organic layer.
Conclusion
The distinction between DABCO and 1,4-diazoniabicyclo[2.2.2]octane is a masterclass in physical organic chemistry. By simply alkylating and quaternizing the bridgehead nitrogens, chemists transform a classic nucleophilic catalyst into a highly engineered, dicationic delivery system for electrophiles. Understanding this dichotomy is essential for drug development professionals designing scalable, selective, and safe synthetic routes.
References
- DABCO - Wikipedia | Wikipedia.org |
- 1,4-Diazoniabicyclo[2.2.2]octane - PubChem - NIH | NIH.gov |
- Dabco | C6H12N2 | CID 9237 - PubChem - NIH | NIH.gov |
- 1,4-Diazabicyclo 2.2.2 octane ReagentPlus - Sigma-Aldrich | Sigmaaldrich.com |
- A new dabco-templated metal sulfate: 1,4-diazoniabicyclo[2.2.
- 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) - Sigma-Aldrich | Sigmaaldrich.com |
- 1-(Chloromethyl)-4-fluoro-1,4- diazoniabicyclo[2.2.
- 1-ChloroMethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- Selectfluor - Wikipedia | Wikipedia.org |
Sources
- 1. DABCO - Wikipedia [en.wikipedia.org]
- 2. 1,4-Diazoniabicyclo[2.2.2]octane | C6H14N2+2 | CID 4060555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. A new dabco-templated metal sulfate: 1,4-diazoniabicyclo[2.2.2]octane hexaaquacadmium bis(sulfate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. 1-ChloroMethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | 140681-55-6 [chemicalbook.com]
- 7. Dabco | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermal Stability of 1,4-Diazoniabicyclo[2.2.2]octane Derivatives
The following guide provides an in-depth technical analysis of the thermal stability of 1,4-diazoniabicyclo[2.2.2]octane (DABCO) derivatives. It is structured to serve researchers in energetic materials, ionic liquids, and solid-state chemistry.
Technical Guide & Whitepaper
Executive Summary
Derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO)—specifically its mono- and di-quaternary ammonium salts (DABCOnium)—occupy a critical niche in materials science. Their thermal stability is the primary gatekeeper for their application in high-energy density materials (HEDMs) , ionic liquids (ILs) , and hybrid perovskite solar cells .
Unlike linear quaternary ammonium salts, the DABCO rigid cage structure imposes unique constraints on decomposition pathways. This guide delineates the mechanistic dichotomy between nucleophilic ring-opening (dominant in ionic liquids) and redox-driven combustion (dominant in energetic salts), providing actionable protocols for characterization and stability enhancement.
Chemical Architecture & Stability Logic
The thermal resilience of DABCO derivatives is governed by the interplay between the cationic cage stress and the anion's nucleophilicity/oxidizing power .
The Cationic Core
-
Monocationic (
or ): Retains one nucleophilic nitrogen. Thermal stability is often limited by the reverse Menschutkin reaction (dealkylation) or proton transfer. -
Dicationic (
or ): Highly electron-deficient cage. The electrostatic repulsion between the two positive nitrogens weakens the C-C and C-N bonds within the ethylene bridges, making the cage susceptible to nucleophilic attack and ring opening.
The Anion Effect
The anion dictates the decomposition temperature (
-
Halides (Cl⁻, Br⁻, I⁻): Act as nucleophiles. They attack the cage carbons at elevated temperatures, triggering ring opening (formation of piperazines).
-
Non-Coordinating Anions (
, ): enhance stability by lacking the nucleophilicity required to open the cage. -
Oxidizing Anions (
, , ): Shift the mechanism from degradation to combustion. Stability is defined by the activation energy of the redox reaction.
Mechanisms of Thermal Decomposition
Understanding how these molecules fail is prerequisite to engineering superior derivatives.
Mechanism A: Nucleophilic Ring Opening (The Piperazine Route)
In non-oxidizing environments (e.g., ionic liquids), the primary failure mode is the destruction of the bicyclic cage.
-
Initiation: A nucleophile (anion
) attacks a methylene carbon adjacent to a quaternary nitrogen. -
Transition: The C-N bond cleaves, relieving cage strain.
-
Product: A substituted piperazine derivative is formed.[1]
Mechanism B: Reverse Menschutkin (Dealkylation)
For
-
Outcome: Returns neutral DABCO and an alkyl halide.
-
Prevalence: Common with methyl/ethyl substituents and halide anions.
Mechanism C: Redox-Driven Combustion
In energetic salts (e.g., DABCO-diperchlorate), the anion acts as an internal oxidizer.
-
Process: Proton transfer (if protic)
formation of unstable acids (e.g., ) rapid oxidation of the organic cage. -
Result: Violent exotherm, gaseous products (
).
Visualization: Decomposition Pathways
The following diagram illustrates the competing pathways based on anion type.
Caption: Competing thermal decomposition pathways for DABCO derivatives driven by anion nature.
Quantitative Stability Data
The following data summarizes thermal thresholds (
Table 1: Comparative Thermal Stability ( )
| Derivative Class | Compound | Anion Type | Primary Failure Mode | |
| Ionic Liquid | Nucleophilic | ~230 | Ring Opening/Dealkylation | |
| Ionic Liquid | Non-coord. | ~320 | Thermal degradation | |
| Ionic Liquid | Non-coord. | >350 | Thermal degradation | |
| Energetic | DAP-4 (Perchlorate) | Oxidizing | ~360 | Redox/Explosive |
| Energetic | DABCO-Dinitrate | Oxidizing | ~200-250 | Redox (Stepwise) |
| Hybrid | Complex | ~300 | Loss of DABCO/Iodine |
Key Insight: DABCO-based ionic liquids generally exhibit lower stability than Imidazolium analogs due to the ring strain of the [2.2.2] system, but offer higher density and specific impulse in energetic formulations.
Experimental Protocols for Stability Validation
To rigorously assess thermal stability, a multi-modal approach is required. Simple TGA is insufficient for energetic materials due to the risk of instrument damage and lack of mechanistic insight.
Protocol A: Thermal Characterization Workflow
This protocol ensures safety and data integrity.
-
Pre-Treatment (Drying):
-
DABCO salts are notoriously hygroscopic.
-
Step: Dry samples at 80°C under vacuum (10 mbar) for 12 hours.
-
Validation: Verify water content < 500 ppm via Karl-Fischer titration. Moisture significantly lowers
by facilitating hydrolysis.
-
-
DSC Screening (Safety First):
-
Run Differential Scanning Calorimetry (DSC) before TGA for unknown energetic salts.
-
Parameters: 2 mg sample, hermetically sealed Al pan, 5°C/min ramp.
-
Stop Criteria: If a sharp exotherm (>500 J/g) is detected, restrict TGA sample mass to <0.5 mg.
-
-
TGA-MS Coupled Analysis:
Protocol B: Isoconversional Kinetic Analysis
To predict long-term stability (shelf life) at lower temperatures, do not rely on a single heating rate.
-
Perform TGA at four distinct heating rates (
= 2, 5, 10, 20 °C/min). -
Apply the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) methods to calculate Activation Energy (
) as a function of conversion ( ). -
Self-Validating Check: If
varies significantly with , the decomposition involves multi-step kinetics (e.g., liquefaction followed by gasification).
Visualization: Experimental Workflow
Caption: Safety-critical workflow for thermal analysis of DABCO derivatives.
References
-
Synthesis and thermal properties of 1,4-diazoniabicyclo[2.2.2]octane dinitrate. Acta Crystallographica Section E, 2007.
-
Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity. Polymers, 2024.
-
Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane derived quaternary ammonium salts. ResearchGate, 2012.
-
Thermal Decomposition of Ammonium Dinitramide (ADN) as Green Energy Source. Aerospace, 2023.
-
Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. Inorganic Chemistry, 2021.
-
Synthesis, vibrational, thermal... studies of new DABCO based ionic liquids. Journal of Molecular Structure, 2024.
-
Thermal Decomposition Mechanism of DAP-4/TKX-50 Mixtures. Chinese Journal of Explosives & Propellants, 2022.[4]
Sources
Electrochemical Frontiers: Diazoniabicyclooctane (DABCO) Based Ionic Liquids
Technical Guide & Whitepaper
Executive Summary
In the pursuit of high-voltage electrolytes for next-generation energy storage (Li-ion, Na-ion, and supercapacitors), Diazoniabicyclooctane (DABCO) based ionic liquids (ILs) have emerged as a distinct class of "super-cation" electrolytes. Unlike the ubiquitous imidazolium-based ILs, which suffer from cathodic instability due to the acidic C2-proton, DABCO-based ILs offer a non-aromatic, bicyclic cage structure that provides exceptional steric shielding and chemical robustness.
This guide analyzes the electrochemical stability window (ESW) of DABCO-ILs, distinguishing critically between monoquaternary (N-alkyl-DABCO) and diquaternary (N,N'-dialkyl-DABCO) architectures. It provides researchers with the mechanistic insights and experimental protocols necessary to deploy these materials in high-voltage applications (>5.0 V).
Molecular Architecture & Electrochemical Theory
The electrochemical performance of DABCO-ILs is dictated by the unique geometry of the 1,4-diazabicyclo[2.2.2]octane core.
1.1 The "Cage" Effect vs. Planar Rings
-
Imidazolium (Planar): The positive charge is delocalized over a planar aromatic ring. The proton at the C2 position is acidic (
), making it susceptible to deprotonation or reductive carbene formation at low potentials. -
DABCO (Bicyclic Cage): The
hybridized bridgehead nitrogens are locked in a rigid cage. This structure eliminates acidic protons on the charge-bearing atoms and sterically hinders the approach of nucleophiles or electrons, significantly extending the cathodic limit.
1.2 Mono- vs. Di-Quaternization: The Critical Distinction
The most common oversight in DABCO-IL research is treating mono- and di-quaternary cations as electrochemically equivalent. They are not.
| Feature | Monoquaternary | Diquaternary |
| Charge | +1 | +2 |
| Nitrogen State | One | Two |
| Anodic Limit | Limited (~3.5 - 4.0 V) due to oxidation of the free amine lone pair. | Extended (> 5.5 V) ; limited only by the anion. |
| Primary Use | Organocatalysis (Base), Low-voltage electrolytes | High-Voltage Batteries, Supercapacitors |
Electrochemical Stability Window (ESW)
The ESW is defined as the potential range between the anodic decomposition limit (
2.1 Anodic Limit (
)
-
Monoquaternary Systems: The limiting factor is the oxidation of the unquaternized tertiary nitrogen lone pair. Tertiary amines typically oxidize at
V vs. Ag/AgCl (approx. 4.2 V vs. Li/Li+). This makes them unsuitable for 5V-class cathodes. -
Diquaternary Systems: With both nitrogens quaternized, the cation is resistant to oxidation. The limit is determined strictly by the anion.
-
Anion Stability Order:
-
Diquaternary-DABCO + TFSI: Can achieve anodic limits
V vs. Li/Li+.
-
2.2 Cathodic Limit (
)
The cathodic limit is defined by the reductive cleavage of the C-N bond.
-
Mechanism: Electron transfer to the cation leads to the formation of a radical intermediate, followed by bond scission (typically the alkyl side chain or ring opening).
-
Performance: DABCO cations generally exhibit reduction potentials
V vs. Ag/AgCl, comparable to pyrrolidinium (P13) and superior to imidazolium (EMI).
2.3 Benchmarking Data
Table 1: Comparative Electrochemical Windows (vs. Glassy Carbon)
| Ionic Liquid System | Cation Type | Anion | ESW (V) | Limiting Factor |
| [C | Mono-quat | TFSI | ~4.2 | Anodic (Amine oxidation) |
| [C | Di-quat | TFSI | ~5.8 | Anion Oxidation / Cation Reduction |
| [EMIm][TFSI] | Imidazolium | TFSI | ~4.3 | Cathodic (C2-H reduction) |
| [Pyr | Pyrrolidinium | TFSI | ~5.7 | Anion/Cation balanced |
Note: Values are approximate and depend heavily on electrode material (Pt vs. GC) and cut-off current density.
Degradation Mechanisms & Synthesis
Understanding the synthesis is prerequisite to understanding impurities (like unreacted DABCO) that collapse the ESW.
3.1 Synthesis Workflow (Mono- & Di-Quaternization)
Figure 1: Synthetic pathways for Mono- and Di-quaternary DABCO ILs. Control of stoichiometry and temperature dictates the final cation charge state.
3.2 Electrochemical Degradation Pathways
Figure 2: Degradation mechanisms. Mono-cations fail anodically via lone-pair oxidation; Di-cations are robust anodically but fail cathodically via ring opening.
Experimental Protocol: Accurate ESW Determination
To accurately determine the ESW without artifacts from impurities (like water or halide residues), follow this self-validating protocol.
4.1 Materials & Setup
-
Working Electrode (WE): Glassy Carbon (GC) (3 mm dia). Must be polished to mirror finish (0.05 µm alumina).
-
Counter Electrode (CE): Platinum wire/coil (High surface area).
-
Reference Electrode (RE): Ag/Ag+ (0.01 M AgNO
in ACN) or a pseudo-reference (Pt wire) calibrated internally. -
Internal Standard: Ferrocene (Fc/Fc+).
4.2 Measurement Workflow
-
Drying: Dry the IL under high vacuum (
mbar) at 60°C for 12 hours. Water content must be ppm (Karl Fischer titration). Moisture significantly narrows the cathodic limit. -
Blank Scan: Perform Cyclic Voltammetry (CV) on the neat IL (or concentrated solution in ACN) at 100 mV/s.
-
Scan range: Start at OCP, scan anodic first, then cathodic.
-
-
Cut-off Determination: Define
and as the potentials where current density reaches 0.5 mA/cm² (arbitrary but standard) or by the intersection of the baseline tangent and the rising current tangent. -
Calibration: Add Ferrocene (~5 mM). Record CV. Shift all potentials to
vs. . -
Conversion:
(in organic carbonates/ILs).
References
-
Turguła, A. et al. (2020).[1] Long-Chain Ionic Liquids Based on Monoquaternary DABCO Cations and TFSI Anions: Towards Stable Electrolytes for Electrochemical Capacitors. ChemPlusChem. Link
-
Mousavi, M. P. S. et al. (2015). Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. Journal of The Electrochemical Society. Link
-
Zhu, H. et al. (2019).[2] DABCO-based ionic liquids: Green and efficient catalysts. Journal of Molecular Liquids. (Context on synthesis and mono-quat stability).
-
Ong, S. P. et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials. Link
- Appetecchi, G. B. et al. (2009). Pyrrolidinium-based ionic liquids: relation between radiochemical stability and electrochemical window. Journal of Power Sources.
Sources
- 1. Long-Chain Ionic Liquids Based on Monoquaternary DABCO Cations and TFSI Anions: Towards Stable Electrolytes for Electrochemical Capacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cation Mixing and Capacity Loss in Li||Ni0.6Mn0.2Co0.2O2 Cells: Experimental Investigation and Application of the Multi-Site, Multi-Reaction Model [frontiersin.org]
Technical Monograph: 1,4-Diazoniabicyclo[2.2.2]octane Scaffolds
Focus: Chemical Identity, Safety Architecture, and Synthetic Utility of the Diazonia Core.
Part 1: Executive Summary & Nomenclature
The term 1,4-diazoniabicyclo[2.2.2]octane refers strictly to the dicationic quaternary ammonium core derived from the neutral base 1,4-diazabicyclo[2.2.2]octane (DABCO) . While the neutral base is a ubiquitous catalyst in polyurethane synthesis, the diazonia salts represent a distinct class of high-energy reagents, most notably realized in the electrophilic fluorinating agent Selectfluor™ .
This guide distinguishes between the neutral scaffold ("Diaza") and the charged scaffold ("Diazonia"), providing precise CAS registry data and safety protocols for researchers utilizing these powerful electrophilic vectors.
Part 2: Identity & CAS Registry[1]
The "diazonia" nomenclature implies a charge of +2 (two quaternary nitrogens). Researchers must select the correct CAS number based on the counter-ion and oxidation state.
Table 1: Chemical Identity Matrix
| Common Name | Chemical Structure Description | CAS Number | Molecular Formula | Role |
| DABCO | 1,4-Diazabicyclo[2.2.2]octane (Neutral Base) | 280-57-9 | Nucleophile, Base Catalyst | |
| DABCO-2HCl | 1,4-Diazabicyclo[2.2.2]octane dihydrochloride | 63872-66-2 | Stable Salt Standard | |
| Selectfluor™ | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | 140681-55-6 | Electrophilic Fluorination ( | |
| Selectfluor II | 1-Fluoro-4-methyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | 159269-48-4 | Fluorination (Desmethyl analog) |
Critical Note: The bare cation "1,4-diazoniabicyclo[2.2.2]octane" does not have a functional CAS number for procurement; it must be ordered as a specific salt (e.g., tetrafluoroborate, chloride).
Part 3: Safety Architecture (GHS & Handling)
The safety profile shifts dramatically from the flammable neutral base to the oxidizing quaternary salts.
Comparative Hazard Analysis
DABCO (Neutral Base - CAS 280-57-9)
-
GHS Classification: Flammable Solid (Cat 1), Acute Tox (Oral Cat 4), Skin Irritant (Cat 2).
-
Key Risk: Hygroscopic and flammable.[1][2][3] Vapor pressure can lead to eye irritation.[1]
-
Handling: Use spark-proof tools. Store under inert atmosphere to prevent hydration.
Selectfluor (Diazonia Salt - CAS 140681-55-6) [4]
-
GHS Classification: Oxidizing Solid (often unclassified but reactive), Serious Eye Damage (Cat 1), Skin Sensitizer (Cat 1).
-
Key Risk: The N-F bond is labile; reaction with reducers can be exothermic. Hydrolysis releases HF.
-
Handling: Avoid contact with metal powders or strong reducers. Do not grind in a mortar without a shield.
Safety Logic Diagram
Caption: Decision logic for handling 1,4-diazabicyclo scaffolds based on charge state.
Part 4: Synthesis & Mechanism
The transition from "Diaza" to "Diazonia" involves the sequential alkylation of the bridgehead nitrogens. This is the fundamental mechanism for creating ionic liquids and fluorinating agents.
The Quaternization Pathway
The nucleophilicity of DABCO allows it to attack alkyl halides.
-
Mono-alkylation: DABCO attacks
to form the cation. -
Di-alkylation: The second nitrogen attacks another electrophile to form the
diazonia core.
In Selectfluor , one nitrogen is alkylated (chloromethyl) and the other is fluorinated. The N-F bond is highly electron-deficient, making the fluorine atom electrophilic (
Mechanism Visualization
Caption: Stepwise construction of the high-energy diazonia core from neutral DABCO.
Part 5: Experimental Protocol
Objective: Synthesis of a stable 1,4-diazoniabicyclo[2.2.2]octane salt (Dicationic control).
Note: Synthesis of Selectfluor requires handling elemental fluorine gas (
Materials
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): 10 mmol (1.12 g)
-
Benzyl Chloride: 22 mmol (2.78 g)
-
Solvent: Acetonitrile (anhydrous, 20 mL)
-
Apparatus: Round-bottom flask, reflux condenser, nitrogen inlet.
Methodology
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.12 g of DABCO in 10 mL of anhydrous acetonitrile.
-
Addition: Add 2.78 g of benzyl chloride dropwise to the stirring solution. The reaction is exothermic; ensure cooling if scale is increased.
-
Reflux: Attach the reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.
-
Precipitation: The dicationic salt is insoluble in acetonitrile. A white precipitate will form as the reaction progresses.
-
Isolation: Cool to room temperature. Filter the white solid using vacuum filtration.
-
Purification: Wash the filter cake with 2 x 10 mL of cold diethyl ether to remove unreacted benzyl chloride.
-
Drying: Dry the solid in a vacuum oven at 60°C for 6 hours.
Validation:
-
1H NMR (
): Confirm the symmetry of the bicyclic core (singlet for the 12 bridge protons shifted downfield compared to neutral DABCO). -
Melting Point: Expect >250°C (decomposition).[5]
References
-
DABCO Identity & Properties: PubChem.[4][2][3] (n.d.). 1,4-Diazabicyclo[2.2.2]octane. National Library of Medicine. Retrieved March 2, 2026, from [Link]
-
Synthesis of Quaternary Salts: Bugaenko, D. I., et al. (2018). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives. Chemistry of Heterocyclic Compounds. Retrieved March 2, 2026, from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 1,4-Diazabicyclo[2.2.2]octane, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 1,4-Diazabicyclo[2.2.2]octane, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Selectfluor | C7H14B2ClF9N2 | CID 2724933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Selectfluor | CAS#:140681-55-6 | Chemsrc [chemsrc.com]
The Evolution of DABCOnium Salt Chemistry: From Labile Intermediates to Radical Powerhouses
The following technical guide details the history, discovery, and modern application of DABCOnium salt chemistry.
Executive Summary
DABCOnium salts —the quaternary ammonium derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO)—represent a class of reagents that have evolved from simple alkylation byproducts to central pillars of modern fluorination and radical chemistry. While initially studied for their unique cage-like stability, the discovery of Selectfluor (F-TEDA-BF
This guide analyzes the historical trajectory, mechanistic distinctiveness, and practical protocols of DABCOnium chemistry for drug development professionals.
Historical Genesis: The Cage and the Cation (1950s–1980s)
The story begins with the synthesis of the parent amine, DABCO (also known as triethylenediamine, TEDA), by the Houdry Process Corporation in the 1950s. Unlike aliphatic amines, DABCO possesses a rigid, caged structure that enforces a "twisted" conformation, rendering the nitrogen lone pairs highly nucleophilic yet non-basic in certain steric contexts.
The Early Quaternary Salts
Early research focused on the Menshutkin reaction —the alkylation of DABCO with alkyl halides.
-
Mono- vs. Bis-Quaternization: Depending on stoichiometry, one can isolate mono-DABCOnium (
-alkyl) or bis-DABCOnium ( -dialkyl) salts. -
Stability Paradox: While the cage structure prevents backside S
2 attack on the nitrogen (making dealkylation difficult via traditional mechanisms), the strained nature of the bicyclic system makes the C–N bonds susceptible to ring-opening under harsh nucleophilic conditions or Hofmann elimination.
Key Insight: The early era established that the DABCOnium core is robust enough to carry reactive functional groups (like fluorine or radical precursors) but reactive enough to release them under specific electronic triggers.
The Fluorine Revolution: Discovery of Selectfluor (1992)
The definitive inflection point in DABCOnium history was the search for safe electrophilic fluorinating agents. Prior to the 1990s, introducing "F
The Banks Discovery
In 1992, Eric Banks at UMIST (University of Manchester Institute of Science and Technology), in collaboration with Air Products , synthesized the chloromethyl-fluorodabconium salt.
-
Reagent: 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).
-
Trade Name: Selectfluor™.
-
Significance: It was a crystalline, non-hygroscopic, and shelf-stable source of electrophilic fluorine (F
), replacing toxic gas handling with simple solid weighing.
Mechanistic Divergence: S 2 vs. SET
The mechanism of fluorine transfer from the DABCOnium cation has been a subject of intense debate.
-
Pathway A (S
2): Direct nucleophilic attack of the substrate on the fluorine atom. -
Pathway B (SET): Single Electron Transfer from the substrate to the DABCOnium dication, generating a radical cation intermediate, followed by fluorine atom transfer.
-
Consensus: Modern evidence suggests the SET pathway is dominant for electron-rich substrates (e.g., aromatics, enol ethers), highlighting the redox activity of the DABCOnium core.
Caption: The Single Electron Transfer (SET) mechanism for Selectfluor-mediated fluorination, involving a radical ion pair intermediate.
The Modern Renaissance: HAT and Radical Precursors (2010s–Present)
In the last decade, the focus has shifted from DABCOnium salts as fluorine donors to DABCOnium species as radical precursors and catalysts.
DABCO as a HAT Catalyst
Photoredox catalysis utilizes the DABCO radical cation (
-
Workflow: Neutral DABCO is oxidized (often by an excited photocatalyst like Ir or Ru) to
. -
Reactivity: This species is a potent Hydrogen Atom Transfer (HAT) agent, capable of abstracting hydrogen from C–H bonds (e.g., aldehydes, C-H alkylation) to generate carbon-centered radicals.
-
Significance: It enables late-stage functionalization of drug molecules under mild conditions.
N-Aryl DABCOnium Salts (The Olofsson Reagents)
Recent work, notably by Berit Olofsson and colleagues, has unlocked the potential of
-
Synthesis: Prepared via metal-free arylation of DABCO using diaryliodonium salts.
-
Application: These salts serve as precursors for piperazines .[1] The DABCO cage is ring-opened by nucleophiles, converting the rigid cage into a linear or cyclic pharmacophore (e.g., synthesis of Flibanserin).
DABCOnium Radical Precursors
New classes of salts (e.g.,
Experimental Protocols
Protocol A: Synthesis of Selectfluor Analogues (General)
This protocol describes the formation of the F-N bond on a DABCO scaffold.
-
Alkylation: Dissolve DABCO (1.0 equiv) in DCM. Add alkyl halide (e.g., chloromethyl chloride) (1.0 equiv) dropwise at 0°C. Stir 2h. Filter the white precipitate (Mono-quaternary salt).
-
Anion Exchange: Dissolve the chloride salt in water. Add NaBF
(2.0 equiv). Isolate the tetrafluoroborate salt. -
Fluorination: (Requires specialized equipment) Treat the salt with dilute
gas ( in ) in MeCN at -40°C.-
Note: In a standard lab without
lines, researchers purchase Selectfluor or use -fluorobenzenesulfonimide (NFSI) for milder applications.
-
Protocol B: Synthesis of N-Aryl DABCO Salts (Olofsson Method)
A metal-free route to functionalized DABCOnium salts.
| Reagent | Equivalents | Conditions |
| DABCO | 1.0 | Dissolved in DCM or MeCN |
| Diaryliodonium Triflate | 1.1 | Added as solid |
| Temperature | RT to 40°C | 2–12 hours |
Procedure:
-
Mix DABCO and the symmetrical or unsymmetrical diaryliodonium salt in DCM.
-
Stir at room temperature. The reaction is driven by the formation of the stable aryl iodide byproduct.
-
Precipitate the product by adding Et
O. -
Yields: Typically 80–95%.
-
Self-Validation: The disappearance of the iodonium signal in
H NMR and the appearance of shifted DABCO cage protons (approx. 3.5–4.0 ppm) confirms conversion.
Visualization of DABCOnium Evolution
Caption: Timeline of DABCOnium chemistry evolution from simple base to complex radical reagent.
References
-
Discovery of Selectfluor: Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, 1992.
-
Selectfluor Mechanism Review: Nyffeler, P. T., et al. "Selectfluor: Mechanistic Insight and Applications."[2] Angewandte Chemie International Edition, 2005.
-
N-Aryl DABCO Salts: Senn, H. M., & Olofsson, B., et al. "N-Arylation of DABCO with Diaryliodonium Salts: General Synthesis of N-Aryl-DABCO Salts as Precursors for 1,4-Disubstituted Piperazines." Organic Letters, 2018.[1]
-
DABCO in Photoredox: Twilton, J., et al. "The merger of transition metal and photocatalysis." Nature Reviews Chemistry, 2017.
-
DABCOnium C-H Alkylation: Example of modern HAT usage: "DABCO-promoted photocatalytic C–H functionalization of aldehydes." Beilstein Journal of Organic Chemistry, 2021.
Sources
Methodological & Application
High-Performance Phase Transfer Catalysis using 1,4-Diazoniabicyclo[2.2.2]octane Salts
Application Note & Protocol Guide
Part 1: Introduction & Mechanistic Rationale
The "Diazonia" Distinction
While 1,4-diazabicyclo[2.2.2]octane (DABCO ) is widely known as a tertiary amine base and organocatalyst (e.g., in Baylis-Hillman reactions), this guide focuses on its dicationic derivative: 1,4-diazoniabicyclo[2.2.2]octane .[1]
These species are quaternary ammonium salts formed by the double alkylation of DABCO. Unlike traditional mono-cationic Phase Transfer Catalysts (PTCs) like Tetrabutylammonium bromide (TBAB), DABCOnium salts possess a rigid bicyclic cage structure and a dicationic core . This unique architecture offers two distinct advantages:
-
High Charge Density: The presence of two positive charges within a compact, rigid framework creates a strong electrostatic field, enhancing anion activation.
-
Structural Rigidity: The bicyclic cage prevents the "folding" often seen in long-chain tetraalkylammonium salts, maintaining a consistent steric environment for the ion pair.
Mechanism of Action
The 1,4-diazoniabicyclo[2.2.2]octane catalyst operates via the Starks’ Extraction Mechanism .[2] The dication (
The rigidity of the DABCO core minimizes the hydration sphere around the anion, making the nucleophile "naked" and significantly more reactive than in its hydrated aqueous state.
Part 2: Catalyst Preparation Protocol
Before initiating catalysis, the active dicationic species must often be synthesized, as many derivatives are not off-the-shelf commodities.
Protocol A: Synthesis of -Dialkyl-1,4-diazoniabicyclo[2.2.2]octane Dihalides
Objective: Synthesize the active PTC from neutral DABCO and an alkyl halide. Target Compound: 1,4-Dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloride (Bn-DABCO-Bn).
Reagents
-
DABCO (Neutral): 11.2 g (100 mmol)
-
Benzyl Chloride: 27.8 g (220 mmol, 1.1 equiv per nitrogen)
-
Solvent: Acetone (Dry, ACS Grade) or Acetonitrile
-
Wash Solvent: Diethyl Ether
Step-by-Step Procedure
-
Dissolution: Dissolve 11.2 g of DABCO in 100 mL of dry acetone in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add benzyl chloride (27.8 g) dropwise over 15 minutes at room temperature. The reaction is exothermic; ensure adequate stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours. A heavy white precipitate will form rapidly.-
Expert Insight: The second alkylation is slower than the first. Reflux ensures complete conversion to the diazonia (dication) species rather than the mono-cation.
-
-
Isolation: Cool the mixture to room temperature. Filter the white solid using a Büchner funnel.
-
Purification: Wash the filter cake three times with 50 mL of diethyl ether to remove unreacted benzyl chloride.
-
Drying: Dry the solid in a vacuum oven at
for 12 hours.-
Yield: Typically >90%.
-
Characterization: Check melting point (
dec) and solubility (soluble in water/methanol, insoluble in ether).
-
Part 3: Core Application Protocol
Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)
Application: Synthesis of aryl ethers under mild, biphasic conditions. Comparison: This protocol demonstrates superior reaction rates compared to TBAB due to the dicationic nature of the DABCOnium salt.
Experimental Setup
-
Organic Phase: Toluene or Dichloromethane (DCM)
-
Aqueous Phase: 50% NaOH (w/w)
-
Catalyst: 1,4-Dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloride (prepared in Protocol A)
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| Phenol (Substrate) | 94.11 | 1.0 | 941 mg (10 mmol) |
| n-Butyl Bromide | 137.02 | 1.2 | 1.64 g (12 mmol) |
| NaOH (50% aq) | 40.00 | 5.0 | 4.0 g (solution) |
| DABCOnium Catalyst | ~365.3 | 0.02 (2 mol%) | 73 mg |
| Toluene | - | - | 10 mL |
Workflow
-
Biphasic Assembly: In a 50 mL flask, combine the Phenol (10 mmol) and Toluene (10 mL).
-
Base Addition: Add the 50% NaOH solution. The phenol will deprotonate at the interface, but the phenoxide is insoluble in toluene.
-
Catalyst Addition: Add the DABCOnium catalyst (2 mol%).
-
Observation: The catalyst will dissolve in the aqueous layer but rapidly shuttle phenoxide ions into the toluene layer.
-
-
Electrophile Addition: Add n-Butyl Bromide (12 mmol) in one portion.
-
Reaction: Stir vigorously (1000 RPM) at
.-
Critical Parameter:Agitation. Because this is a heterogeneous PTC reaction, the interfacial surface area limits the rate. High shear stirring is mandatory.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS every 30 minutes.
-
Expectation: Full conversion typically occurs within 1–2 hours, compared to 4–6 hours with TBAB.
-
-
Workup:
-
Cool to room temperature.
-
Separate phases.
-
Wash the organic phase with water (
) to remove the catalyst and salts. -
Dry over
, filter, and concentrate.
-
Part 4: Visualization & Mechanism
Catalytic Cycle Diagram
The following diagram illustrates the "shuttle" mechanism where the dicationic DABCOnium species (
Caption: Starks' Extraction Mechanism for Dicationic DABCOnium Catalyst (
Part 5: Optimization & Troubleshooting
Solvent Compatibility Matrix
The choice of solvent dictates the "tightness" of the ion pair and the reaction rate.
| Solvent | Polarity | Rate Impact | Recommendation |
| Acetonitrile | High | Moderate | Good for catalyst solubility, but may solvate anions too well (reducing reactivity). |
| Dichloromethane | Medium | High | Excellent balance; forms a loose ion pair for high reactivity. |
| Toluene | Low | Very High | "Naked" anion effect is maximized. Requires vigorous stirring. |
| Water | High | Zero | Catalyst stays in aqueous phase; no reaction without organic solvent. |
Expert Tips
-
Counter-Ion Effect: If the reaction is sluggish, check the catalyst counter-ion. Iodides (
) can poison the catalyst if the product alkyl iodide is less reactive. Use Chlorides or Hydrogensulfates ( ) for the initial catalyst synthesis. -
Catalyst Recovery: Unlike TBAB, DABCOnium salts are often highly crystalline. Upon cooling the reaction mixture or adding a non-polar solvent (like Hexane) at the end, the catalyst may precipitate, allowing for filtration and reuse.
-
Hydration State: DABCOnium salts can be hygroscopic. Dry the catalyst under vacuum before use to ensure accurate weighing and to prevent introducing excess water into the organic boundary layer.
Part 6: Safety & Handling
-
DABCOnium Salts: Generally non-volatile solids. However, they are quaternary ammoniums and can be skin irritants. Wear gloves and eye protection.
-
Alkyl Halides: Potent alkylating agents (carcinogen suspects). Handle in a fume hood.
-
Thermal Runaway: The quaternization reaction (Protocol A) is exothermic. Add alkyl halides slowly to DABCO solutions.
References
-
Organic Syntheses. DABCO-bis(sulfur dioxide) adduct (DABSO) and related DABCO salt synthesis. [Link][3]
-
American Institute of Chemists. Starbust Quaternary Ammonium Salts vs TBAB in Phase Transfer Catalysis. [Link]
-
Royal Society of Chemistry. 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents. [Link]
Sources
protocol for synthesizing Selectfluor from 1,4-diazoniabicyclo[2.2.2]octane
Application Note: Protocol for the Synthesis of Selectfluor (F-TEDA-BF ) from 1,4-Diazabicyclo[2.2.2]octane
Executive Summary
This guide details the synthesis of Selectfluor, a premier electrophilic fluorinating reagent, starting from the commodity chemical 1,4-diazabicyclo[2.2.2]octane (DABCO). The protocol follows a two-stage "quaternization-fluorination" strategy originally established by Banks et al.[1] This method is preferred in drug discovery contexts for its ability to produce a non-hygroscopic, shelf-stable source of electrophilic fluorine (
Key Chemical Transformation:
DABCO
Safety Directive: Elemental Fluorine ( )
CRITICAL WARNING: Step 2 of this protocol involves Elemental Fluorine gas (
-
Hazard:
is the most reactive non-metal, capable of hypergolic reaction with organic materials. It is highly toxic and corrosive.[1] -
Engineering Controls: All
lines must be passivated Monel or Nickel. The reaction must be performed behind a blast shield in a dedicated fume hood.[1] -
Gas Mixture: Never use pure
for this synthesis.[1] Use a dilute mixture (e.g., 10% in ).[1] -
PPE: Full face shield, chemically resistant suit, and heavy neoprene gloves are mandatory.
Reaction Mechanism & Pathway
The synthesis proceeds via a Menshutkin reaction to form a mono-quaternary ammonium salt, followed by an oxidative fluorination that installs the N-F bond and establishes the dicationic character.[1]
Figure 1: Synthetic pathway for Selectfluor production.[1] The process isolates the stable mono-cationic intermediate before the critical fluorination step.[1]
Equipment & Materials
| Category | Item | Specification |
| Reagents | DABCO | >98% purity, sublimed if necessary |
| Dichloromethane (DCM) | Anhydrous, HPLC grade | |
| Sodium Tetrafluoroborate ( | Finely ground powder, dried | |
| Fluorine Gas Mixture | 10% | |
| Acetonitrile (MeCN) | Anhydrous, <50 ppm water | |
| Hardware | Reaction Vessel (Step 2) | PTFE or FEP (Fluoropolymer) reactor |
| Gas Lines | Passivated Stainless Steel or Monel | |
| Cooling Bath | Cryostat or Acetone/Dry Ice capable of -45°C |
Detailed Experimental Protocol
Phase 1: Synthesis of 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane tetrafluoroborate
This step creates the "scaffold" cation.[1] The chloromethyl group is derived directly from the solvent, dichloromethane.
-
Dissolution: In a 1L round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve DABCO (112 g, 1.0 mol) in Dichloromethane (500 mL) .
-
Alkylation (Menshutkin): Heat the solution to reflux (
) and stir vigorously for 24 hours. The product, 1-(chloromethyl)DABCO chloride, will precipitate as a white solid.[1] -
Filtration: Cool the mixture to room temperature. Filter the white precipitate under vacuum and wash with cold diethyl ether (
) to remove unreacted DABCO. -
Anion Exchange:
-
Dissolve the chloride salt in minimal distilled water.[1]
-
Add a saturated aqueous solution of Sodium Tetrafluoroborate (
, 110 g, 1.0 mol) . -
Stir for 1 hour. The tetrafluoroborate salt is less soluble and may precipitate; if not, remove water via rotary evaporation until crystallization begins.
-
-
Isolation: Filter the solid, wash with cold ethanol, and dry in a vacuum oven at
for 12 hours.
Phase 2: Oxidative Fluorination (Synthesis of Selectfluor)
This step converts the mono-cation into the reactive di-cationic N-F species.[1]
-
Setup: Equip a 500 mL PTFE (Teflon) reaction vessel with a high-efficiency overhead stirrer, a gas inlet tube (reaching the bottom), and a gas outlet connected to a soda-lime scrubber (to neutralize excess
). -
Charge: Add Intermediate 2 (26.3 g, 100 mmol) and Sodium Tetrafluoroborate (11.0 g, 100 mmol) to Anhydrous Acetonitrile (200 mL) .
-
Cooling: Cool the slurry to
using a dry ice/acetone bath. Ensure the system is under an inert nitrogen atmosphere.[1] -
Fluorination:
-
Purging: Once the reaction is complete (verified by the cessation of
uptake or calculated flow time), switch the gas flow to pure Nitrogen for 30 minutes to purge unreacted fluorine. -
Work-up:
-
Allow the mixture to warm to room temperature.
-
Filter the mixture to remove the byproduct Sodium Fluoride (NaF) which is insoluble in acetonitrile.[1]
-
Concentrate the filtrate under reduced pressure to approximately 50 mL.
-
-
Crystallization: Cool the concentrate to
. The product, Selectfluor, will crystallize as a white solid.[2] Filter and wash with cold acetonitrile.[1]
Data Presentation & Characterization
Physical Properties
| Property | Value | Notes |
| Appearance | White crystalline solid | Non-hygroscopic |
| Melting Point | 190 °C (decomposes) | Do not overheat during drying |
| Solubility | High: Water, MeCN, DMF | Low: DCM, THF, Ether |
| Active Fluorine | ~5.4% (theoretical) | Assay via iodometric titration |
NMR Spectroscopy Validation
To validate the synthesis, perform NMR analysis in
| Nucleus | Shift ( | Multiplicity | Assignment |
| +48.0 | Broad Singlet | ||
| -151.2 | Singlet/Multiplet | ||
| 5.20 | Singlet | ||
| 4.60 - 3.80 | Multiplets | Cage protons ( |
Note: The presence of the +48 ppm peak in
Troubleshooting & Optimization
-
Low Yield in Step 2: Often caused by insufficient cooling or rapid addition of
.[1] If the temperature spikes, the Selectfluor molecule can decompose or fluorinate the solvent. Maintain .[1][3] -
Impurity (NaF): If the final product contains NaF (detectable by insolubility in water), recrystallize from hot water or acetonitrile.[1]
-
Moisture Sensitivity: While Selectfluor is stable, the reaction in Step 2 is sensitive to water. Water will react with
to form , which degrades the yield and corrodes equipment. Ensure MeCN is anhydrous.[1]
References
-
Banks, R. E., Mohialdin-Khaffaf, S. N., Lal, G. S., Sharif, I., & Syvret, R. G. (1992).[4][5][6][7] "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, (8), 595-596.[4] Link
-
Banks, R. E. (1992).[1][4][5][6] "Fluorinated Diazabicycloalkane Derivatives." U.S. Patent 5,086,178.[1][7][8] Link
-
Lal, G. S., Pez, G. P., & Syvret, R. G. (1996). "Electrophilic NF Fluorinating Agents." Chemical Reviews, 96(5), 1737-1756.[1] Link[1]
-
Stavber, S., & Zupan, M. (2005).[1][6] "Selectfluor F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Chemistry." Acta Chimica Slovenica, 52, 13-26.[6] Link
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 4. Selectfluor and Its Analogs’ Electrophilic Fluorination for Preparing Alkyl Fluorides [ouci.dntb.gov.ua]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. F-TEDA-BF4 [chemeurope.com]
- 7. mdpi.com [mdpi.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application of DABCOnium Salts in Perovskite Solar Cells: A Detailed Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Introduction: The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. However, achieving long-term stability and high efficiency remains a critical challenge, primarily due to the prevalence of defects within the perovskite crystal structure and at its interfaces. Additive engineering has emerged as a powerful strategy to mitigate these issues, and among the various additives explored, 1,4-diazabicyclo[2.2.2]octane (DABCO) and its derivatives, in the form of DABCOnium salts, have shown significant promise.
This comprehensive guide provides an in-depth exploration of the application of DABCOnium salts in perovskite solar cells. We will delve into the fundamental mechanisms of action, present detailed experimental protocols for their incorporation, and discuss the expected impact on device performance and stability. This document is intended for researchers and scientists in the fields of materials science, chemistry, and photovoltaic device engineering who are seeking to leverage the benefits of DABCOnium salts in their work.
The Multifaceted Role of DABCOnium Salts in Perovskite Solar Cells
DABCOnium salts play a multifaceted role in enhancing the quality of perovskite films and the overall performance of solar cell devices. Their cage-like molecular structure and the presence of nitrogen atoms make them effective agents for defect passivation, crystallization control, and the formation of beneficial low-dimensional perovskite layers.
Defect Passivation: Healing the Imperfections
Polycrystalline perovskite films, typically fabricated via solution processing, are rife with various defects, such as halide vacancies, uncoordinated lead (Pb²⁺) ions, and grain boundaries. These defects act as non-radiative recombination centers, trapping charge carriers and reducing the open-circuit voltage (VOC) and overall power conversion efficiency (PCE) of the solar cell.
DABCOnium salts, with their Lewis base characteristics, can effectively passivate these defects. The nitrogen atoms in the DABCO molecule can donate lone pairs of electrons to coordinate with undercoordinated Pb²⁺ ions, thereby neutralizing these charge-trapping sites. Furthermore, the halide anions accompanying the DABCOnium cation can fill halide vacancies, further reducing the defect density. This dual-passivation mechanism is a key contributor to the enhanced performance observed in DABCO-treated PSCs. For instance, studies have shown that the introduction of organic ammonium salts can effectively passivate defects at grain boundaries and on the perovskite surface[1].
Crystallization Control: Templating High-Quality Films
The morphology and crystallinity of the perovskite film are paramount to achieving high-performance solar cells. Large, uniform grains with a low density of grain boundaries are desirable to facilitate efficient charge transport. The incorporation of DABCOnium salts, such as DABCO-NH₄Cl₃, into the perovskite precursor solution can modulate the crystallization process.
These additives can act as templates, providing nucleation sites that promote the growth of larger, more oriented perovskite grains[2]. By controlling the nucleation and growth kinetics, DABCOnium salts help to form a more compact and uniform perovskite film with fewer pinholes and defects. This improved morphology minimizes charge recombination at grain boundaries and enhances charge extraction.
Formation of 2D/3D Heterostructures: Enhancing Stability and Performance
A particularly effective strategy for improving both the efficiency and stability of PSCs is the formation of a two-dimensional (2D) perovskite capping layer on top of the three-dimensional (3D) bulk perovskite. This creates a 2D/3D heterostructure that offers several advantages. The 2D layer, often formed by the post-treatment of the 3D perovskite film with a solution of a bulky organic ammonium salt like diethylammonium bromide (DABr), can effectively passivate surface defects and act as a hydrophobic barrier, protecting the underlying 3D perovskite from moisture-induced degradation.
The wider bandgap of the 2D layer can also create a favorable energy level alignment at the interface with the charge transport layer, reducing interfacial recombination and improving the VOC. The formation of these graded 2D/3D heterostructures has been shown to significantly enhance the long-term stability of perovskite solar cells without compromising their high efficiency[3][4].
Experimental Protocols for the Application of DABCOnium Salts
This section provides detailed protocols for the incorporation of DABCOnium salts into perovskite solar cells, covering both their use as an additive in the precursor solution and as a post-treatment agent.
Protocol 1: Incorporation of DABCO-NH₄Cl₃ as an Additive in the Perovskite Precursor Solution
This protocol is adapted from methodologies aimed at controlling the crystallization of formamidinium-based perovskites[2].
Materials:
-
Formamidinium iodide (FAI)
-
Lead iodide (PbI₂)
-
DABCO-NH₄Cl₃
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Substrates (e.g., FTO-coated glass with an electron transport layer like SnO₂)
-
Antisolvent (e.g., chlorobenzene)
Procedure:
-
Precursor Solution Preparation:
-
Prepare the 3D perovskite precursor solution by dissolving FAI and PbI₂ in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v) to the desired molar concentration (e.g., 1.5 M).
-
Prepare a stock solution of DABCO-NH₄Cl₃ in a suitable solvent (e.g., DMF).
-
Add the DABCO-NH₄Cl₃ stock solution to the 3D perovskite precursor solution to achieve the desired final concentration (e.g., 0.1 - 1.0 mg/mL). Stir the solution for at least 2 hours at room temperature.
-
-
Perovskite Film Deposition:
-
Clean the substrates thoroughly.
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution containing the DABCO-NH₄Cl₃ additive onto the substrate. A typical two-step spin-coating program might be:
-
Step 1: 1000 rpm for 10 seconds (with a ramp of 200 rpm/s).
-
Step 2: 6000 rpm for 30 seconds (with a ramp of 1000 rpm/s).
-
-
During the second step, at approximately 15 seconds before the end of the program, dispense a controlled volume of an antisolvent (e.g., 100 µL of chlorobenzene) onto the center of the spinning substrate.
-
-
Annealing:
-
Immediately after spin-coating, transfer the substrate to a hotplate and anneal at a specific temperature and duration (e.g., 150 °C for 10 minutes) to promote crystallization and remove residual solvents.
-
-
Device Completion:
-
Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) using standard procedures.
-
Workflow for Incorporating DABCO-NH₄Cl₃ as an Additive:
Caption: Workflow for incorporating DABCO-NH₄Cl₃ as an additive in the perovskite precursor solution.
Protocol 2: Post-Treatment with Diethylammonium Bromide (DABr) for 2D/3D Heterostructure Formation
This protocol is based on methods for creating a 2D capping layer on a 3D perovskite film[3].
Materials:
-
3D perovskite films on substrates (prepared as in Protocol 1, but without the DABCO additive)
-
Diethylammonium bromide (DABr)
-
Isopropanol (IPA)
Procedure:
-
DABr Solution Preparation:
-
Prepare a solution of DABr in isopropanol (IPA) at the desired concentration (e.g., 2.5 mg/mL). Stir the solution until the DABr is fully dissolved.
-
-
Post-Treatment Application:
-
In a nitrogen-filled glovebox, take the pre-fabricated 3D perovskite films after the annealing step and allow them to cool to room temperature.
-
Deposit a small volume of the DABr/IPA solution (e.g., 50 µL) onto the surface of the 3D perovskite film.
-
Spin-coat the solution at a moderate speed (e.g., 4000 rpm) for a short duration (e.g., 20 seconds).
-
-
Annealing:
-
Transfer the substrate to a hotplate and anneal at a moderate temperature (e.g., 100 °C) for a short time (e.g., 5 minutes) to facilitate the reaction between the DABr and the 3D perovskite surface, forming the 2D layer.
-
-
Device Completion:
-
Proceed with the deposition of the hole transport layer and the metal back contact as described in Protocol 1.
-
Workflow for DABr Post-Treatment:
Sources
- 1. Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Achieving Long‐Term Operational Stability of Perovskite Solar Cells with a Stabilized Efficiency Exceeding 20% after 1000 h - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. DSpace [repository.kaust.edu.sa]
Application Note: 1,4-Diazoniabicyclo[2.2.2]octane Derivatives as Organic Structure-Directing Agents in Zeolite Synthesis
Executive Summary
The synthesis of small-pore zeolites with large internal cavities is a critical frontier in materials science, particularly for applications in gas separation, methanol-to-olefin (MTO) conversion, and the selective catalytic reduction (SCR) of NOₓ emissions[1]. 1,4-Diazabicyclo[2.2.2]octane (DABCO) and its alkylated dicationic derivatives (e.g., 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane) have emerged as highly effective Organic Structure-Directing Agents (OSDAs). This application note provides a comprehensive mechanistic overview and validated experimental protocols for utilizing DABCO-derived OSDAs to synthesize complex zeolite topologies, including ERI (SSZ-98) and SWY (STA-30).
Mechanistic Insights: The Causality of DABCO-Directed Synthesis
Successful zeolite crystallization is not merely a function of mixing reagents; it is a highly orchestrated host-guest assembly process driven by the physicochemical properties of the OSDA[2]. DABCO derivatives excel as templates due to three fundamental mechanisms:
-
Conformational Rigidity & Stereospecificity: Unlike flexible linear alkylamines, the bicyclic [2.2.2] octane core of DABCO provides a rigid, bulky steric profile. This limited conformational variability forces the polymerizing aluminosilicate monomers to adopt specific geometries around the template, effectively suppressing the nucleation of competing phases (e.g., preventing offretite formation in favor of erionite)[1],[3].
-
Intermediate Hydrophobicity: The alkylation of DABCO (e.g., methylation or octylation) tunes the hydrophobicity of the dication. This intermediate hydrophobicity optimizes the phase transfer of the OSDA from the aqueous gel into the nucleating solid phase, a critical thermodynamic requirement for high-silica zeolite crystallization[3].
-
Synergistic Co-Templating with Inorganic Cations: DABCO dications rarely act alone. In the synthesis of both SSZ-98 and STA-30, potassium ions (K⁺) act as inorganic co-templates. K⁺ selectively occupies and stabilizes smaller secondary building units (such as can cages), while the bulky DABCO dication fills the larger primary pore channels (such as erionite or swy cages)[1],[4].
Quantitative Data: OSDA-Zeolite Topological Mapping
The structural variations of DABCO OSDAs directly dictate the resulting zeolite framework. Table 1 summarizes the quantitative relationships between specific DABCO derivatives, co-cations, and the targeted zeolite topologies.
Table 1: Quantitative Mapping of DABCO-Derived OSDAs to Zeolite Topologies
| OSDA Molecule | Target Zeolite | Framework Topology | Required Co-Cation | Typical Si/Al Ratio | Reference |
| 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane | SSZ-98 | ERI | K⁺ | > 15 | [1] |
| 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane | ZSM-10 | MOZ | K⁺ | 3 – 5 | [5] |
| 1,8-(1,4-diazabicyclo[2.2.2]octane)octyl (diDABCO-C8) | STA-30 | SWY | K⁺ | 7 – 10 | [4] |
| 1,5-bis(1,4-diazabicyclo[2.2.2]octane)pentane | SSZ-81 | CON-related | None / Na⁺ | 10 – 20 | [6] |
Experimental Workflow Visualization
Figure 1: Standard experimental workflow for the synthesis of zeolites using DABCO-derived OSDAs.
Validated Experimental Protocols
Protocol A: Synthesis of High-Silica ERI Zeolite (SSZ-98) via Interzeolite Transformation
Causality Note: Using a pre-formed high-silica Y zeolite as the silica/alumina source (interzeolite transformation) kinetically favors the dissolution-recrystallization process, promoting a higher Si/Al ratio in the final SSZ-98 product than traditional monomeric silica sources[1].
Step-by-Step Methodology:
-
Gel Formulation: In a Teflon liner, dissolve 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane hydroxide (OSDA) and KOH in deionized water. Slowly add high-silica Y zeolite powder to achieve the desired Si/Al and K⁺/OSDA ratios.
-
Self-Validation: Measure the pH of the gel; it must be > 13.0 to ensure adequate dissolution of the Y zeolite precursor.
-
-
Hydrothermal Crystallization: Seal the Teflon liner in a stainless-steel autoclave. Heat dynamically (rotating at 45-60 rpm) at 150 °C for 5 to 7 days.
-
Product Recovery: Quench the autoclave in cold water. Recover the solids via centrifugation (10,000 rpm for 10 mins), wash thoroughly with deionized H₂O until the supernatant pH is neutral, and dry in air at 95 °C.
-
Calcination: Transfer the as-synthesized powder to a muffle furnace. Heat under a continuous flow of air to 595 °C at a strict ramp rate of 1 °C/min. Hold at 595 °C for 5 hours.
-
Causality Note: The slow ramp rate is critical. Rapid heating causes exothermic runaway during the combustion of the bulky DABCO dication, which can locally overheat the crystal and cause framework dealumination or structural collapse[1].
-
Self-Validation: Confirm complete OSDA combustion via FTIR spectroscopy; the disappearance of C-H stretching bands (2800–3000 cm⁻¹) validates this step.
-
-
Ion Exchange: Convert the calcined sample to the NH₄⁺ form by heating in an aqueous solution of NH₄NO₃ (1 g NH₄NO₃ per 1 g zeolite in 20 mL H₂O) at 95 °C for 2–3 hours. Filter and repeat 3 times.
Protocol B: Designed Synthesis of STA-30 (SWY Topology)
Causality Note: The synthesis of the SWY topology requires a highly specific di-quaternary template, 1,8-(1,4-diazabicyclo[2.2.2]octane)octyl (diDABCO-C8). The C8 alkyl chain perfectly spaces the two DABCO heads to bridge adjacent cages[4].
Step-by-Step Methodology:
-
Pre-Aging the Gel: Prepare a base gel containing the silica and alumina sources (Composition: 1.0 SiO₂ : 0.05 Al₂O₃ : 0.4 TPAOH : 20 H₂O). Age this gel for 20 hours at 95 °C (368 K).
-
Causality Note: Aging pre-condenses aluminosilicate oligomers, ensuring uniform nucleation once the OSDA is introduced.
-
-
OSDA Addition: Dropwise, add an aqueous solution of (diDABCO-C8)Br₂ and KOH to the aged gel to reach a final molar ratio of 0.10 KOH : 0.12 (diDABCO-C8)Br₂. Stir at room temperature for 2 hours.
-
Hydrothermal Synthesis: Transfer to an autoclave and heat at 120 - 140 °C (393 - 413 K) under rotation (60 rpm) for 5 days.
-
Recovery & Calcination: Centrifuge, wash, and calcine the product at 550 °C (823 K) for 12 hours.
-
Self-Validation: Perform Solid-state ²⁷Al MAS NMR on the hydrated calcined powder. The presence of two sharp resonances at -2.0 ppm and -3.1 ppm confirms octahedral aluminum geometry and successful framework incorporation without extra-framework alumina[4].
-
Troubleshooting & Quality Control
-
Pitfall: Co-crystallization of Competing Phases (e.g., LEV or OFF)
-
Cause: Incorrect K⁺ to OSDA ratio. Because K⁺ stabilizes the can cages, an excess of K⁺ can drive the thermodynamics toward OFF (offretite) rather than ERI.
-
Solution: Strictly titrate the KOH concentration during gel formulation and ensure the OSDA hydroxide solution is free of residual halides (Br⁻/I⁻) from the alkylation step, which can alter the ionic strength.
-
-
Pitfall: Amorphous Silica Yield (No Crystallization)
-
Cause: Insufficient alkalinity or incomplete OSDA phase transfer.
-
Solution: Verify that the OSDA is fully in the hydroxide (OH⁻) form prior to use. Halide forms (like diDABCO-Br₂) often require the addition of external bases (like TPAOH or KOH) to achieve the necessary mineralizing pH[4].
-
References
-
[1] Rational Design and Targeted Synthesis of Small-Pore Zeolites with the Assistance of Molecular Modeling, Structural Analysis, and Synthetic Chemistry. ACS Publications (Journal of the American Chemical Society).[Link]
-
[3] Templating in molecular sieve synthesis. International Zeolite Association.[Link]
-
[5] US4544538A - Zeolite SSZ-13 and its method of preparation (Includes ZSM-10 synthesis via DABCO derivatives). Google Patents.
-
[4] Designed Synthesis of STA-30: A Small Pore Zeolite Catalyst with Topology Type SWY. Chemistry of Materials / Digital CSIC.[Link]
-
[6] CN102958838A - Molecular sieve ssz-81. Google Patents.
-
[2] A comprehensive mapping of zeolite–template chemical space. Nature.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mrl.mit.edu [mrl.mit.edu]
- 3. iza-online.org [iza-online.org]
- 4. digital.csic.es [digital.csic.es]
- 5. US4544538A - Zeolite SSZ-13 and its method of preparation - Google Patents [patents.google.com]
- 6. CN102958838A - Molecular sieve ssz-81 - Google Patents [patents.google.com]
catalytic mechanisms of diazoniabicyclo octane derivatives
Application Note: Catalytic Mechanisms & Protocols for Diazoniabicyclo[2.2.2]octane Derivatives
Executive Summary
This technical guide details the catalytic utility of diazoniabicyclo[2.2.2]octane derivatives—specifically the dicationic salts derived from DABCO. Unlike neutral DABCO, which acts primarily as a Lewis base or nucleophile, its dicationic (diazonia) derivatives function through distinct mechanisms: Dual-Activation Catalysis (in ionic liquids) and Radical/Electrophilic Transfer (in fluorination reagents like Selectfluor®).
This guide moves beyond standard literature by focusing on the causality of these mechanisms, providing robust synthesis protocols for dicationic ionic liquids (DILs), and detailing their application in green C-C bond formation and advanced fluorination cycles.
Mechanistic Principles
The efficacy of diazoniabicyclo derivatives stems from their rigid, cage-like bicyclic structure, which prevents conformational relaxation and exposes the charged nitrogens (or associated counter-ions) for maximum substrate interaction.
Dual-Activation in Dicationic Ionic Liquids (DILs)
Dicationic DABCO salts (e.g.,
-
Electrophilic Activation: The dicationic core (
) acts as a Lewis acid, coordinating with carbonyl oxygens to increase electrophilicity. -
Nucleophilic Activation: The counter-anion (e.g.,
, ) acts as a base, deprotonating the active methylene compound. -
The "Cage" Effect: The bulkiness of the bicyclic core prevents tight ion-pairing, leaving the anion "loose" and more basic/nucleophilic compared to simple ammonium salts.
Aggregative Activation in Fluorination (The Selectfluor® Cycle)
While Selectfluor (F-TEDA-BF
-
Mechanism: H-TEDA aggregates with Selectfluor, altering its solubility and oxidation potential, thereby accelerating radical hydrogen atom transfer (HAT) processes in C(sp
)–H fluorination.
Visualizing the Mechanisms
Figure 1: Dual-Activation Mechanism in Knoevenagel Condensation
Caption: The dicationic DABCO scaffold stabilizes the transition state via hydrogen bonding (anion) and electrostatic coordination (cation).
Detailed Protocols
Protocol A: Synthesis of Dicationic DABCO-Based Ionic Liquid
Target:
Reagents:
-
DABCO (1.0 eq, 11.2 g)
-
1-Bromohexane (2.2 eq, 36.3 g)
-
Ethyl Acetate (Solvent, 100 mL)
Workflow:
-
Dissolution: Dissolve 11.2 g of DABCO in 50 mL of Ethyl Acetate in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add 1-Bromohexane (36.3 g) slowly over 10 minutes.
-
Note: The reaction is exothermic. A water bath may be used to maintain temperature < 40°C.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 70°C for 12 hours.
-
Observation: A white precipitate will begin to form within 1 hour.
-
-
Isolation: Cool to room temperature. Filter the white solid under vacuum.
-
Purification: Wash the solid 3x with cold Ethyl Acetate (20 mL each) to remove unreacted alkyl halide.
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
-
Yield Expectation: >90% (White hygroscopic powder).
-
QC Check:
H NMR ( ) should show symmetrical alkyl chains and the characteristic DABCO core singlet at ppm.
-
Protocol B: Aqueous Knoevenagel Condensation (Green Chemistry)
Objective: Synthesis of benzylidene malononitrile using the synthesized DIL.
Reaction Table:
| Component | Equivalent | Role |
| Benzaldehyde | 1.0 eq | Electrophile |
| Malononitrile | 1.1 eq | Nucleophile |
| 5 mol% | Catalyst | |
| Water | 3.0 mL/mmol | Solvent |
Step-by-Step:
-
Charge: In a 10 mL vial, add Benzaldehyde (1 mmol), Malononitrile (1.1 mmol), and the DIL catalyst (0.05 mmol).
-
Solvent: Add water (3 mL). The mixture will likely be biphasic initially.
-
Agitation: Stir vigorously at Room Temperature (25°C).
-
Mechanism Check: The DIL acts as a surfactant, creating a micellar emulsion that increases the effective concentration of reactants.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). Reaction is typically complete in 15–30 minutes.
-
Workup:
-
The product usually precipitates out of the water.
-
Filter the solid. Wash with water (2 x 5 mL) to remove the catalyst.
-
Recycling: The aqueous filtrate containing the catalyst can be reused for the next batch (up to 5 cycles with <5% activity loss).
-
-
Yield: Typically 92–98%.
Advanced Application: Selectfluor-Promoted Radical Fluorination
Context: While Selectfluor is the fluorine source, the addition of its "spent" form (H-TEDA) accelerates the reaction by stabilizing the radical intermediates via aggregation.
Workflow Diagram (Graphviz):
Protocol C: C(sp
-
Setup: In a quartz tube (for photolysis), mix Substrate (1.0 eq), Selectfluor (2.0 eq), and H-TEDA-BF
(0.5 eq).-
Note: H-TEDA-BF
can be prepared by treating Selectfluor with mild reductants or purchased.
-
-
Solvent: Add Acetonitrile (0.1 M concentration).
-
Activation: Irradiate with 365 nm LED (or standard UV lamp) under
atmosphere. -
Time: 4–8 hours (vs. 24h without promoter).
-
Purification: Remove solvent, extract with DCM, and purify via silica column.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete Alkylation | Ensure anhydrous Ethyl Acetate is used; moisture can hydrolyze the alkyl halide. |
| Emulsion Persistence (Protocol B) | Surfactant Effect | Add brine to break the emulsion or use centrifugation. |
| Slow Reaction (Protocol C) | Oxygen Inhibition | Radical reactions are |
| Catalyst Leaching (Recycling) | High Water Solubility | In Protocol B, ensure the product is fully precipitated before filtration. Evaporate water to recover 100% catalyst. |
References
-
Zhil'tsova, E. P., et al. "Supramolecular catalytic systems based on alkylated diquaternary 1,4-diazabicyclo[2.2.2]octane derivatives."[1] ResearchGate, 2025.[1] Link
-
Banks, R. E., et al. "N,N′-Difluoro-1,4-diazoniabicyclo[2.2.2]octane Salts, Highly Reactive and Easy-to-Handle Electrophilic Fluorinating Agents." Journal of the Chemical Society, Chemical Communications, 1992. Link
-
Pashirova, T. N., et al. "New dicationic DABCO-based ionic liquids: a scalable metal-free one-pot synthesis." PMC, 2019. Link
-
Meanwell, M., et al. "Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions." Chemistry – A European Journal, 2020. Link
-
Zarghi, A., et al. "Novel DABCO Based Ionic Liquids: Green and Efficient Catalysts with Dual Catalytic Roles for Aqueous Knoevenagel Condensation." Industrial & Engineering Chemistry Research, 2014. Link
Sources
Application Note: Preparation & Utilization of High-Performance DABCO Dicationic Ionic Liquids (DILs)
Executive Summary
This guide details the synthesis and application of DABCO (1,4-diazabicyclo[2.2.2]octane) dications , a class of "high-performance" ionic liquids (ILs). Unlike traditional monocationic imidazolium ILs, DABCO dications possess a rigid, symmetric cage structure that allows for double quaternization. This structural feature confers superior thermal stability (>350°C) , tunable biological activity (antimicrobial potency), and wide electrochemical windows.
For drug development professionals, these DILs represent a dual-use platform:
-
Process Solvents: Highly stable, non-volatile media for high-temperature API synthesis.
-
Active Agents: "Third-generation" ILs with intrinsic antimicrobial properties effective against resistant strains (e.g., MRSA).
Scientific Foundation & Mechanism
The DABCO Advantage
The DABCO moiety is a bicyclic tertiary amine with two bridgehead nitrogens. Quaternizing both nitrogens creates a dication ([R-DABCO-R]²⁺) .
-
Symmetry & Crystallinity: The high symmetry of the DABCO core often leads to higher melting points; however, attaching long alkyl chains (
) disrupts crystal packing, yielding Room Temperature Ionic Liquids (RTILs). -
Charge Density: The presence of two cationic centers increases charge density, enhancing interaction with bacterial cell membranes (antimicrobial efficacy) and stabilizing the anion-cation network against thermal degradation.
Reaction Mechanism
The synthesis follows a two-stage protocol:
-
Menshutkin Reaction (Alkylation): Nucleophilic attack of DABCO nitrogens on alkyl halides.
-
Anion Metathesis: Exchange of the halide anion for a bulky, fluorinated anion (e.g.,
) to confer hydrophobicity and thermal stability.
Synthesis Workflow Diagram
[1][2]
Experimental Protocols
Protocol A: Synthesis of Precursor [C₈-DABCO-C₈][Br]₂
Target: Synthesis of 1,4-dioctyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide.
Reagents:
-
DABCO (Sublimed grade, >99%)
-
1-Bromooctane (Reagent grade, 2.2 equivalents)
-
Acetonitrile (HPLC grade) or Ethanol (Green alternative)
-
Ethyl Acetate (for washing)
Procedure:
-
Dissolution: Dissolve 11.2 g (0.1 mol) of DABCO in 100 mL of acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Dropwise add 42.5 g (0.22 mol) of 1-bromooctane over 30 minutes. Note: Use a slight excess (10%) to ensure complete di-quaternization.
-
Reflux: Heat the mixture to reflux (80°C) for 48 hours under an inert atmosphere (
).-
Observation: A white precipitate typically forms as the dicationic salt is insoluble in acetonitrile.
-
-
Isolation: Cool to room temperature. Filter the white solid using a vacuum frit.
-
Purification: Wash the solid three times with ethyl acetate (3 x 50 mL) to remove unreacted alkyl bromide.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
-
Yield: Typically >90%.
-
Validation: ¹H NMR (
) should show a ratio of 1:1 between the DABCO core protons and the terminal methyl protons of the octyl chain (normalized for proton count).
-
Protocol B: Anion Metathesis to [C₈-DABCO-C₈][NTf₂]₂
Target: Conversion to hydrophobic, thermally stable Bis(trifluoromethanesulfonyl)imide salt.
Reagents:
-
[C₈-DABCO-C₈][Br]₂ (Precursor from Protocol A)
-
Lithium Bis(trifluoromethanesulfonyl)imide (LiNTf₂)[1]
-
Deionized Water
Procedure:
-
Preparation: Dissolve 10 g of [C₈-DABCO-C₈][Br]₂ in 50 mL of deionized water.
-
Exchange: Separately dissolve 2.1 equivalents of LiNTf₂ in 20 mL of water. Add this solution slowly to the precursor solution.
-
Phase Separation: The mixture will become turbid immediately as the hydrophobic [NTf₂] salt forms. Stir vigorously for 4 hours at room temperature.
-
Extraction: Decant the water layer. If the IL is liquid, wash with fresh deionized water (5 x 20 mL) until the wash water tests negative for bromide (AgNO₃ test).
-
Note: If the product is solid, filter and wash with water.
-
-
Drying (Critical): Dissolve the IL in a small amount of dichloromethane (DCM), dry over MgSO₄, filter, and remove DCM via rotary evaporation. Finally, dry under high vacuum (0.1 mbar) at 80°C for 24 hours to remove trace water.
Characterization & Performance Data
Thermal & Physical Properties
DABCO dications paired with
| Cation Structure | Anion | Melting Point (°C) | Decomposition Temp ( | Viscosity (cP @ 25°C) |
| > 250 (Solid) | 240 | N/A | ||
| 185 (Solid) | 235 | N/A | ||
| 38 (Low melt) | 390 | 450 | ||
| 42 | 395 | 510 |
Data Source: Aggregated from thermal analysis studies of DABCO ILs [1, 2].
Antimicrobial Activity (Drug Development Application)
DABCO dications act as membrane disruptors.[2] The "geminal" dicationic nature provides higher efficacy against resistant bacteria compared to monocationic analogs.
Mechanism of Action Diagram:
[2] MIC Values (Minimum Inhibitory Concentration):
-
S. aureus (MRSA):
(for ) - [2]
-
Comparison: Efficacy is often 10-100x higher than monocationic DABCO salts due to the double charge density [3, 4].
Troubleshooting & Optimization
-
Incomplete Quaternization: If NMR shows mono-cation signals (asymmetry), extend reflux time or switch solvent to ethanol/butanol to achieve higher temperatures.
-
Coloration: Products should be white/colorless. Yellowing indicates oxidation or impurities. Recrystallize halide salts from ethanol/ethyl acetate before anion exchange.
-
Water Content: For electrochemical or high-temp applications, water is a critical impurity. The high viscosity of DABCO DILs traps water. Lyophilization or extended high-vacuum drying (>24h) is mandatory.
References
-
Thermal Properties of DABCO ILs: Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifluoromethanesulfonyl)imide Anion. (2021).[4] Source:
-
Synthesis Protocols: New dicationic DABCO-based ionic liquids: a scalable metal-free one-pot synthesis. (2019). Source:
-
Antimicrobial Applications: Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids.[3] (2021).[4] (Note: Comparative mechanism for dicationic structures). Source:
-
DABCO Polymers: New Generation Antibiotics Derived from DABCO-Based Cationic Polymers.[2] (2023).[5][6][7] Source:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jchemlett.com [jchemlett.com]
using 1,4-diazoniabicyclo[2.2.2]octane in organic oxidation reactions
Application Note: High-Fidelity Oxidation Protocols Using 1,4-Diazoniabicyclo[2.2.2]octane Scaffolds
Part 1: Executive Summary & Strategic Rationale
The 1,4-diazoniabicyclo[2.2.2]octane core (derived from DABCO™) has evolved beyond its traditional role as a base or nucleophilic catalyst. In modern drug discovery, dicationic salts of this scaffold—most notably Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))—have emerged as powerful, non-metallic oxidants.
While traditionally categorized as electrophilic fluorinating agents, these "diazonia" species possess high oxidation potentials (
Why Switch to Diazonia-Based Oxidations?
-
Metal-Free Safety: Eliminates toxic transition metals (Cr(VI), Mn(VII)) and associated heavy metal scavenging steps in GMP workflows.
-
Operational Simplicity: Reagents are free-flowing, air-stable solids, unlike the moisture-sensitive Dess-Martin Periodinane (DMP) or cryogenic Swern conditions.
-
Tunable Selectivity: When coupled with mediators like Sodium Bromide (NaBr), the system exhibits exceptional chemoselectivity for alcohols over sulfides or electron-rich arenes.
Part 2: Primary Protocol – NaBr/Selectfluor Mediated Alcohol Oxidation
Context: This protocol utilizes Selectfluor not as a fluorinating agent, but as a stoichiometric oxidant to generate an active hypobromite species in situ from catalytic or stoichiometric NaBr. It is the current gold standard for oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones under mild aqueous conditions.
Mechanism of Action
The reaction proceeds via a "diazonia-mediated" oxidation of bromide. Selectfluor transfers its oxidative power to the bromide ion, generating an electrophilic bromine species (Br⁺/HOBr) which oxidizes the alcohol. The diazonia core acts as the electron sink, reducing to the radical cation or neutral amine.
Figure 1: Mechanistic pathway of Selectfluor/NaBr oxidation. The diazonia reagent drives the cycle by oxidizing Br- to the active oxidant.
Experimental Protocol: Conversion of Secondary Alcohols to Ketones
Reagents:
-
Substrate: 1.0 equiv (e.g., (-)-Borneol, 10 mmol)
-
Oxidant: Selectfluor (1.1 – 1.3 equiv)
-
Mediator: NaBr (1.0 equiv)[1]
-
Solvent: Acetonitrile (MeCN) / Water (1:1 v/v)
-
Base (Optional): NaHCO₃ (for acid-sensitive substrates)
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (10 mmol) and MeCN (25 mL).
-
Solvation: Add distilled water (25 mL) to the flask. Ensure the substrate is fully dissolved or well-dispersed (biphasic systems are tolerated but require vigorous stirring).
-
Mediator Addition: Add solid NaBr (1.03 g, 10 mmol) in one portion. The solution remains colorless or turns faint yellow.
-
Oxidant Addition: Add Selectfluor (4.60 g, 13 mmol) in one portion.
-
Observation: The reaction mixture will immediately turn yellow/orange due to the formation of active bromine species (
/ ).
-
-
Reaction: Stir the mixture at room temperature (23 °C).
-
Monitoring: Monitor by TLC (visualize with KMnO₄ stain).[2] Reaction is typically complete within 40–60 minutes.
-
-
Quench: Upon completion, the reaction mixture will likely still be orange. Add saturated aqueous
(sodium thiosulfate) solution (20 mL) dropwise until the orange color completely disappears (indicating consumption of residual active bromine). -
Workup:
-
Dilute with Ethyl Acetate (EtOAc, 50 mL).
-
Separate phases.[2] Extract the aqueous layer with EtOAc (2 x 30 mL).
-
Wash combined organics with saturated
(50 mL) and Brine (50 mL). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
Critical Process Parameters (CPPs):
-
pH Control: For oxidation to Carboxylic Acids (from primary alcohols), the reaction becomes acidic. No buffer is needed. For Aldehydes (stopping oxidation), use a biphasic DCM/Water system with solid
to buffer the HBr generated. -
Order of Addition: Always add Selectfluor last to control the exotherm and immediate generation of oxidant.
Part 3: Secondary Protocol – Oxidative Aromatization with DABCO-Br₂
Context: The DABCO-Bromine complex (often denoted as DABCO-Br₂ or TEDA-Br₂) is a solid, shelf-stable source of active bromine. Structurally, it involves the quaternization of the nitrogen by bromine, forming a diazonia-like charge transfer complex. It is superior to liquid bromine for aromatizing heterocycles (pyrazolines, isoxazolines).
Reagent Preparation (In-House)
-
Dissolve DABCO (1.0 equiv) in
. -
Add
(2.0 equiv) dropwise at 0 °C. -
Stir for 30 min. A yellow-orange solid precipitates.
-
Filter, wash with ether, and dry. Store in a desiccator.
Protocol: Aromatization of 2-Pyrazolines
Reagents:
-
Substrate: 1,3,5-trisubstituted-2-pyrazoline (1.0 equiv)
-
Oxidant: DABCO-Br₂ complex (1.5 equiv)
-
Solvent: Acetic Acid (AcOH) or DCM
Procedure:
-
Charge: Dissolve the pyrazoline substrate in AcOH (5 mL/mmol).
-
Addition: Add the DABCO-Br₂ complex in small portions at room temperature.
-
Note: The reagent acts as a mild source of
, avoiding the harshness of elemental bromine.[3]
-
-
Reaction: Stir for 1–2 hours.
-
Quench: Pour into ice-water containing 5%
. -
Isolation: Filter the precipitate (if solid) or extract with DCM.
Part 4: Comparative Analysis of Oxidation Methods
The following table contrasts the 1,4-diazoniabicyclo[2.2.2]octane (Selectfluor/NaBr) system against traditional oxidation standards.
| Feature | Selectfluor / NaBr | Swern Oxidation | Dess-Martin (DMP) | Jones Oxidation |
| Active Species | Chlorosulfonium salt | Hypervalent Iodine (V) | Chromic Acid (Cr VI) | |
| Temperature | Ambient (20–25 °C) | Cryogenic (-78 °C) | Ambient | 0 °C to Ambient |
| Toxicity | Low (non-metallic) | High (CO, DMS released) | Low | High (Cr is carcinogenic) |
| Atom Economy | Moderate (TEDA byproduct) | Poor | Poor | Good |
| Stability | Air/Moisture Stable Solid | Unstable Intermediates | Moisture Sensitive | Acidic/Corrosive |
| Selectivity | High (1° | High (1° | High (1° | Low (Acid sensitive) |
Part 5: Troubleshooting & Optimization Workflow
Use this logic flow to determine the optimal conditions for your specific substrate.
Figure 2: Decision matrix for optimizing oxidation conditions based on substrate class.
References
-
Large-Scale NaBr/Selectfluor Mediated Alcohol Oxidation. Source: Organic Syntheses, 2025, 102, 100–113. URL:[Link] Note: Detailed GMP-ready protocol for converting borneol to camphor.
-
An efficient oxidation of 2-pyrazolines and isoxazolines by bis-bromine-1,4-diazabicyclo[2.2.2]octane complex (DABCO-Br2). Source: Arkivoc, 2010, (ix), 178-184. URL:[Link] Note: Protocol for oxidative aromatization.[4][5]
-
Recent Highlights in Electrophilic Fluorination with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Source: Accounts of Chemical Research, 2004, 37(1), 31–44.[1][5] URL:[Link] Note:[6][7] Fundamental review of the reagent's reactivity profile beyond fluorination.
-
Selectfluor® Radical Dication (TEDA2+•) – A Versatile Species in Modern Synthetic Organic Chemistry. Source:[1][2][5][6][7][8][9][10][11] Asian Journal of Organic Chemistry, 2018. URL:[Link] Note:[1][6][7][10][12] Mechanistic insights into the single-electron transfer (SET) capabilities of the diazonia core.
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. eurjchem.com [eurjchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Identification of 6′-β-fluoro-homoaristeromycin as a potent inhibitor of chikungunya virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1-ChloroMethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) CAS#: 140681-55-6 [m.chemicalbook.com]
Application Note: Strategic Synthesis and Evaluation of Diazoniabicyclooctane-Based Antimicrobials
Introduction & Scope
The emergence of multidrug-resistant (MDR) bacteria necessitates the development of membrane-active agents that bypass traditional enzymatic resistance mechanisms. The diazoniabicyclooctane core—specifically the bis-quaternary ammonium ("Gemini") derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO)—represents a privileged scaffold in this domain. Unlike mono-quaternary ammonium compounds (QACs), these dicationic agents possess superior surfactant properties, lower critical micelle concentrations (CMC), and enhanced bactericidal efficacy against both Gram-positive and Gram-negative pathogens.
This guide details the synthesis, purification, and validation of long-chain bis-alkylated DABCO salts. It moves beyond standard textbook procedures to address the specific solubility challenges and kinetic barriers encountered when synthesizing high-purity dicationic amphiphiles.
Scientific Rationale & Mechanism
The "Gemini" Advantage
The diazoniabicyclooctane core serves as a rigid, hydrophilic spacer separating two hydrophobic alkyl tails. This structure mimics "Gemini" surfactants. The dicationic charge density significantly increases electrostatic attraction to the anionic bacterial cell envelope (lipopolysaccharides in Gram-negatives; teichoic acids in Gram-positives) compared to mono-cationic analogs.
Structure-Activity Relationship (SAR)
Efficacy is governed by the "cutoff effect" of the alkyl chain length:
-
< C10: Insufficient hydrophobicity for membrane insertion.
-
C12–C14: Optimal balance of solubility and membrane disruption (highest potency).
-
> C16: Reduced activity due to self-aggregation (micelle formation) competing with membrane interaction, and solubility issues in aqueous media.
Mechanism of Action
-
Adsorption: Rapid electrostatic binding to the bacterial surface.
-
Insertion: Hydrophobic tails penetrate the lipid bilayer.
-
Disruption: The bulky DABCO core disrupts membrane curvature, causing depolarization, K+ leakage, and cell lysis.
Figure 1: Kinetic mechanism of diazoniabicyclooctane-induced bacterial cell death.
Synthetic Protocols
The synthesis is a two-step alkylation (Menshutkin reaction). While one-pot procedures exist, the stepwise approach is recommended to ensure high purity and allow for the synthesis of asymmetric (hetero-dialkyl) derivatives.
Protocol A: Synthesis of Mono-Alkyl DABCO Bromide (Precursor)
Objective: To attach the first alkyl chain while preventing the formation of the bis-salt.
Reagents:
-
1-Bromododecane (Alkylating agent)
-
Ethyl Acetate (EtOAc) – Critical: The mono-salt is insoluble in EtOAc, causing it to precipitate and preventing further reaction.
Procedure:
-
Dissolution: Dissolve DABCO (5.6 g, 50 mmol, 1.1 equiv) in 100 mL of EtOAc in a round-bottom flask.
-
Note: Using a slight excess of DABCO minimizes bis-alkylation.
-
-
Addition: Add 1-Bromododecane (11.2 g, 45 mmol, 1.0 equiv) dropwise over 30 minutes at room temperature (25°C).
-
Reaction: Stir the solution vigorously for 24 hours at room temperature.
-
Observation: A white precipitate (the mono-salt) will form gradually.
-
-
Isolation: Filter the white solid under vacuum.
-
Washing: Wash the filter cake 3x with cold EtOAc (20 mL each) to remove unreacted DABCO and alkyl bromide.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Protocol B: Synthesis of Bis-Alkyl Diazoniabicyclooctane Dibromide
Objective: To quaternize the second nitrogen. This step requires higher energy due to the electrostatic repulsion between the existing positive charge and the approaching electrophile.
Reagents:
-
Mono-alkyl DABCO (from Protocol A)[6]
-
1-Bromododecane (or different chain length for asymmetry)
-
Acetonitrile (MeCN) or Ethanol (EtOH)
Procedure:
-
Setup: Suspend Mono-dodecyl-DABCO bromide (10 mmol) in 40 mL of Acetonitrile.
-
Addition: Add 1-Bromododecane (12 mmol, 1.2 equiv).
-
Reflux: Heat the mixture to reflux (80–82°C) under nitrogen atmosphere for 24–48 hours.
-
Why Reflux? The second alkylation is kinetically slow. Room temperature reaction will result in low conversion.
-
-
Precipitation: Cool the reaction mixture to room temperature.
-
If solid forms: Filter directly.
-
If no solid forms: Pour the reaction mixture into 200 mL of cold Diethyl Ether to induce precipitation.
-
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot Ethanol. Add Diethyl Ether dropwise until turbidity appears. Cool to 4°C overnight.
-
Isolation: Filter the crystals and dry under high vacuum.
Figure 2: Stepwise synthetic pathway for bis-quaternary DABCO derivatives.
Quality Control & Characterization
Nuclear Magnetic Resonance (NMR)
The symmetry of the DABCO core is the primary diagnostic tool.
| Moiety | 1H NMR Shift (Mono-Salt) | 1H NMR Shift (Bis-Salt) | Diagnostic Feature |
| DABCO Core (NCH2) | Two multiplets (~3.1 & 3.4 ppm) | Single singlet/multiplet (~3.9–4.0 ppm) | Bis-alkylation restores symmetry (if chains are identical), shifting core protons downfield due to double positive charge. |
| Terminal Methyl | ~0.88 ppm (t) | ~0.88 ppm (t) | Integration confirms chain number (3H vs 6H). |
| N-CH2 (Chain) | ~3.0 ppm | ~3.5–3.6 ppm | Significant downfield shift in bis-salt. |
Mass Spectrometry (ESI-MS)
-
Mono-Salt: Observe [M-Br]+ peak.
-
Bis-Salt: Observe [M-2Br]2+ peak (m/z = Molecular Weight / 2).
-
Note: You may also see the [M-Br]+ peak (singly charged adduct) depending on ionization conditions, but the half-mass peak is definitive for the dication.
-
Biological Evaluation Protocol
MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines.
-
Inoculum: Prepare bacterial suspension (E. coli ATCC 25922 or S. aureus ATCC 29213) at 5 x 10^5 CFU/mL in Mueller-Hinton Broth.
-
Plate Prep: Add 100 µL of inoculum to 96-well plates.
-
Treatment: Add 100 µL of DABCO derivative (serial 2-fold dilutions, e.g., 64 µg/mL down to 0.5 µg/mL).
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
Expected Results (C12-DABCO-C12):
-
S. aureus (Gram+): 0.5 – 2.0 µg/mL (Highly Potent)
-
E. coli (Gram-): 4.0 – 16.0 µg/mL (Moderate to High Potency)
References
-
Synthesis and structure-activity relationship of novel 1,4-diazabicyclo[2.2.2]octane derivatives as potent antimicrobial agents. European Journal of Medicinal Chemistry, 2015.[5]
-
Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part. International Journal of Molecular Sciences, 2021.
-
Fabrication of Bis-Quaternary Ammonium Salt as an Efficient Bactericidal Weapon. ACS Omega, 2018.
-
Styrenic DABCO Salt-Containing Monomers for the Synthesis of Novel Charged Polymers. Polymer Chemistry, 2016.
-
Influence of Alkyl Chain Length on the Surface Activity of Antibacterial Polymers. ResearchGate, 2025.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationship of novel 1,4-diazabicyclo[2.2.2]octane derivatives as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
functionalization of 1,4-diazoniabicyclo[2.2.2]octane for polymer crosslinking
Application Note: Advanced Functionalization of 1,4-Diazoniabicyclo[2.2.2]octane (DABCO) for Polymer Crosslinking
Executive Summary
This guide details the chemical functionalization of 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate 1,4-diazoniabicyclo[2.2.2]octane species for polymer networking. Unlike linear amine crosslinkers (e.g., TMEDA), DABCO possesses a rigid, bicyclic cage structure. This geometric constraint imposes a high energy barrier against
This document provides two distinct workflows:
-
In-Situ Crosslinking: Direct quaternization of halogenated polymer backbones (e.g., Polysulfone).
-
Discrete Crosslinker Synthesis: Preparation of polymerizable ionic monomers (e.g., Vinylbenzyl-DABCO).
Part 1: The Chemistry of DABCO Functionalization
The core mechanism is the Menshutkin Reaction , an
-
Mono-quaternization: Occurs rapidly; leaves one tertiary amine free (useful for pH-responsive materials).
-
Di-quaternization (Crosslinking): Requires elevated temperatures or prolonged reaction times due to the Coulombic repulsion generated after the first positive charge forms.
Critical Mechanism: Hofmann Elimination Resistance
In linear quaternary ammonium salts, hydroxide ions at high pH abstract
Figure 1: Mechanistic comparison of alkaline stability between linear amines and DABCO. The rigid cage prevents the orbital alignment necessary for degradation.
Part 2: Protocol A - In-Situ Crosslinking for Anion Exchange Membranes
Application: Fuel cells, water electrolyzers, electrodialysis. Target Architecture: Chloromethylated Polysulfone (CMPSF) crosslinked with DABCO.
Materials
-
Polymer: Chloromethylated Polysulfone (CMPSF) [Degree of Chloromethylation ~60-100%].
-
Reagent: DABCO (Sublimed grade, >99%).
-
Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).
-
Precipitant: Diethyl ether or Ethanol.[3]
Step-by-Step Methodology
-
Solution Preparation:
-
Dissolve CMPSF in DMAc to form a 5-10 wt% solution. Stir at room temperature until optically clear.
-
Note: Filter through a 0.45 µm PTFE filter if undissolved gels are visible.
-
-
Crosslinking Reaction (The "Gelation Timer"):
-
Stoichiometry Control:
-
For High Crosslinking: Use 0.5 molar equivalents of DABCO relative to chloromethyl groups (1 DABCO : 2 Cl).
-
For Mixed Functionalization: Use excess DABCO (e.g., 2 equivalents) if you intend to leave mono-quaternized groups for later reaction, though this risks rapid gelation.
-
-
Critical Step: Stir vigorously for 2 minutes. The viscosity will increase over time.
-
Membrane Casting:
-
Pour the solution onto a clean glass plate or Teflon mold before the viscosity becomes unmanageable (pot life is typically 15-30 mins at RT).
-
Doctor-blade to uniform thickness (e.g., 300 µm wet thickness).
-
-
Thermal Curing:
-
Place in an oven at 60°C for 24 hours , then 80°C for 24 hours .
-
Reasoning: The initial low temperature prevents solvent evaporation bubbles; the higher temperature drives the
reaction to completion (di-quaternization).
-
-
Alkalization (Ion Exchange):
-
Peel the membrane and immerse in 1M KOH for 48 hours, changing the solution twice.
-
Wash with deionized water until neutral pH is obtained.
-
Part 3: Protocol B - Synthesis of Discrete Vinyl-DABCO Crosslinker
Application: Hydrogels, antimicrobial coatings, radical polymerization.
Target Molecule:
Materials
-
DABCO: 11.2 g (0.1 mol).
-
4-Vinylbenzyl Chloride (VBC): 33.6 g (0.22 mol) [2.2 equivalents].
-
Solvent: Ethyl Acetate (EtOAc) and Methanol (MeOH).
-
Inhibitor: BHT (butylated hydroxytoluene) ~10 mg (to prevent VBC polymerization).
Step-by-Step Methodology
-
Reactant Mixing:
-
Dissolve DABCO (0.1 mol) in 100 mL of Ethyl Acetate/Methanol (9:1 v/v).
-
Add BHT to the solution.
-
Add VBC (0.22 mol) dropwise over 30 minutes while stirring at room temperature.
-
-
Reaction:
-
Heat the mixture to 50°C and stir for 24 hours.
-
Observation: A white precipitate will form progressively. This is the bis-quaternized salt.
-
-
Purification:
-
Cool to room temperature.
-
Filter the white precipitate under vacuum.
-
Wash: Wash the cake 3x with cold anhydrous Ethyl Acetate to remove unreacted VBC and mono-substituted products.
-
Self-Validation: The filtrate should contain the excess VBC. The solid is the ionic monomer.
-
-
Drying:
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Storage: Store in the dark at 4°C (hygroscopic and light-sensitive).
-
-
Usage in Polymerization:
-
This monomer is water-soluble.[4] Use it as a crosslinker (1-5 mol%) in acrylamide or HEMA polymerizations initiated by APS/TEMED.
-
Figure 2: Synthesis pathway for discrete DABCO-based vinyl crosslinkers.
Part 4: Characterization & Data Analysis
To ensure the protocol was successful, the following parameters must be validated.
NMR Validation ( H-NMR in D O)
-
Free DABCO: Singlet at ~2.8 ppm.
-
Mono-quaternized: Two multiplets (symmetry broken).
-
Bis-quaternized (Target):
-
The cage protons shift downfield to ~3.8 - 4.0 ppm (broad singlet or multiplet).
-
Self-Validation Check: If you see a peak at 2.8 ppm, the reaction is incomplete.
-
Properties Table (Expected Values)
| Parameter | Unit | DABCO-PSU Membrane (AEM) | DABCO-VBC Hydrogel |
| Ion Exchange Capacity (IEC) | meq/g | 1.5 - 2.5 | N/A (Dependent on ratio) |
| Water Uptake | % | 30 - 60% (at 25°C) | >500% |
| Ionic Conductivity | mS/cm | 20 - 50 (OH⁻ form) | 10 - 100 (in brine) |
| Alkaline Stability | % Retained | >90% (after 500h in 1M KOH) | Moderate |
References
-
AEM Synthesis & Stability: Wang, J., et al. (2011). "Preparation of a Chemically Stable Polysulfone-based Anion Exchange Membrane Using DABCO as the Quaternization Agent." Chemical Engineering Transactions.
-
DABCO Functionalization: Zante, G., et al. (2019).[4] "New dicationic DABCO-based ionic liquids: a scalable metal-free one-pot synthesis." Royal Society Open Science.
-
Crosslinking Kinetics: Varcoe, J. R., et al. (2014). "Anion-exchange membranes in electrochemical energy systems." Energy & Environmental Science.
-
Hofmann Elimination Mechanism: Clayden, J., et al. "Hofmann Elimination." Chemistry LibreTexts.
Sources
- 1. Synthesis and Characterization of Novel Anion Exchange Membranes Based on Semi-Interpenetrating Networks of Functionalized Polysulfone: Effect of Ionic Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aidic.it [aidic.it]
- 4. New dicationic DABCO-based ionic liquids: a scalable metal-free one-pot synthesis of bis-2-amino-5-arylidenethiazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Applications of DABCO-Based Dicationic Ionic Liquids (DDILs): A Technical Guide
Executive Summary
This guide details the synthesis and application of DABCO-based Dicationic Ionic Liquids (DDILs) . Unlike traditional monocationic ionic liquids (ILs), DDILs possess two charged head groups linked by a spacer.[1] This structural duality confers superior thermal stability, negligible vapor pressure, and tunable physiochemical properties, making them ideal candidates for "Green Chemistry" protocols.[2]
This document focuses on three core applications:
-
Catalytic Organic Synthesis: High-yield Knoevenagel condensation in aqueous media.
-
CO₂ Valorization: Metal-free fixation of CO₂ into cyclic carbonates.
-
Biomass Transformation: Efficient transesterification for biodiesel production.[3]
Part 1: Synthesis of the Catalyst (DDIL)
The foundational step is the synthesis of a versatile DDIL. We will focus on the synthesis of Bis-DIL [DABCO-PDO][Cl] , derived from the reaction of DABCO with 1,3-dichloro-2-propanol. This specific IL features a hydroxyl-functionalized spacer, which acts as a hydrogen-bond donor to activate carbonyl substrates.
Protocol 1: Synthesis of [DABCO-PDO][Cl] (Bis-DIL)
Reagents:
-
Ethanol (Green solvent)
-
Acetone (for washing)
Procedure:
-
Dissolution: Dissolve DABCO (20 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Addition: Dropwise add 1,3-dichloro-2-propanol (10 mmol) to the stirring solution. Note: The 2:1 molar ratio is critical to ensure dicationic formation.
-
Sonication/Reflux:
-
Green Option: Sonicate the mixture at 40°C for 30 minutes (Ultrasound-assisted synthesis).
-
Thermal Option: Reflux at 80°C for 12 hours.
-
-
Isolation: The product precipitates as a white solid. Filter the solid.[6][11]
-
Purification: Wash the precipitate repeatedly with hot acetone to remove unreacted starting materials.
-
Drying: Dry under vacuum at 60°C for 6 hours.
-
Anion Exchange (Optional): To tune solubility (e.g., for hydrophobic applications), stir the chloride salt with NaBF₄ or NaOAc in ethanol for 12 hours, filter the NaCl byproduct, and evaporate the solvent.
Visualization: DDIL Synthesis Pathway
Figure 1: Synthetic pathway for the preparation of hydroxyl-functionalized dicationic ionic liquid [DABCO-PDO][Cl].
Part 2: Catalytic Organic Synthesis (Knoevenagel Condensation)
DDILs excel in C-C bond formation. The dicationic nature provides a high density of positive charge to stabilize anionic intermediates, while the hydroxyl group on the spacer activates the aldehyde carbonyl via hydrogen bonding.
Protocol 2: Aqueous Knoevenagel Condensation
Scope: Synthesis of bis-2-amino-5-arylidenethiazol-4-ones or benzylidene malononitriles. Green Metrics: Water as solvent, room temperature (or mild heat), catalyst recyclability.
Procedure:
-
Setup: In a 25 mL round-bottom flask, charge aromatic aldehyde (1.0 mmol), active methylene compound (e.g., malononitrile or rhodanine, 1.0 mmol), and [DABCO-PDO][Cl] (5 mol%).
-
Solvent: Add Water (5 mL).
-
Reaction: Stir at Room Temperature (25°C) for 10–30 minutes. Monitor progress via TLC (Thin Layer Chromatography).
-
Work-up: Upon completion, the product typically precipitates out of the aqueous phase.
-
Filtration: Filter the solid product and wash with cold water.
-
Recycling: The filtrate contains the dissolved DDIL. Evaporate the water under reduced pressure to recover the catalyst. The catalyst can be reused for at least 6 cycles with minimal loss of activity.[3][4][6][8][9][10]
Data: Catalyst Efficiency Comparison
| Catalyst System | Solvent | Time (min) | Yield (%) | Recyclability |
| [DABCO-PDO][Cl] (DDIL) | Water | 15 | 96 | 6 Cycles |
| Monocationic [DABCO][Cl] | Water | 45 | 82 | 3 Cycles |
| NaOH (Traditional) | Ethanol | 120 | 75 | None |
| Uncatalyzed | Water | 300 | <10 | N/A |
Visualization: Catalytic Cycle
Figure 2: Dual-activation mechanism where the DDIL acts as both a base (deprotonating the methylene) and an acid (activating the aldehyde).
Part 3: CO₂ Fixation (Cyclic Carbonates)
DDILs act as bifunctional catalysts for the cycloaddition of CO₂ to epoxides. The halide anion (Cl⁻ or Br⁻) acts as a nucleophile to open the epoxide ring, while the dicationic center stabilizes the carbonate intermediate.
Protocol 3: Metal-Free Synthesis of Cyclic Carbonates
Reagents:
-
Epoxide (e.g., Epichlorohydrin or Styrene oxide)
-
CO₂ (Balloon or low pressure)
-
Catalyst: [DABCO-PDO][Br] (Bromide variant is often more active for this application).
Procedure:
-
Loading: Place epoxide (10 mmol) and DDIL catalyst (1 mol%) in a stainless steel autoclave or a pressure tube.
-
Pressurization: Pressurize with CO₂ (0.5 – 1.0 MPa). Note: DDILs often function well even at atmospheric pressure (balloon) due to high CO₂ solubility.
-
Reaction: Heat to 80°C – 100°C for 2–4 hours with stirring.
-
Cooling: Cool the vessel to room temperature and vent the excess CO₂.
-
Separation: Add ethyl acetate to extract the product. The DDIL (insoluble in ether/ethyl acetate) separates as a bottom layer.
-
Purification: Evaporate the solvent from the organic layer to obtain the pure cyclic carbonate.
Part 4: Biodiesel Production (Transesterification)[4]
DABCO-based basic ionic liquids serve as robust replacements for volatile alkaline catalysts (like KOH/MeOH), preventing saponification issues and allowing for easy separation.
Protocol 4: Soybean Oil Transesterification
Reagents:
-
Vegetable Oil (e.g., Soybean oil)
-
Methanol
-
Catalyst: [DABCO-C4-DABCO][OH]₂ (Hydroxide anion for high basicity).
Procedure:
-
Mix: Combine Oil and Methanol (molar ratio 1:12) in a reactor.
-
Catalyst Addition: Add 3 wt% of the basic DDIL.
-
Reaction: Reflux at 65°C (boiling point of methanol) for 2 hours.
-
Separation: Transfer the mixture to a separatory funnel.
-
Top Layer: Biodiesel (FAME) and excess methanol.
-
Bottom Layer: Glycerol and Ionic Liquid.
-
-
Recovery: Distill methanol from the top layer to isolate Biodiesel. Wash the bottom layer with water/ether to separate the IL from glycerol for reuse.
References
-
Synthesis and Knoevenagel Application: New dicationic DABCO-based ionic liquids: a scalable metal-free one-pot synthesis of bis-2-amino-5-arylidenethiazol-4-ones.[1] (2019).[1][7] Royal Society Open Science.[7][8][9] Link
-
Aza-Michael Addition: DABCO-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions.[6][7] (2014).[6][7] The Journal of Organic Chemistry. Link
-
CO₂ Capture & Conversion: Bottom-up fabrication of DABCO-based bicationic ionic liquid-grafted MIL-101(Cr): Facilitating simultaneous activation of CO2 and epoxides.[11] (2024).[1][2][6] Separation and Purification Technology. Link
-
Biodiesel Production: Synthesis of novel dicationic basic ionic liquids and its catalytic activities for biodiesel production. (2015).[3] RSC Advances. Link
-
General Green Chemistry of DABCO ILs: Ionic liquids based on DABCO as sustainable green catalysts and solvents: An overview. (2024).[1][2][6] Journal of Chemistry Letters. Link
Sources
- 1. New dicationic DABCO-based ionic liquids: a scalable metal-free one-pot synthesis of bis-2-amino-5-arylidenethiazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemlett.com [jchemlett.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. DABCO-based ionic liquids: Green and efficient catalysts with a dual catalytic role for aza-Michael addition [html.rhhz.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield of 1,4-diazoniabicyclo[2.2.2]octane alkylation reactions
Technical Guide & Troubleshooting Center
Status: Operational Operator: Senior Application Scientist Topic: Optimization of 1,4-diazoniabicyclo[2.2.2]octane (DABCO) Alkylation Audience: Chemical Researchers & Process Chemists
Mission Statement
The alkylation of DABCO (Menschutkin reaction) is deceptively simple. While mixing an amine and an alkyl halide seems straightforward, achieving high selectivity (mono- vs. bis-alkylation) and isolating pure, non-hygroscopic salts requires rigorous control over kinetics and solubility parameters. This guide deconstructs the process into self-validating protocols designed to maximize yield and purity.
Module 1: The Selectivity Crisis (Mono- vs. Bis-Alkylation)
The most common failure mode in DABCO chemistry is the unintentional formation of mixtures. Because DABCO has two nucleophilic nitrogens, the first alkylation event creates a mono-cation. While this positive charge inductively deactivates the second nitrogen, it remains nucleophilic enough to react further if the mono-salt remains in solution.
The "Precipitation Trap" Protocol
To strictly enforce mono-alkylation, you must utilize solubility-driven kinetic trapping . The goal is to select a solvent where the reagents are soluble, but the mono-cationic product is strictly insoluble.
The Golden Rule: If your product stays in solution, you will get Bis-impurities.
Workflow Diagram: Selectivity Control
Caption: Decision tree for enforcing mono-alkylation via solubility parameters.
Module 2: The Solubility Paradox (Solvent Selection)
The Menschutkin reaction is accelerated by polar aprotic solvents because they stabilize the charge-separated transition state.[1] However, high polarity often solubilizes the product, leading to the selectivity issues described above. You must balance Rate vs. Selectivity .
Solvent Performance Matrix
| Solvent | Polarity ( | Reaction Rate | Mono-Selectivity | Recommended Application |
| Acetonitrile (MeCN) | High (37.5) | Fastest | Low | Synthesis of Bis-salts or difficult electrophiles. |
| Ethyl Acetate (EtOAc) | Moderate (6.0) | Moderate | High | Standard for Mono-salts. Product usually crashes out. |
| Acetone | High (20.7) | Fast | Moderate/High | Good alternative if EtOAc fails; product usually precipitates. |
| Toluene | Low (2.4) | Slow | Very High | High-temperature reflux required; excellent for very active halides (e.g., Benzyl bromide). |
| Ethanol/Methanol | High (Protics) | Slow* | Very Low | Avoid. Solubilizes everything; difficult to remove; protic solvents can H-bond to amine, retarding rate. |
Note on Protic Solvents: While polar, alcohols can hydrogen bond to the lone pair of DABCO, actually decreasing its nucleophilicity compared to polar aprotic solvents [1].
Module 3: Reaction Kinetics & Thermodynamics
The Nucleophilicity vs. Basicity Trade-off
DABCO is both a good nucleophile (Mayr
Mechanistic Pathway
Caption: Kinetic pathway showing how precipitation prevents the thermodynamic progression to bis-alkylation.
Optimization Protocol:
-
Temperature: Start at RT . Only heat (Reflux) if no precipitate forms after 4 hours.
-
Why? Heat promotes the higher energy barrier of the second alkylation and increases solubility, breaking the "Precipitation Trap."
-
-
Leaving Group: Reactivity order is I > Br > Cl .
-
Troubleshooting Cl: Alkyl chlorides are often too sluggish. Add NaI (0.1 eq) to catalyze the reaction via in situ Finkelstein exchange (R-Cl
R-I Product).
-
Module 4: Purification & Workup (The "Sticky" Phase)
DABCOnium salts are notoriously hygroscopic. Exposure to ambient air can turn a pristine white powder into a yellow oil within minutes.
The "Dry" Workup Protocol[2]
-
Filtration: Do not use paper filters. Use a fritted glass funnel (Schlenk frit) under a blanket of Nitrogen or Argon.
-
Washing: Wash the precipitate 3x with the reaction solvent (e.g., EtOAc) followed by 3x with anhydrous Diethyl Ether or Pentane to remove unreacted amine/halide.
-
Drying: Dry under high vacuum (
mbar) for at least 6 hours. Mild heat ( C) assists in removing occluded solvent. -
Storage: Store in a desiccator or glovebox.
FAQ: Troubleshooting Guide
Q: My product turned into a viscous oil instead of a solid. What happened? A: This is "oiling out," common with quaternary salts.
-
Cause: Traces of solvent impurities or high concentration.
-
Fix: Decant the supernatant. Add anhydrous Diethyl Ether and sonicate vigorously. Scratch the glass side of the flask with a spatula. This usually induces crystallization.
Q: I am trying to make the Bis-salt, but the reaction stops at Mono. A: The mono-cation is electron-withdrawing, deactivating the second nitrogen.
-
Fix: Switch to a high-polarity solvent like Acetonitrile or DMF (to keep the mono-salt in solution). Use excess alkyl halide (2.5 eq) and increase temperature to reflux [2].
Q: My product has a yellow/brown tint. Is it pure? A: Likely not. Pure DABCO salts are typically white.
-
Cause: Oxidation of DABCO or impurities in the alkyl halide.
-
Fix: Recrystallize.[2][3] A common system is dissolving in minimal hot Acetonitrile and layering with Ethyl Acetate or Ether.
Q: Can I use water as a solvent? A: Generally, no. While water accelerates the Menschutkin reaction (hydrophobic effect), isolating the water-soluble salt from water is energy-intensive and often leads to hydrolysis or hydrate formation.
References
-
Mayr, H., et al. (2014). "Menshutkin reaction between DABCO and benzyfluoride: a mechanistic study." Journal of Molecular Liquids.
-
RSC Advances. (2016). "Styrenic DABCO Salt-Containing Monomers for the Synthesis of Novel Charged Polymers." Royal Society of Chemistry.[4]
-
Gao, H., et al. (2013). "Synthesis of mono- or bisquaternary salts of DABCO." Kinetics and Catalysis.
-
ACS Publications. (2021). "Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates." Inorganic Chemistry.
Sources
Technical Support Center: Purification of 1,4-Diazoniabicyclo[2.2.2]octane Salts
Status: Operational Ticket ID: DABCO-PUR-001 Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Portal
You have reached the specialized support module for 1,4-diazoniabicyclo[2.2.2]octane (DABCO) salts . These compounds—ranging from mono-cationic ionic liquid precursors to di-cationic electrophilic fluorinating agents like Selectfluor™—present unique purification challenges. Their high polarity often leads to "oiling out" rather than crystallization, and their affinity for water can compromise stoichiometric purity.
This guide is structured to troubleshoot these specific failure modes.
Module 1: The "Oiling Out" Crisis
Symptom: Upon cooling your recrystallization mixture, the product separates as a viscous oil or gum at the bottom of the flask instead of forming discrete crystals.
Root Cause Analysis
Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is thermodynamically favored when:
-
Supersaturation is too high: The solute concentration exceeds the metastable limit too rapidly.
-
Impurities are present: Unreacted alkyl halides or neutral DABCO lower the melting point of the salt, acting as a solvent for the oil phase.
-
Solvent Polarity Mismatch: The gap between the solute's polarity and the solvent's polarity is too wide.
Protocol: The "Two-Solvent" Rescue
Do not discard the oil. Follow this thermodynamic reset procedure.
-
Re-dissolve: Return the mixture to the heat source. Add just enough of the Polar Solvent (e.g., Acetonitrile, Methanol) to dissolve the oil at reflux.
-
The Cloud Point: Add the Anti-Solvent (e.g., Diethyl Ether, Ethyl Acetate) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
The Back-Step: Add one drop of the Polar Solvent to clear the solution.
-
Controlled Nucleation:
-
Slow Cooling: Wrap the flask in a towel or place it in a Dewar of warm water to cool to room temperature over 3–4 hours. Do not use an ice bath yet.
Troubleshooting Logic Map
Figure 1: Decision tree for recovering crystalline material from an oiled-out phase.
Module 2: Removing Unreacted DABCO (Stoichiometric Purity)
Symptom: The product has a persistent amine odor, or
The Mechanism
DABCO salts are ionic and insoluble in non-polar organic solvents. Neutral DABCO and many alkylating agents (alkyl halides) are soluble in these same solvents. We exploit this Solubility Differential using trituration (washing without dissolving).
Data: Solubility Matrix
| Solvent | DABCO (Neutral) | DABCO Salt (Product) | Action |
| Water | Soluble | Soluble | Avoid (Cannot separate) |
| Acetonitrile | Soluble | Soluble (Hot) / Insoluble (Cold) | Recrystallization |
| Diethyl Ether | Soluble | Insoluble | Trituration/Wash |
| THF | Soluble | Insoluble | Trituration/Wash |
| Hexanes | Soluble | Insoluble | Anti-Solvent |
Protocol: High-Efficiency Trituration Cycle
Use this method before recrystallization to remove the bulk of impurities.
-
Dry the Crude: Ensure the crude reaction mixture is dry (remove reaction solvent via rotary evaporation).
-
Slurry Generation: Add Tetrahydrofuran (THF) or Diethyl Ether to the crude solid. Use approx. 5–10 mL per gram of solid.
-
Mechanical Agitation: Sonicate the slurry for 10 minutes or stir vigorously for 30 minutes. This breaks up salt aggregates, releasing trapped DABCO into the solvent.
-
Filtration: Filter the solid using a sintered glass funnel (frit).
-
Displacement Wash: Wash the filter cake with two additional portions of fresh ether.
-
Validation: The filtrate contains the impurities; the filter cake is your semi-purified salt.
Module 3: Special Case – Selectfluor™ (F-TEDA-BF )
Context: Selectfluor is a dicationic salt.[4] Its synthesis involves a sensitive ion-exchange and fluorination step.
Critical Protocol: Acetonitrile Recrystallization
For dicationic salts like F-TEDA-BF
-
Dissolution: Dissolve crude F-TEDA-BF
in boiling Acetonitrile (approx. 8–10 mL per gram). -
Filtration (Hot): If insoluble salts (like sodium tetrafluoroborate, NaBF
) are present from the metathesis step, filter the solution while hot. -
Crystallization: Allow the filtrate to cool. Selectfluor typically crystallizes as white prisms.
-
Yield Optimization: If yield is low, cool to 0°C. Do not add ether unless necessary, as it may precipitate trapped impurities.
Frequently Asked Questions (FAQ)
Q: My salt is extremely hygroscopic and turns to goo on the filter. How do I handle this? A: Many DABCO quats are deliquescent.
-
Schlenk Line: Perform filtration under an inert atmosphere (Nitrogen/Argon) if possible.
-
Wash Solvents: Use anhydrous ether for the final wash.
-
Drying: Immediately transfer the wet cake to a vacuum oven or a desiccator containing Phosphorus Pentoxide (
).
Q: How do I verify the anion exchange was successful (e.g.,
-
Silver Nitrate Test: Dissolve a small amount of product in water/nitric acid. Add
. A white precipitate indicates residual Chloride ( ). -
F NMR: For anions like
or , run F NMR to confirm the presence of the anion and integration against the cation.
Q: Can I use Acetone for recrystallization? A: Acetone is excellent for mono-cationic salts (e.g., N-alkyl-DABCO bromide). However, for dicationic salts, Acetone is often a poor solvent (insoluble). For dications, stick to Acetonitrile or Nitromethane.[5]
References
-
Banks, R. E. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents. Journal of Fluorine Chemistry.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard text for general quaternary ammonium salt purification protocols).
-
Stavber, G., et al. (2004).[6] Selective and Effective Fluorination of Organic Compounds in Water Using Selectfluor F-TEDA-BF4. Organic Letters.[6][7][8]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Solutions. (General industry standard guide for LLPS phenomena).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. SelectFluor - Enamine [enamine.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
overcoming hygroscopicity issues with DABCOnium compounds
Technical Support Center: Overcoming Hygroscopicity in DABCOnium Compounds
Topic: Handling, Drying, and Stabilizing Hygroscopic DABCOnium Salts Audience: Synthetic Chemists, Process Engineers, and Materials Scientists Content Type: Troubleshooting Guide & Technical Protocols
Introduction: The Hygroscopicity Challenge
DABCOnium compounds (quaternary ammonium salts derived from 1,4-diazabicyclo[2.2.2]octane) are versatile reagents used as fluorinating agents (e.g., Selectfluor™), ionic liquids, and phase-transfer catalysts. While some derivatives like F-TEDA-BF
-
Stoichiometric Errors: Inaccurate weighing due to undefined water mass.
-
Process Failure: Water poisoning of moisture-sensitive catalytic cycles.
-
Physical Instability: Caking, liquefaction, and difficult solids handling.[1]
This guide provides field-proven strategies to mitigate these issues through rigorous handling protocols and chemical engineering.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "My DABCOnium salt has turned into a sticky paste or liquid inside the bottle."
Q: Is the compound degraded? Can I still use it? A: In most cases, the compound has deliquesced (dissolved in absorbed atmospheric water) but has not chemically degraded. DABCOnium cations are generally resistant to hydrolysis under neutral conditions.
-
Diagnosis: Check the anion.[2] Halides (Cl, Br, I) and acetates are notoriously hygroscopic.
-
Immediate Fix: If you need to use it immediately for a non-sensitive reaction, dissolve the entire sticky mass in a known volume of a dry solvent (e.g., Methanol or Acetonitrile) to create a stock solution. Determine the concentration by quantitative NMR (qNMR) using an internal standard (e.g., dimethyl sulfone).
-
Long-Term Fix: Recrystallize the salt from a dry solvent/antisolvent system (e.g., MeOH/Et
O) and dry strictly according to Protocol A below.
Issue 2: "I observe inconsistent yields in my fluorination/catalysis reactions."
Q: I am using a 'moisture-stable' reagent like Selectfluor, so why does humidity matter? A: While Selectfluor is kinetically stable to hydrolysis, surface moisture acts as a proton source. In radical fluorinations or base-catalyzed reactions, trace water can:
-
Quench radical chains: Water acts as a hydrogen atom donor or polarity modifier.
-
Deactivate basic catalysts: If you are using a DABCOnium salt as a phase transfer catalyst with a base, water solvates the anion, reducing its nucleophilicity (the "hydration shell" effect).
-
Solution: Do not rely on the "shelf stability" label. Dry the reagent under vacuum at 40–50°C for 4 hours before use in precision chemistry.
Issue 3: "My DABCOnium Ionic Liquid is too viscous."
Q: The viscosity of my DABCO-based ionic liquid is significantly higher than literature values. A: Counter-intuitively, trace water often decreases viscosity in ionic liquids by disrupting the Coulombic network. However, if you observe higher viscosity, it suggests oxidative degradation or the formation of hydrogen-bonded clusters with impurities.
-
Troubleshooting: Perform a Karl Fischer (KF) titration.
-
If Water > 1000 ppm: The viscosity deviation is likely due to solvent/impurity interactions.
-
If Water < 100 ppm: The high viscosity is intrinsic. Consider Anion Exchange (Protocol C) to a "plasticizing" anion like NTf
(bis(trifluoromethane)sulfonimide) to lower viscosity and hydrophobicity.
-
Part 2: Experimental Protocols
Protocol A: Deep Drying of Thermally Sensitive DABCOnium Salts
Use this for halide precursors or when absolute stoichiometry is required.
Prerequisites: Vacuum oven or Schlenk line, P
-
Preparation: Place the DABCOnium salt in a wide-mouth vial or drying pistol. Increase surface area by crushing any large clumps.
-
Desiccant Setup:
-
Vacuum Oven: Place a tray of fresh P
O on the bottom shelf. -
Schlenk Line: Connect the flask to a high-vacuum manifold (< 0.1 mbar) with a liquid nitrogen trap.
-
-
Thermal Cycle:
-
Step 1: Apply vacuum at Room Temperature (RT) for 1 hour to remove bulk solvent.
-
Step 2: Ramp temperature to 50°C . Caution: Do not exceed 80°C for F-TEDA compounds to avoid N-F bond homolysis.
-
Step 3: Hold for 6–12 hours.
-
-
Verification: Backfill with Argon/Nitrogen. Measure water content via Karl Fischer titration. Target: < 500 ppm.
Protocol B: Hydrophobic Anion Exchange (The "Permanent" Fix)
Transform a hygroscopic halide salt into a hydrophobic, air-stable compound.
Objective: Convert [DABCO-R]^+ [Cl]^- (Hygroscopic) → [DABCO-R]^+ [NTf2]^- (Hydrophobic).
-
Dissolution: Dissolve 10 mmol of the DABCOnium halide in a minimum amount of distilled water (approx. 5–10 mL).
-
Metathesis: Add 10.5 mmol (1.05 eq) of Lithium Bis(trifluoromethane)sulfonimide (LiNTf
) dissolved in water. -
Phase Separation: A biphasic system will form immediately. The hydrophobic DABCOnium-NTf
salt will separate as an oil or precipitate. -
Extraction: Extract the product with Dichloromethane (DCM).
-
Washing: Wash the DCM layer 3x with deionized water to remove residual LiCl and unreacted starting materials. Silver Nitrate (AgNO
) test on the wash water should be negative (no precipitate). -
Isolation: Dry the DCM layer over MgSO
, filter, and remove solvent under reduced pressure.
Part 3: Visualizations & Data
Figure 1: Anion Selection & Hygroscopicity Trend
Use this decision tree to select the appropriate counter-ion for your stability requirements.
Caption: Hygroscopicity trend of DABCOnium salts based on counter-anion. Moving right improves stability.
Figure 2: Workflow for Handling Hygroscopic DABCOnium Precursors
Caption: Decision matrix for handling DABCOnium salts based on physical state.
Part 4: Comparative Data
Table 1: Physical Properties of Common DABCOnium Salts
| Cation | Anion | Hygroscopicity | Thermal Stability Limit | Recommended Drying |
| F-TEDA (Selectfluor) | BF | Low/Moderate | ~125°C (Dec.) | 50°C Vac / 4h |
| C | Cl | Very High (Deliquescent) | > 200°C | 80°C Vac / 12h |
| C | NTf | Negligible (Hydrophobic) | > 300°C | 60°C Vac / 2h |
| C | PF | Moderate | > 250°C | 60°C Vac / 6h |
References
-
Banks, R. E., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science. Link
-
Sigma-Aldrich. Selectfluor™ Technical Bulletin. Link
-
Enamine. Selectfluor: A Stable and Nonhygroscopic Reagent. Link
-
BenchChem. Managing Moisture Sensitivity of Fluorinating Agents. Link
-
ResearchGate. DABCO-based ionic salts: synthesis and anion exchange. Link
-
MDPI. A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts. Link
Sources
Technical Support Guide: Minimizing Side Reactions During DABCO Quaternization
Introduction
This guide addresses the kinetic and thermodynamic challenges inherent in the quaternization (Menshutkin reaction) of DABCO. While DABCO is a potent nucleophile due to its unhindered bridgehead nitrogens, this same feature leads to three primary failure modes:
-
Lack of Selectivity: Uncontrolled progression from mono- to bis-quaternization.
-
Ring Degradation: Hofmann elimination or nucleophilic ring-opening driven by ring strain and basicity.
-
Redox Side Reactions: Formation of colored charge-transfer complexes.
The protocols below are designed as self-validating systems , meaning the physical outcome of the reaction (e.g., precipitation) confirms the chemical success in real-time.
Part 1: Controlling Selectivity (Mono- vs. Bis-Quaternization)
Q: How do I stop the reaction at the mono-salt stage without forming the bis-salt?
A: You must exploit "Solubility-Driven Kinetic Trapping."
The reaction rate of the second nitrogen is naturally lower than the first due to the inductive electron-withdrawing effect of the newly formed quaternary ammonium center. However, in high-dielectric solvents (e.g., Methanol, Water), the mono-salt remains dissolved, allowing the second alkylation to proceed.
The Protocol: Use a solvent in which the starting materials are soluble, but the mono-salt is insoluble .
-
Recommended Solvent: Ethyl Acetate (EtOAc) or Toluene.
-
Mechanism: As the mono-salt forms, it precipitates immediately. This phase change removes the intermediate from the solution, physically preventing it from reacting with the alkylating agent to form the bis-salt.
Experimental Workflow:
-
Dissolve DABCO (1.1 equivalents) in EtOAc (0.5 M concentration).
-
Add Alkyl Halide (1.0 equivalent) dropwise at Room Temperature (20–25°C).
-
Observation: A white precipitate should form within minutes.
-
Stop Condition: Stir for 12–24 hours. Do not heat.
-
Validation: Filter the solid. Wash with fresh EtOAc. The filtrate contains the excess DABCO; the filter cake is pure mono-salt.
Q: Why am I seeing bis-quaternized impurities even when using Ethyl Acetate?
A: This is likely a "Local Concentration" or "Thermal" error.
-
Issue 1: Hot Spots. If you add the alkylating agent too quickly without adequate stirring, local excesses of the alkylating agent can react with the precipitating mono-salt before it fully crystallizes.
-
Issue 2: Moisture. DABCO salts are hygroscopic. Water in the solvent acts as a co-solvent, solubilizing the mono-salt and re-enabling the second reaction path.
-
Corrective Action: Dry EtOAc over molecular sieves (3Å) and ensure vigorous stirring (Re < 2000) during addition.
Part 2: Preventing Degradation (Ring Opening & Elimination)
Q: My product is turning yellow/brown. Is this oxidation?
A: It is likely a Charge-Transfer Complex or Hofmann Elimination precursor.
-
Scenario A: Charge-Transfer (reversible). DABCO is easily oxidized (
V vs SCE).[1] If reacting with electron-deficient halides (e.g., benzylic halides) or sulfonyl chlorides, transient colored complexes can form. -
Scenario B: Hofmann Elimination (irreversible). Under basic conditions or high heat (>80°C), the quaternary ammonium proton (or adjacent alkyl protons) can undergo elimination, breaking the C-N bond and opening the ring to form piperazine derivatives.
Troubleshooting Matrix:
| Observation | Probable Cause | Corrective Action |
| Yellowing at RT | Trace oxidation / Charge Transfer | Sparge solvent with |
| Darkening at >60°C | Hofmann Elimination / Ring Opening | CRITICAL: Lower temp to <40°C. DABCO salts are thermally sensitive due to ring strain. |
| Sticky/Gummy Precipitate | Hygroscopic water absorption | Perform reaction under Argon/Nitrogen atmosphere. |
Q: How do I confirm I haven't opened the ring?
A: Use 1H NMR diagnostic signals.
-
Intact DABCO Core: A symmetric multiplet (or two distinct triplets for mono-salts) typically around
3.0–3.8 ppm. -
Ring-Opened (Piperazine): Look for vinyl protons (
5.0–6.0 ppm) if elimination occurred, or complex aliphatic splitting patterns indicating loss of symmetry.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the kinetic competition and degradation pathways.
Caption: Figure 1. Reaction pathways for DABCO. Green path represents the target precipitation strategy. Dashed/Dotted paths represent failure modes (bis-alkylation or degradation).
Part 4: Summary of Solvent Effects
Choosing the right solvent is the single most important factor in minimizing side reactions.
| Solvent | Dielectric Constant ( | Solubility of Mono-Salt | Risk of Bis-Alkylation | Recommended For |
| Ethyl Acetate | 6.0 | Insoluble (Precipitates) | Low | Synthesis of Mono-Salts |
| Acetonitrile | 37.5 | Soluble | High | Synthesis of Bis-Salts |
| Methanol | 32.7 | Soluble | Very High | Recrystallization only |
| Toluene | 2.4 | Insoluble | Very Low | Slow reactions / High temp |
| Acetone | 20.7 | Sparingly Soluble | Moderate | Alternative to EtOAc |
Part 5: Detailed Experimental Protocol (Mono-Alkylation)
Objective: Synthesis of
-
Preparation:
-
Flame-dry a 250 mL round-bottom flask (RBF) and cool under
. -
Charge RBF with DABCO (5.61 g, 50.0 mmol, 1.1 equiv).
-
Add anhydrous Ethyl Acetate (100 mL). Stir until dissolved.
-
-
Reaction:
-
Add 1-Bromohexane (or equivalent alkyl halide) (45.0 mmol, 1.0 equiv) dropwise over 30 minutes via addition funnel.
-
Note: The solution will become cloudy almost immediately.
-
Stir at Room Temperature for 18 hours.
-
-
Workup (Purification):
-
Filter the white suspension through a sintered glass funnel (frit).
-
Wash the cake 3x with 20 mL cold Ethyl Acetate. (This removes unreacted DABCO and any trace bis-salt remaining in solution).
-
Dry the solid in a vacuum oven at 40°C for 4 hours.
-
-
QC Check:
-
Dissolve a small sample in
or . -
Check for integration ratio of DABCO ring protons (12H) to alkyl chain protons.
-
Ensure no vinyl protons (degradation) are present.
-
References
-
Styrenic DABCO Salt-Containing Monomers for the Synthesis of Novel Charged Polymers. Source: RSC Advances (2016) Context: Establishes the precipitation method in Ethyl Acetate to isolate mono-alkylated DABCO species.
-
DABCO-promoted photocatalytic C–H functionalization of aldehydes. Source: Beilstein Journal of Organic Chemistry (2021) Context: Discusses the redox properties of DABCO and its susceptibility to radical cation formation (color changes).
-
Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts. Source: Organic & Biomolecular Chemistry (2012) Context: Details the conditions under which DABCO salts undergo ring opening (nucleophilic attack/elimination) at elevated temperatures.
-
Theoretical study of DABCO-based ionic liquid: Synthesis and reaction mechanism. Source: Journal of Molecular Liquids (via ResearchGate) Context: Provides mechanistic insights into the
transition states and solvent effects on reaction barriers.[2]
Sources
removing unreacted DABCO from diazoniabicyclooctane products
Technical Support Center: Purification of Diazoniabicyclooctane Salts
Topic: Removing Unreacted DABCO from Electrophilic Fluorinating Agents (e.g., Selectfluor™, F-TEDA-BF4) Ticket ID: PUR-DAB-001 Status: Open Analyst: Senior Application Scientist[1][2]
Executive Summary
The presence of unreacted 1,4-diazabicyclo[2.2.2]octane (DABCO) in derived salts (such as F-TEDA-BF4) compromises oxidative strength and interferes with sensitive catalytic cycles.[1][2] This guide details the Differential Polarity Exclusion (DPE) method to remove neutral DABCO from ionic product matrices.[1][2]
Module 1: The Chemistry of Separation
To purify your product effectively, you must understand the fundamental physical divergence between your impurity (DABCO) and your product (Diazoniabicyclooctane salt).[1][2]
The Separation Logic: The separation relies on the transition from a neutral, lipophilic base to a charged, lipophobic salt .[1]
| Feature | Impurity: DABCO (Neutral) | Product: F-TEDA-BF4 (Salt) |
| Electronic State | Neutral amine (Lewis Base) | Di-cationic quaternary salt |
| Solubility (DCM) | High (>100 mg/mL) | Negligible (<1 mg/mL) |
| Solubility (Ether) | Moderate | Insoluble |
| Solubility (MeCN) | Soluble | Soluble |
| Hygroscopicity | High | Moderate to High |
The Mechanism: Because the product is a lattice-stabilized salt, it resists dissolution in non-polar or moderately polar aprotic solvents (like Dichloromethane or Diethyl Ether).[1][2] DABCO, being an organic amine, dissolves readily.[1][2] We exploit this by "washing" the solid crude; the impurity is carried away in the filtrate, while the product remains on the filter paper.
Module 2: Decision Matrix & Workflow
Before beginning, determine the state of your crude material.[2]
Figure 1: Decision matrix for selecting the appropriate purification protocol based on the physical state of the crude material.[2]
Module 3: Experimental Protocols
Protocol A: Solvent Trituration (The "Wash")
Best for: Fine powders with surface contamination.[1]
Reagents: Dichloromethane (DCM) (Anhydrous preferred), Diethyl Ether.[1][2]
-
Pulverize: Ensure your crude solid is a fine powder.[1][2] Large clumps trap DABCO inside the crystal lattice.[1][2]
-
Suspend: Place crude solid in a flask. Add DCM (10 mL per gram of solid).[1][2]
-
Sonicate: Sonicate for 5–10 minutes. This breaks aggregates and allows the solvent to penetrate.[1][2]
-
Stir: Stir vigorously for 15 minutes at room temperature.
-
Filter: Vacuum filter using a sintered glass funnel.
-
Rinse: Wash the filter cake with
volumes of fresh DCM, followed by volumes of Diethyl Ether.
Protocol B: Recrystallization (The "Crash")
Best for: Oily residues or deep lattice inclusions.[1]
Reagents: Acetonitrile (MeCN), Diethyl Ether (Antisolvent).[1][2]
-
Dissolve: Dissolve the crude product in the minimum amount of warm Acetonitrile (approx. 40–50°C). Do not boil.
-
Precipitate: Remove from heat.[1][2] Slowly add Diethyl Ether dropwise while stirring until a persistent cloudiness (turbidity) appears.
-
Crystallize: Place the flask in a freezer (-20°C) for 2–4 hours. The salt will crystallize out; DABCO will remain in the mother liquor.[2]
-
Isolate: Filter the cold crystals quickly to prevent re-dissolution. Wash with cold ether.[1][2]
Module 4: Self-Validating Quality Control (NMR)
You must verify purity. Visual inspection is insufficient as both compounds are white/colorless.[1][2] Use Proton NMR (1H NMR) in Acetonitrile-
| Signal | Chemical Shift ( | Multiplicity | Interpretation |
| DABCO (Impurity) | 2.6 – 2.9 ppm | Singlet (s) | 12 equivalent protons of the unreacted cage.[2] |
| Product (F-TEDA) | 3.8 – 4.8 ppm | Multiplet | Downfield shift due to positive charge.[1][2] Complex splitting due to |
Pass Criteria: The integral of the singlet at ~2.6 ppm should be < 1% relative to the product peaks.
Module 5: Troubleshooting (FAQs)
Q: My product turned yellow during the wash. Why? A: Yellowing often indicates the formation of charge-transfer complexes or oxidation byproducts.[1][2] If using Acetone, stop; Acetone can react with DABCO salts.[1][2] Switch to DCM. If the yellow color persists, perform Protocol B (Recrystallization) using high-purity Acetonitrile.[1][2]
Q: I used water for the wash, and my yield plummeted. A: F-TEDA-BF4 and similar salts are highly water-soluble.[1][2] You cannot wash them with water to remove DABCO.[1][2] You must use organic solvents (DCM, Ether, THF) in which the salt is insoluble.[2]
Q: Can I use acid to protonate the DABCO and wash it away?
A: Risky. While adding acid (like HBF
References
-
Banks, R. E. (1992).[1][2] 1-Substituted-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts and their application as fluorinating agents. U.S. Patent No.[1][2] 5,086,178.[2] Washington, DC: U.S. Patent and Trademark Office.[1][2]
-
Stavber, S., & Zupan, M. (2005).[1][2] Selectfluor™ F-TEDA-BF4 as a Versatile Reagent in Organic Chemistry. Acta Chimica Slovenica, 52, 13–26.[1][2][3]
-
PubChem. (n.d.).[1][2] 1,4-Diazabicyclo[2.2.2]octane (DABCO) Compound Summary. National Library of Medicine.[1][2] [1][2]
Sources
Technical Support Center: DABCOnium Salt Synthesis Optimization
The Technical Support Center guide for optimizing reaction temperature in DABCOnium salt synthesis follows below.
Topic: Optimizing Reaction Temperature for DABCOnium Salt Synthesis Ticket ID: DABCO-OPT-T24 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
DABCOnium salts (quaternary ammonium salts derived from 1,4-diazabicyclo[2.2.2]octane) are critical electrophilic reagents (e.g., Selectfluor™), phase transfer catalysts, and ionic liquids. Temperature is the primary variable controlling the regioselectivity (mono- vs. bis-alkylation) , reaction kinetics , and crystalline habit of the final salt.
This guide addresses the thermodynamic and kinetic levers required to optimize your synthesis, preventing common failure modes like "oiling out," hygroscopic degradation, and bis-alkylation impurities.
Module 1: Reaction Thermodynamics & Kinetics
Q1: What is the optimal temperature window for mono-alkylation vs. bis-alkylation?
A: The synthesis of DABCOnium salts is a classic Menschutkin reaction (SN2). The temperature control strategy depends on your target stoichiometry.
| Target Product | Optimal Temp Range | Solvent System | Mechanism Note |
| Mono-DABCOnium | 0°C – 25°C | Acetone, EtOAc, THF | Kinetic Control: Low temperature combined with non-polar solvents ensures the mono-salt precipitates immediately upon formation, preventing the second nitrogen from reacting. |
| Bis-DABCOnium | Reflux (60°C – 80°C) | MeCN, MeOH, EtOH | Thermodynamic Control: Higher temperatures and polar solvents keep the mono-salt in solution, exposing the second nitrogen to the alkylating agent for double quaternization. |
| Fluorination (Selectfluor) | -5°C – 0°C | MeCN | Stability Control: The N-F bond formation is highly exothermic. Temperatures >5°C during F₂ addition lead to decomposition and lower active fluorine content. |
Q2: My reaction is extremely exothermic. How do I manage the heat spike?
A: Alkylation of DABCO is exothermic. In large-scale preparations (>100g), a "runaway" exotherm can lead to:
-
Hofmann Elimination: While the DABCO cage is resistant to internal elimination (Bredt’s rule), the N-alkyl side chains can degrade if temperatures exceed 100°C.
-
Color Degradation: Oxidation of the amine leads to yellow/brown impurities.
Protocol:
-
Dosing: Add the electrophile (alkyl halide) dropwise to the DABCO solution at 0°C.
-
Monitoring: Internal temperature must not exceed 30°C during addition for mono-synthesis.
Module 2: Troubleshooting & FAQs
Q3: Why is my product "oiling out" instead of crystallizing?
Diagnosis: This is a phase separation issue often caused by excessive temperature during the isolation phase or incorrect solvent polarity.
Corrective Action:
-
Temperature Ramp: Do not crash cool from reflux to -20°C. This traps impurities and solvent, forming a gum.
-
Correct Method: Cool slowly: 60°C
25°C (hold 1h) 0°C.
-
-
Seeding: If oil persists, reheat to dissolve, add a seed crystal of pure DABCOnium salt at 30°C, and cool slowly.
-
Solvent Swap: If synthesizing in MeCN (highly soluble), add an anti-solvent (Et₂O or EtOAc) dropwise at room temperature until turbidity persists, then cool.
Q4: The product turns yellow upon drying. Is it stable?
Diagnosis: This indicates thermal oxidation or Hofmann degradation .
-
Cause: Drying temperature > 60°C or presence of residual base (unreacted DABCO).
-
Fix:
-
Wash the filter cake copiously with anhydrous acetone/ether to remove unreacted DABCO.
-
Vacuum dry at 40°C max . DABCOnium salts like Selectfluor decompose >80°C.[1]
-
Q5: How do I synthesize Selectfluor-type reagents without decomposition?
A: The introduction of the N-F bond is the most temperature-sensitive step.
-
Step 1 (Alkylation): Synthesis of 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane tetrafluoroborate can be done at RT.
-
Step 2 (Fluorination): Reaction with F₂/N₂ gas must be maintained at 0°C to -5°C .
-
Critical: If T > 10°C, the active fluorine content drops significantly due to radical decomposition pathways.
-
Module 3: Visualizing the Optimization Pathway
The following diagram illustrates the critical decision nodes where temperature determines the chemical fate of the DABCO moiety.
Caption: Reaction logic flow for DABCOnium synthesis. Temperature acts as the primary selector for mono- vs. bis-alkylation and stability.
Module 4: Standardized Protocol (Mono-Alkylation)
Target: Synthesis of N-Chloromethyl-DABCO Tetrafluoroborate (Selectfluor Precursor)
-
Setup: 3-neck round bottom flask, mechanical stirrer, internal thermometer, N₂ inlet.
-
Dissolution: Dissolve DABCO (1.0 eq) in Acetone (10V) at 20°C .
-
Note: Acetone is chosen because the starting material is soluble, but the mono-salt is not.
-
-
Addition: Add Alkyl Halide (e.g., DCM/BF₃ etherate complex or specific halide) dropwise.
-
Critical: Maintain internal T < 30°C .[2] Use an ice bath if the exotherm spikes.
-
-
Digest: Stir at 25°C for 4–6 hours.
-
Observation: A white precipitate should form rapidly.
-
-
Filtration: Filter the solids.
-
Wash: Wash cake with cold Acetone (0°C).
-
Drying: Dry under vacuum at 40°C .
-
Warning: Do not exceed 50°C during drying to prevent yellowing.
-
References
-
Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.
-
Air Products and Chemicals, Inc. (1992). Method for the preparation of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). US Patent 5,086,178.
-
Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insights and Applications. Angewandte Chemie International Edition.
-
Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. (Reference for general DABCO catalysis/salt stability context). Journal of Organic Chemistry.
Sources
recrystallization techniques for 1,4-diazoniabicyclo[2.2.2]octane dihalides
Technical Support Center: Recrystallization & Purification of 1,4-Diazoniabicyclo[2.2.2]octane Dihalides
Part 1: Executive Summary & Solubility Profile
Subject: Purification of 1,4-diazoniabicyclo[2.2.2]octane dihalides (DABCO dihalides/salts). Chemical Nature: Dicationic quaternary ammonium salts. Highly polar, often hygroscopic, and prone to "oiling out" due to strong ionic interactions and low lattice energy in impure states. Primary Applications: Perovskite solar cell spacers, precursors for fluorinating agents (e.g., Selectfluor), and ionic liquid synthesis.
Solubility & Solvent Compatibility Table
Use this table to select your primary and anti-solvents.
| Solvent Class | Specific Solvent | Solubility Status | Application |
| Primary Solvents | Water | Very High | Dissolution; requires evaporation or acetone anti-solvent. |
| Methanol | High | Excellent for recrystallization (Method A). | |
| Ethanol | Moderate (Hot) | Ideal for removing mono-salts (Method B). | |
| Acetonitrile | Moderate | Good for fluorinated derivatives (e.g., Selectfluor precursors). | |
| Anti-Solvents | Diethyl Ether | Insoluble | Best anti-solvent for methanol systems. |
| Acetone | Insoluble | Good anti-solvent for aqueous/ethanol systems. | |
| Ethyl Acetate | Insoluble | Useful for washing crude solids. | |
| DCM / Chloroform | Insoluble | Used to wash away non-ionic organic impurities. |
Part 2: Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this? Diagnosis: Oiling out occurs when the phase separation temperature (LLPS) is higher than the crystallization temperature. This is common in quaternary salts containing impurities or when cooling is too rapid. Corrective Action:
-
Re-dissolve: Heat the mixture until the oil phase redissolves.
-
Seed: Add a seed crystal of pure product at the cloud point.
-
Slow Down: Insulate the flask to cool very slowly.
-
Trituration: If it remains an oil, decant the solvent and triturate (grind) the oil with diethyl ether or hexanes to induce solidification.
Q2: The crystals turn into a liquid goo immediately after filtration. Is it melting? Diagnosis: No, it is likely hygroscopic deliquescence . DABCO dihalides avidly absorb atmospheric moisture. Corrective Action:
-
Schlenk Technique: Perform filtration under an inert atmosphere (Nitrogen/Argon).
-
Speed: Minimize exposure time. Move immediately to a vacuum desiccator.
-
Drying: Dry over
or in a vacuum oven at 40–60°C to remove lattice water.
Q3: How do I separate the mono-cation (mono-salt) from the di-cation (di-salt)? Diagnosis: Synthesis often yields a mixture of mono- and di-alkylated/protonated species. Corrective Action:
-
Polarity Difference: The di-cation is significantly more polar than the mono-cation.
-
Protocol: Wash the crude solid with hot isopropanol or cold ethanol . The mono-salt is often soluble in these organic solvents, while the di-salt remains insoluble. Recrystallize the residue from Methanol/Ether to isolate the pure di-salt.
Q4: My yield is very low (<30%). Where is my product? Diagnosis: DABCO salts are highly soluble in polar solvents. You likely used too much primary solvent. Corrective Action:
-
Concentrate: Rotovap the mother liquor to 20% of its original volume.
-
Second Crop: Cool the concentrated liquor to 4°C and add more anti-solvent to harvest a second crop of crystals.
Part 3: Standard Operating Procedures (Protocols)
Method A: Solvent/Anti-Solvent Precipitation (Standard)
Best for bulk purification of DABCO-diHCl, DABCO-diHBr, and alkylated derivatives.
-
Dissolution: Place crude DABCO salt in an Erlenmeyer flask. Add Methanol (or Ethanol) dropwise while heating (50–60°C) until the solid just dissolves. Do not add excess solvent.[1]
-
Filtration: Perform a hot filtration (if insoluble particles are present) through a glass frit.
-
Precipitation: Remove from heat. While stirring, add Diethyl Ether (or Acetone) dropwise until a faint, persistent cloudiness appears (the cloud point).
-
Clarification: Add 1–2 drops of Methanol to clear the solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature undisturbed. Once room temp is reached, place in an ice bath (0°C) for 2 hours.
-
Isolation: Filter the white crystals using vacuum filtration. Wash with cold Ether.
-
Drying: Dry under high vacuum (0.1 mbar) for 12 hours.
Method B: Vapor Diffusion (High Purity)
Best for growing X-ray quality crystals or purifying small, difficult samples.
-
Inner Vial: Dissolve the salt in a minimum amount of Methanol or Water in a small vial.
-
Outer Vessel: Place this open vial inside a larger jar containing a volatile anti-solvent (e.g., Diethyl Ether or Acetone ).
-
Diffusion: Seal the outer jar tightly. The anti-solvent vapors will slowly diffuse into the inner vial, reducing solubility gradually.
-
Harvest: After 24–48 hours, high-quality crystals will form.
Part 4: Visualization & Logic Flows
Workflow: Purification Logic
Caption: Step-by-step logic flow for the recrystallization of DABCO salts, including decision points for filtration and troubleshooting oiling out.
Troubleshooting: "Oiling Out" Decision Tree
Caption: Decision tree for diagnosing and resolving liquid-liquid phase separation (oiling out) during crystallization.
References
-
Banks, R. E. (2006). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Retrieved from [Link]
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Fixes. Retrieved from [Link]
-
University of Regensburg. (2012). Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Color Changes in Stored Diazoniabicyclooctane Salts
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with diazoniabicyclooctane salts. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common issue of color changes in these stored reagents. Our goal is to equip you with the scientific understanding and practical steps necessary to ensure the integrity of your experiments.
Troubleshooting Guide: A Deeper Dive into Discoloration
This section addresses specific issues related to the discoloration of diazoniabicyclooctane salts in a question-and-answer format, providing both the "what" and the "why" to empower your experimental choices.
Question 1: My typically white or off-white diazoniabicyclooctane salt has developed a yellow or brownish tint. What are the most probable causes?
The development of a yellow or brown color in stored diazoniabicyclooctane salts is a common indicator of chemical instability or the presence of impurities. The discoloration is often due to the formation of new, colored chemical species. Several factors can contribute to this:
-
Oxidation of the Tertiary Amine: The nitrogen atoms in the diazoniabicyclooctane core, despite being quaternized in the salt form, can be susceptible to oxidation over time, especially in the presence of atmospheric oxygen. The oxidation of tertiary amines can lead to the formation of N-oxides or other complex colored byproducts.[1][2][3][4] The presence of trace metal impurities can catalyze these oxidation reactions.
-
Degradation of the Bicyclooctane Ring System: The bicyclic structure of the cation, while generally stable, can undergo degradation, particularly under harsh conditions of heat, light, or in the presence of reactive impurities. One potential degradation pathway for the related compound piperazine involves ring-opening and fragmentation, which could lead to reactive species. A plausible degradation product of the diazoniabicyclooctane structure is acetaldehyde, which is known to polymerize and participate in reactions that form colored products, as seen in the aging of wine.[5][6][7]
-
Impurities from Synthesis: The synthetic route used to produce the diazoniabicyclooctane salt can leave behind residual reactants or byproducts. For instance, incomplete quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) can result in the presence of the free base, which is more susceptible to oxidation. Other impurities may also be introduced from the starting materials or solvents used during synthesis and purification.[8]
-
Environmental Factors:
-
Light: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.
-
Heat: Elevated storage temperatures accelerate the rate of all chemical degradation pathways.
-
Moisture: The presence of water can facilitate certain degradation reactions and may also lead to the physical change of the salt, such as deliquescence, which can increase the mobility of reactants and catalysts.
-
Question 2: How can I investigate the potential cause of the discoloration in my sample?
A systematic approach can help you narrow down the cause of the color change:
-
Visual Inspection and Documentation: Note the nature of the color change. Is it uniform throughout the sample, or are there localized areas of discoloration? Is the material clumping, suggesting moisture uptake? Take a photo to document the change.
-
Review Storage and Handling Records: Check the storage conditions. Was the container properly sealed? Was it stored in a cool, dark, and dry place as recommended? Was it exposed to any unusual temperature fluctuations or light sources?
-
Simple Chemical Tests (for advanced users): A simple test for the presence of aldehydes (a potential degradation product) can be performed using a Schiff or Tollens' reagent if your lab is equipped for such qualitative tests. However, this should be done with caution and appropriate safety measures.
-
Advanced Analytical Techniques: For critical applications, more sophisticated analytical methods can provide definitive answers:
-
UV-Vis Spectroscopy: A discolored sample will likely show absorbance in the visible region of the spectrum, which is absent in a pure sample. This can be a quick and easy way to confirm the presence of colored impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the parent salt from its impurities. The presence of additional peaks in the chromatogram of the discolored sample compared to a reference standard would indicate the presence of degradation products or other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about any impurities or degradation products present in the sample.
-
Question 3: I've just noticed a color change in my vial of diazoniabicyclooctane salt. What are the immediate actions I should take?
-
Isolate the Affected Batch: Immediately quarantine the discolored vial or container to prevent its accidental use in any experiments.
-
Document the Details: Record the date of observation, the lot number of the salt, the storage conditions, and the extent of the discoloration. This information is crucial for tracking the issue and for any communication with the supplier.
-
Perform a Purity Assessment: If you have the capability, a quick purity check using a technique like thin-layer chromatography (TLC) or melting point determination might provide a preliminary indication of the extent of degradation. A significant change in the melting point compared to the specification sheet is a red flag.
Question 4: Is it safe to use the discolored diazoniabicyclooctane salt in my experiments?
For most research and development applications, especially in drug development, using a discolored reagent is not recommended. The presence of impurities, even in small amounts, can have a significant and unpredictable impact on your experimental results. The colored impurities are a sign that the chemical integrity of the salt has been compromised.
If the discoloration is minor and you have strong reason to believe it is due to a non-interfering impurity, you might consider purifying a small amount of the salt for a non-critical application. However, this should be a last resort, and the purified material should be thoroughly re-analyzed.
Question 5: What are the best practices to prevent my diazoniabicyclooctane salts from changing color?
Proactive measures are the most effective way to maintain the quality of your diazoniabicyclooctane salts:
-
Proper Storage:
-
Temperature: Store the salts in a cool environment, ideally refrigerated (2-8 °C), unless otherwise specified by the manufacturer. Avoid storing them at room temperature for extended periods.
-
Light: Always store the containers in a dark place or use amber vials to protect the contents from light.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing the salt under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Moisture: Keep the container tightly sealed to prevent the ingress of moisture. The use of a desiccator for storage is highly recommended.
-
-
Careful Handling:
-
Minimize the time the container is open to the atmosphere.
-
Use clean, dry spatulas and weighing boats.
-
Avoid cross-contamination with other reagents.
-
-
Inventory Management:
-
Practice a "first-in, first-out" (FIFO) inventory system.
-
Purchase quantities that you expect to use within a reasonable timeframe to avoid long-term storage issues.
-
Frequently Asked Questions (FAQs)
Q: Are some diazoniabicyclooctane salts more prone to discoloration than others?
A: The stability of the salt can be influenced by the counter-ion. Salts with hygroscopic counter-ions may be more susceptible to moisture-related degradation. Additionally, the purity of the initial product plays a significant role; salts with fewer impurities from the manufacturing process will generally have a longer shelf life.
Q: How long can I expect my diazoniabicyclooctane salt to remain stable?
A: When stored under ideal conditions (cool, dark, dry, and sealed), these salts should remain stable for a considerable period, often a year or more. However, it is always best to consult the manufacturer's certificate of analysis and recommended re-test date.
Q: Can I purify a discolored diazoniabicyclooctane salt?
A: Purification may be possible through recrystallization from an appropriate solvent system.[8] However, identifying a suitable solvent that dissolves the salt at a higher temperature and allows for the precipitation of the pure salt upon cooling, while leaving the impurities in the solution, can be challenging. Any purified material must be rigorously tested to confirm its identity and purity before use.
Summary of Troubleshooting Color Changes
| Observation | Potential Cause(s) | Recommended Immediate Actions | Prevention |
| Yellowing of the solid | Oxidation, Minor degradation, Trace impurities | Isolate the batch, Document the change, Consider a purity check (e.g., melting point) | Store in a cool, dark, dry place. Minimize exposure to air. |
| Brown discoloration | Significant degradation, Presence of catalytic impurities (e.g., metals), Polymerization of degradation products | Do not use. Isolate and label clearly. Contact the supplier. | Store under an inert atmosphere for long-term storage. Use high-purity salts. |
| Clumping or wet appearance | Moisture absorption | Isolate the batch. Store in a desiccator. | Ensure the container is tightly sealed. Store in a low-humidity environment. |
Troubleshooting Workflow
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. psuwineandgrapes.wordpress.com [psuwineandgrapes.wordpress.com]
- 6. Impact of the Acetaldehyde-Mediated Condensation on the Phenolic Composition and Antioxidant Activity of Vitis vinifera L. Cv. Merlot Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]
Validation & Comparative
Publish Comparison Guide: FTIR Analysis of the Diazoniabicyclooctane Cation
This guide provides an in-depth technical analysis of the FTIR characteristic peaks of the diazoniabicyclooctane cation , specifically focusing on the 1,4-diazoniabicyclo[2.2.2]octane dication . This species is the core active component in high-performance reagents like Selectfluor™ and various energetic ionic liquids.
Executive Summary: The Analyte
The 1,4-diazoniabicyclooctane dication (often denoted as DABCO²⁺ or F-TEDA⁺ in fluorination contexts) is a rigid, bicyclic cage structure. Unlike its neutral precursor (DABCO), the dication lacks lone pairs, resulting in a highly symmetric (
Why FTIR? In drug development and materials science, FTIR is the "gatekeeper" technique used to:
-
Confirm Quaternization: Distinguish between the mono-cation (DABCOH⁺) and the target di-cation.
-
Assess Cage Integrity: Ensure the bicyclic cage has not collapsed during synthesis.
-
Monitor Anion Exchange: Verify the presence of counter-ions (e.g., BF₄⁻, ClO₄⁻) without using destructive elemental analysis.
Comparative Analysis: Spectral Performance
To accurately identify the diazoniabicyclooctane cation, one must distinguish it from its precursors and structural analogs. The following comparison highlights the spectral shifts that serve as performance indicators for successful synthesis.
Comparison A: Dication vs. Neutral DABCO (Precursor)
The transformation from neutral DABCO to the diazoniabicyclooctane cation involves the quaternization of both nitrogen atoms. This fundamentally alters the vibrational modes of the cage.
| Vibrational Mode | Neutral DABCO (Precursor) | Diazoniabicyclooctane Cation (Product) | Technical Insight |
| Symmetry State | Quaternization stiffens the cage, sharpening the skeletal bands. | ||
| C-N Stretching | ~1050–1060 cm⁻¹ | 1078 cm⁻¹ (Strong) | The C-N bond shortens and strengthens upon quaternization, blue-shifting this peak. |
| CH₂ Twisting | ~1250 cm⁻¹ | 1284 cm⁻¹ | A critical marker for the "locked" cage conformation. |
| Lone Pair Effects | Broad features < 1000 cm⁻¹ | Absent | Disappearance of lone-pair interaction bands confirms complete quaternization. |
Comparison B: Dication vs. Piperazinium (Analog)
Researchers often confuse DABCO salts with piperazine derivatives (monocyclic). The diazoniabicyclooctane cation exhibits unique "Cage Breathing" modes that monocyclic analogs lack.
-
Piperazinium: Shows broad N-H stretching (if protonated) and flexible ring modes (chair/boat interconversion).
-
Diazoniabicyclooctane: Shows a distinct skeletal rock at ~798 cm⁻¹ . This "fingerprint" peak is absent in non-caged analogs and is the most reliable indicator of the bicyclic structure.
Detailed Characteristic Peaks (Data Table)
The following table synthesizes experimental data for the dication, specifically referencing the tetrafluoroborate salt (Selectfluor type) and perchlorate salts.
Table 1: Primary Vibrational Assignments for 1,4-Diazoniabicyclooctane Cation
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Diagnostic Value |
| 2980 – 3020 | Medium | C–H Stretching (Cage CH₂) | Higher frequency than typical alkanes due to the inductive effect of the quaternary nitrogens. |
| 1635 – 1640 | Weak/Med | N–H Deformation / Overtone | Note: Often overlaps with water bending; prominent in protonated salts (DABCOH₂²⁺). |
| 1469 | Medium | CH₂ Scissoring / N–C Deformation | Confirms the integrity of the ethylene bridges. |
| 1380 | Medium | C–H Wagging | Characteristic of the N–CH₂–CH₂–N motif. |
| 1284 | Strong | CH₂ Twist / C–N Rocking | Primary Identification Peak. Specific to the bicyclic cage. |
| 1078 | Very Strong | C–N Asymmetric Stretch | The "Heartbeat" of the cation. Caution: Often obscured by inorganic anions (see below). |
| 798 | Medium | Skeletal Cage Rocking | Fingerprint Marker. Distinguishes DABCO cation from piperazine or linear amines. |
Critical Interference: The Anion Masking Effect
In many commercial forms (e.g., Selectfluor), the cation is paired with BF₄⁻ or ClO₄⁻ .
-
BF₄⁻: Produces a massive, broad absorption between 1000–1100 cm⁻¹ .
-
Impact: This often completely hides the cation's C-N stretch at 1078 cm⁻¹.
-
Solution: If the 1000–1100 region is saturated, rely on the 1284 cm⁻¹ and 798 cm⁻¹ peaks for positive identification.
Experimental Protocol: Self-Validating Analysis
Due to the hygroscopic nature of quaternary ammonium salts, standard IR prep can lead to artifacts (e.g., broad water bands masking the 1600–3000 region).
Method: Diamond Compression ATR (Preferred)
-
Sample Prep: Do not grind with KBr if the sample is potentially hygroscopic or an energetic oxidant (like perchlorate salts). Use a Diamond ATR accessory.
-
Background: Collect a 32-scan background of the clean diamond crystal.
-
Deposition: Place < 5 mg of the solid salt directly on the crystal.
-
Compression: Apply high pressure using the anvil to ensure intimate contact. Note: The cation cage is rigid and will not deform under standard ATR pressure.
-
Validation:
-
Check 1: Is there a broad peak at 3400 cm⁻¹? If yes, the sample is wet. Dry in a vacuum oven at 60°C for 4 hours.
-
Check 2: Is the peak at 798 cm⁻¹ present? If no, the cage may be degraded.
-
Visualization of Analytical Logic
Diagram 1: Spectral Identification Decision Tree
This logic flow guides the researcher in confirming the presence of the diazoniabicyclooctane cation amidst common interferences.
Caption: Decision tree for confirming diazoniabicyclooctane cation presence, accounting for anion interference.
Diagram 2: Cation Structure & Vibrational Modes
A conceptual map linking the physical structure of the dication to its spectral output.
Caption: Correlation between the dication's structural features and its primary FTIR vibrational modes.
References
-
Hu, L.-S., et al. (2022). Study of Molecular Perovskite (H₂dabco)[NH₄(ClO₄)₃]/Carbon Nanotubes Energetic Composite. Institute of Industrial Organic Chemistry.
-
Kovalenko, V.I., et al. (2012).[1] Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Journal of Molecular Structure.
-
Banks, R., et al. (2007). 1-(Chloromethyl)-4-Fluoro-1,4-Diazoniabicyclo[2.2.2]Octane Bis(Tetrafluoroborate). Encyclopedia of Reagents for Organic Synthesis.
-
Frutan, M.A., et al. (2021). Comparison of the FT-IR spectra of DABCO, [(DABCO)₂C₃H₅OH]·2Cl and [(DABCO)₂C₃H₅OH]·CoCl₄. ResearchGate.
-
Thermo Fisher Scientific. 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Product Specification.
Sources
Structural Dynamics & Phase Transitions: A Guide to X-ray Diffraction of 1,4-Diazoniabicyclo[2.2.2]octane Salts
The following guide provides an in-depth technical analysis of the X-ray diffraction (XRD) characteristics of 1,4-diazoniabicyclo[2.2.2]octane crystals. This document is structured to serve researchers in crystal engineering and drug development, focusing on the dicationic salts (
Executive Summary
1,4-diazoniabicyclo[2.2.2]octane (
This guide objectively compares the crystallographic performance of
Crystallographic Characterization: The Lattice
The diffraction signature of 1,4-diazoniabicyclo[2.2.2]octane crystals is defined by the high symmetry of the cation and its capacity for hydrogen bonding. We focus here on two representative systems: the Diiodide Monohydrate (
Room Temperature Phase (High Symmetry)
At ambient temperatures (293 K),
-
Diiodide Monohydrate: Crystallizes in the orthorhombic system (Space Group
). The cation exhibits rotational disorder, while the water molecules are statistically disordered across mirror planes. -
Dinitrate: Crystallizes in the monoclinic system (
), stabilized by a robust network of hydrogen bonds connecting the nitrate anions to the protonated bridgehead nitrogens.
Low Temperature Phase (Symmetry Breaking)
Upon cooling, these crystals undergo phase transitions characterized by the "freezing" of the cation's rotation.
-
Transition Mechanism: The transition is driven by the ordering of hydrogen bonds. In the diiodide salt, cooling to 123 K induces a shift to the primitive orthorhombic group
. -
XRD Signature: The appearance of superlattice reflections and the splitting of high-angle peaks in Powder XRD (PXRD) patterns indicate the lowering of symmetry.
Quantitative Crystallographic Data
Table 1: Crystal Data for 1,4-Diazoniabicyclo[2.2.2]octane Salts
| Parameter | |||
| Temperature | 293 K | 123 K | 293 K |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | |||
| a ( | 7.781(2) | 12.8835(2) | 11.4887(4) |
| b ( | 13.010(3) | 7.6819(1) | 6.8821(2) |
| c ( | 11.610(2) | 11.4392(2) | 12.6838(5) |
| Volume ( | 1175.3 | 1132.2 | 1002.6 |
| Z | 4 | 4 | 4 |
| Key Feature | Disordered | Ordered H-bonds | Bifurcated H-bonds |
Comparative Performance Analysis
To evaluate the utility of
Comparison vs. Monocationic (Ferroelectric Standard)
The monocationic salt is a benchmark for molecular ferroelectrics.
-
Symmetry Breaking:
undergoes a classic Curie transition ( K) from non-polar to polar ferroelectric . -
Performance Gap: The dicationic
salts generally lack this ferroelectric switching because the double protonation "locks" the molecule more rigidly via two strong H-bond donors, reducing the rotational freedom required for polarization switching. However, they offer superior thermal stability and lattice rigidity, making them better suited as structural templates in metal-halide hybrids.
Comparison vs. Piperazinium ( )
Piperazinium is the non-bridged analogue.
-
Conformational Flexibility: Piperazinium adopts a chair conformation but lacks the rigid "cage" structure of DABCO. This leads to lower symmetry lattices (often Triclinic
or Monoclinic ). -
XRD Implication:
crystals exhibit simpler, higher-symmetry diffraction patterns with fewer independent reflections compared to the complex, low-symmetry patterns of piperazinium salts. This makes easier to characterize and model in pharmaceutical co-crystal screening.
Table 2: Performance Comparison of Organic Cations
| Feature | Piperazinium | ||
| Primary Application | Structural Templating, Co-crystals | Ferroelectrics, Sensors | 2D Perovskite Spacers |
| Lattice Symmetry | High (Orthorhombic/Monoclinic) | High (Tetragonal/Cubic) | Low (Triclinic/Monoclinic) |
| Phase Transition | Order-Disorder (H-bond driven) | Ferroelectric-Paraelectric | Conformational Puckering |
| Thermal Stability | High (>250°C for nitrates) | Moderate (Sublimation risk) | Moderate |
| XRD Complexity | Low (Distinct, sharp peaks) | Medium (Twinning common) | High (Overlap, low symmetry) |
Experimental Protocols
Synthesis & Crystal Growth
To obtain phase-pure crystals suitable for XRD, a slow evaporation or hydrothermal method is recommended. The dication requires excess acid to ensure full protonation.
Protocol: Synthesis of
-
Stoichiometry: Dissolve 10 mmol of neutral DABCO in 10 mL of distilled water.
-
Acidification: Slowly add 25 mmol (2.5 eq) of concentrated hydroiodic acid (HI) dropwise. Caution: Exothermic reaction.
-
Crystallization: Filter the solution through a 0.45
m PTFE membrane. Allow to evaporate slowly at room temperature in a dark environment (iodides are light sensitive). -
Harvesting: Colorless rod-like crystals appear within 3-5 days.
X-ray Diffraction Workflow
The following workflow ensures the capture of high-fidelity data, particularly for detecting subtle phase transitions.
Figure 1: Standardized Single Crystal XRD workflow for DABCO salts. Note the feedback loop if refinement metrics (R1) are unsatisfactory.
Critical Experimental Nuance:
-
Temperature Control: Because
salts exhibit phase transitions near ambient temperature (e.g., 283 K for the diiodide), data collection must be temperature-controlled. Collecting solely at "room temperature" (which fluctuates) can lead to mixed-phase data. It is standard to collect at 100 K for structure solution and 298 K for phase comparison.
Application Implications
Drug Development: Salt Selection
For pharmaceutical scientists, the
-
Self-Validating Protocol: When screening DABCO salts of an API, the appearance of the characteristic
diffraction peaks (e.g., strong low-angle reflections corresponding to the ~7-8 cage diameter) serves as an internal standard for salt formation versus simple physical mixture.
Materials Science: Dielectric Switching
While the dication is less ferroelectric than the monocation, the phase transitions described (e.g.,
References
-
Knope, K. E., & Cahill, C. L. (2007). 1,4-Diazoniabicyclo[2.2.2]octane dinitrate. Acta Crystallographica Section E. Link
-
Szafranski, M., & Katrusiak, A. (2013). New Polar Phases of 1,4-Diazabicyclo[2.2.2]octane Perchlorate, An NH+···N Hydrogen-Bonded Ferroelectric. Crystal Growth & Design. Link
-
Röhr, C., et al. (2012). Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Zeitschrift für Naturforschung B. Link
-
Ye, H. Y., et al. (2018). Metal-free three-dimensional perovskite ferroelectrics. Science. Link
-
Bhattacharya, S. (2021). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. Inorganic Chemistry. Link
A Comparative Guide to the Mass Spectrometry Fragmentation of DABCOnium Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, understanding the structural intricacies of molecules is paramount. For researchers engaged in drug development, materials science, and synthetic chemistry, 1,4-diazabicyclo[2.2.2]octane (DABCO) and its quaternized derivatives, known as DABCOnium salts, represent a class of compounds with diverse applications, from catalysis to pharmaceuticals. Their structural elucidation via mass spectrometry is a critical step in their characterization and in understanding their reactivity. This guide offers an in-depth, comparative analysis of the fragmentation behavior of DABCOnium derivatives under electrospray ionization tandem mass spectrometry (ESI-MS/MS), providing field-proven insights and experimental data to support your research.
The Analytical Imperative: Why Fragmentation of DABCOnium Derivatives Matters
DABCOnium derivatives are characterized by a permanent positive charge, making them ideal candidates for analysis by electrospray ionization (ESI) mass spectrometry. ESI is a "soft" ionization technique that typically produces intact molecular ions, providing accurate molecular weight information. However, to glean structural information, it is necessary to induce fragmentation of these ions. This is most commonly achieved through collision-induced dissociation (CID), a technique where the isolated ion of interest is accelerated and collided with an inert gas, leading to bond cleavage and the formation of characteristic fragment ions.[1]
The fragmentation patterns of DABCOnium derivatives are not merely random bond breakages. They are governed by the inherent stability of the resulting fragments and the nature of the substituent on the quaternary nitrogen. Understanding these pathways is crucial for:
-
Structural Confirmation: Unambiguously identifying the structure of a synthesized DABCOnium derivative.
-
Isomer Differentiation: Distinguishing between isomers where the substituent is attached to different positions.
-
Reaction Monitoring: Tracking the formation of DABCOnium intermediates or products in a chemical reaction.
-
Metabolite Identification: Identifying metabolites of DABCO-containing drugs in biological matrices.
This guide will delve into the key fragmentation pathways observed for N-substituted DABCOnium derivatives and compare their behavior to other quaternary ammonium compounds, providing a framework for interpreting their mass spectra.
Dominant Fragmentation Pathways of N-Substituted DABCOnium Cations
The fragmentation of N-substituted DABCOnium cations is primarily dictated by the stability of the bicyclic ring system and the nature of the N-substituent. Two major fragmentation pathways have been identified: N-dealkylation/N-dearylation and ring-opening . The prevalence of each pathway is highly dependent on the substituent's structure.
N-Dealkylation and N-Dearylation: A Competition of Stability
The most common fragmentation pathway for many quaternary ammonium compounds is the cleavage of the N-C bond of the substituent, leading to the loss of a neutral molecule and the formation of a charged species. In the case of N-alkyl DABCOnium derivatives, this results in the loss of an alkene and the formation of the protonated DABCO cation.
For instance, in the CID of an N-ethyl-DABCOnium cation, a neutral ethene molecule is lost, generating a fragment ion corresponding to protonated DABCO. This process is a classic example of a Hofmann elimination-type fragmentation in the gas phase.
Conversely, for N-aryl or N-benzyl substituted DABCOnium derivatives, the fragmentation can proceed via the loss of a neutral DABCO molecule, with the charge being retained by the more stable aryl or benzyl cation. This is particularly prevalent when the substituent can form a resonance-stabilized carbocation, such as a tropylium ion in the case of a benzyl substituent.[2]
The competition between these two pathways is a key diagnostic feature. The pathway that leads to the most stable neutral and charged products will be favored.
Ring-Opening Fragmentation: Unraveling the Bicyclic Core
A more structurally informative fragmentation pathway involves the opening of the DABCO ring system itself. This pathway is particularly relevant for understanding the intrinsic stability of the bicyclic structure and can be initiated by nucleophilic attack in solution-phase reactions, a process that can be mimicked in the gas phase under CID conditions.
The ring-opening of a 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salt can lead to the formation of a piperazine derivative. This fragmentation is significant as it provides direct evidence of the bicyclic nature of the precursor ion. The resulting piperazine fragment can then undergo further fragmentation, providing additional structural details.
Below is a conceptual workflow illustrating the initial ionization and subsequent fragmentation of a generic N-substituted DABCOnium derivative.
Caption: General workflow for the ESI-MS/MS analysis of DABCOnium derivatives.
Comparative Fragmentation Analysis: DABCOnium Derivatives vs. Other Quaternary Ammonium Compounds
To fully appreciate the unique fragmentation behavior of DABCOnium derivatives, it is instructive to compare them with other common quaternary ammonium compounds (QACs).
| Compound Class | Primary Fragmentation Pathway(s) | Key Differentiating Features |
| N-Alkyl DABCOnium | N-Dealkylation (loss of alkene), Ring-opening to piperazine derivatives. | The rigid bicyclic structure can favor ring-opening pathways not as readily observed in acyclic QACs. |
| Acyclic Tetraalkylammonium | N-Dealkylation (loss of alkene), McLafferty rearrangement (if applicable).[3] | Fragmentation is dominated by the loss of the largest alkyl group as an alkene. Ring-opening is not possible. |
| N-Alkyl Piperidinium | N-Dealkylation, Ring cleavage. | Ring cleavage is possible, but the fragmentation patterns will differ from the bicyclic DABCOnium structure. |
| N-Aryl DABCOnium | N-Dearylation (loss of neutral DABCO), Ring-opening. | Competition between charge retention on the aryl substituent and the DABCO moiety is a key diagnostic. |
| N-Aryl Pyridinium | Fragmentation of the N-substituent, Ring-opening of the pyridine ring. | The aromatic nature of the pyridine ring influences its fragmentation, which differs from the aliphatic DABCO core. |
This comparative data highlights that while N-dealkylation is a common theme among QACs, the bicyclic nature of DABCOnium derivatives introduces unique and informative ring-opening fragmentation pathways.
Experimental Protocol: ESI-MS/MS Analysis of DABCOnium Derivatives
This section provides a detailed, step-by-step methodology for the analysis of DABCOnium derivatives using ESI-MS/MS. This protocol is a self-validating system, designed to ensure robust and reproducible results.
Objective: To obtain high-quality MS and MS/MS spectra of an N-substituted DABCOnium derivative for structural elucidation.
Materials:
-
DABCOnium derivative sample
-
High-purity methanol or acetonitrile
-
Formic acid (optional, for enhancing ionization)
-
Mass spectrometer equipped with an ESI source and tandem MS capabilities (e.g., quadrupole time-of-flight (Q-TOF) or ion trap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the DABCOnium derivative in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For enhanced ionization, 0.1% formic acid can be added to the final solution.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and intense signal for the parent ion. A typical starting point would be a capillary voltage of 3-4 kV, a nebulizer pressure of 10-20 psi, and a drying gas temperature of 250-350 °C.
-
-
MS (Full Scan) Analysis:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum over a relevant m/z range to identify the molecular ion of the DABCOnium derivative.
-
-
MS/MS (Product Ion Scan) Analysis:
-
Set the mass spectrometer to product ion scan mode.
-
Select the m/z of the parent ion identified in the MS scan as the precursor ion for fragmentation.
-
Introduce a collision gas (e.g., argon or nitrogen) into the collision cell.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. It is often beneficial to acquire spectra at multiple collision energies to observe both low-energy (rearrangement) and high-energy (bond cleavage) fragmentations.
-
Acquire the MS/MS spectrum, which will show the m/z values of the fragment ions.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the major fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and the structures of the fragment ions.
-
Compare the fragmentation pattern to that of known DABCOnium derivatives or other related quaternary ammonium compounds.
-
The following diagram illustrates the key steps in the experimental protocol.
Caption: Step-by-step experimental workflow for ESI-MS/MS analysis.
Conclusion: A Powerful Tool for Structural Elucidation
The mass spectrometric fragmentation of DABCOnium derivatives provides a wealth of structural information that is invaluable for researchers in a multitude of scientific disciplines. By understanding the fundamental fragmentation pathways of N-dealkylation/dearylation and ring-opening, and by comparing these to the behavior of other quaternary ammonium compounds, scientists can confidently elucidate the structures of these important molecules. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, ensuring the integrity and reproducibility of your analytical results. As the applications of DABCOnium derivatives continue to expand, the mastery of their mass spectrometric analysis will remain a key skill for the modern researcher.
References
-
Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8261-8265.
-
Laina, D., et al. (2017). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Organic & Biomolecular Chemistry, 15(44), 9394-9403.
-
Caleb, A. A., et al. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC 2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 15(1).
-
Sahebi, H., Konoz, E., & Ezabadi, A. (2019). Synthesis of DABCO-based ionic liquid functionalized magnetic nanoparticles as a novel sorbent for the determination of cephalosporins in milk samples by dispersive solid-phase extraction followed by ultra-performance liquid chromatography-tandem mass spectrometry. New Journal of Chemistry, 43(28), 11285-11295.
-
Raftery, M. J., Bowie, J. H., & Sheldon, J. C. (1988). Collision-induced dissociations of aryl-substituted alkoxide ions. Losses of dihydrogen and rearrangement processes. Journal of the Chemical Society, Perkin Transactions 2, (4), 563-569.
-
Wikipedia. (n.d.). Collision-induced dissociation.
-
Cydzik-Kwiatkowska, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964.
-
Bavetsias, V., & Faisal, A. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 14(1), e202500366.
-
Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.
-
Sahebi, H., et al. (2019). Synthesis of DABCO-based Ionic liquid functionalized magnetic nanoparticles as a novel sorbent for determination of cephalosporins in milk samples by dispersive solid-phase extraction followed by ultra-performance liquid chromatography-tandem mass spectrometry. New Journal of Chemistry, 43(28), 11285-11295.
-
Cydzik-Kwiatkowska, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964.
-
Mach, A., et al. (2021). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 48, 116409.
-
Plater, M. J. (2000). Novel reactions of aryldiazonium salts. A method for the generation of electrophiles. ARKIVOC, 2000(2), 181-185.
-
Katritzky, A. R., et al. (1998). Collisionally activated dissociation of N-acylpyridinium cations. Journal of the Chemical Society, Perkin Transactions 2, (4), 835-840.
-
Ciesielski, P., et al. (2021). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. Materials, 14(16), 4658.
-
Al-Haded, A. A., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4589.
-
Lioe, H., & O'Hair, R. A. J. (2011). The Forgotten Fragments. European Pharmaceutical Review.
-
Liu, A., et al. (2020). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC North America, 38(11), 634-642.
-
De Silva, C. M., et al. (2020). Thermal‐ and collision‐induced dissociation studies of functionalized imidazolium‐based ionic liquid cations. Journal of Mass Spectrometry, 55(6), e4502.
-
Lee, J. Y., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 35(10), 2875-2881.
-
March, R. E. (2000). Reactions of Aryl Diazonium Salts. Chemistry LibreTexts.
-
F-Sarraf, S., et al. (2023). Investigation of Dynamic Behavior of Confined Ionic Liquid [BMIM]+[TCM]− in Silica Material SBA-15 Using NMR. Magnetochemistry, 9(4), 101.
Sources
- 1. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 3. asianpubs.org [asianpubs.org]
Cyclic Voltammetry Analysis of Diazoniabicyclooctane (DABCO) and its Derivatives: A Comparative Electrochemical Guide
For researchers and drug development professionals leveraging single-electron transfer (SET) mechanisms, the precise electrochemical characterization of amine-based redox mediators is paramount. 1,4-Diazabicyclo[2.2.2]octane (DABCO) and its structural derivatives (such as Selectfluor) are ubiquitous in modern synthetic chemistry, serving as everything from nucleophilic catalysts to potent electrophilic fluorinating agents.
This guide provides an in-depth, comparative analysis of the cyclic voltammetry (CV) profiles of DABCO, its halogenated derivative Selectfluor, and the structurally related mediator quinuclidine. By examining their redox potentials, electron-transfer kinetics, and radical stability, we establish a framework for selecting the optimal mediator for photoredox and electrochemical workflows.
Electrochemical Fundamentals: The DABCO Redox Pathway
The utility of DABCO in redox chemistry stems from the delocalization of its nitrogen lone pairs through the bicyclic framework. When subjected to anodic oxidation, DABCO undergoes a single-electron transfer to form a relatively stable radical cation (DABCO
However, the term "stable" is kinetically relative. Cyclic voltammetry reveals that at standard scan rates (e.g., 50–100 mV/s), the oxidation often appears quasi-reversible or irreversible. This is because the DABCO
Caption: Electrochemical oxidation pathway of DABCO illustrating the reversible single-electron transfer.
Comparative Redox Profiling: DABCO vs. Alternatives
When designing an electrochemical or photoredox catalytic cycle, the choice of the amine mediator dictates the thermodynamic feasibility of the electron transfer. Below is an objective comparison of DABCO against quinuclidine (a common hydrogen-atom transfer catalyst) and Selectfluor (a DABCO-derived oxidant).
Quantitative Redox Data Summary
| Compound / Mediator | Redox Process | Peak Potential ( | Reference / Solvent | Reversibility | Primary Application |
| DABCO | Oxidation (1e⁻) | +0.30 V | vs Fc/Fc⁺ (MeCN) | Reversible (at high scan rates) | Mild SET reductant, nucleophilic catalyst[2] |
| Quinuclidine | Oxidation (1e⁻) | +1.20 V | vs Ag/AgCl (MeCN/HFIP) | Irreversible | Strong HAT catalyst for unactivated C-H bonds[3] |
| Selectfluor | Reduction (1e⁻) | -1.18 V | vs SCE (MeCN) | Irreversible | Electrophilic fluorination, strong oxidant[4] |
Causality Behind the Data
-
DABCO vs. Quinuclidine: While both are bicyclic amines, quinuclidine lacks the second nitrogen atom. The two nitrogen atoms in DABCO allow for through-bond coupling, significantly lowering its oxidation potential (+0.30 V vs Fc/Fc⁺) compared to quinuclidine (+1.20 V vs Ag/AgCl)[2][3]. Quinuclidine is harder to oxidize, but its resulting radical cation is highly reactive, making it superior for abstracting hydrogen atoms from unactivated C-H bonds[3].
-
The Selectfluor Shift: Selectfluor is synthesized by chloromethylation and fluorination of DABCO. The addition of the highly electronegative fluorine and the dicationic nature of the molecule completely invert its redox behavior. Instead of acting as an electron donor, Selectfluor acts as a potent electron acceptor, undergoing an irreversible single-electron reduction at -1.18 V vs SCE, leading to the cleavage of the N-F bond and the generation of a fluorine radical[4][5].
Influence of Working Electrode Material and Solvents
The observed CV profile of DABCO is highly dependent on the interfacial kinetics of the working electrode and the solvation environment.
-
Electrode Selection: While Glassy Carbon (GC) and Platinum (Pt) are standard, the electrocatalytic oxidation of DABCO is highly sensitive to surface modifications. For instance, utilizing a Multiwalled Carbon Nanotube-modified Carbon Paste Electrode (MWCNT-PE) increases the active surface area and facilitates electron transfer, resulting in an oxidation peak current 2.40 times larger than that of a bare electrode[1].
-
Solvent Effects (Kamlet-Taft Relationship): The oxidation potential of DABCO is heavily influenced by the hydrogen-bond donor (HBD) ability of the solvent. In strong HBD solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), the lone pairs on DABCO are stabilized via hydrogen bonding, which drastically shifts the oxidation potential to more positive values, making it harder to oxidize[6].
Self-Validating Experimental Protocol for Amine CV
To ensure high-fidelity data when measuring the redox potentials of reactive amines like DABCO or quinuclidine, the following self-validating protocol must be strictly adhered to. This workflow prevents common pitfalls such as uncompensated resistance (iR drop) and reference electrode drift.
Caption: Self-validating cyclic voltammetry workflow for evaluating amine redox mediators.
Step-by-Step Methodology
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium tetrafluoroborate (
) in anhydrous acetonitrile. Causality: High-purity supporting electrolyte minimizes migration currents and lowers solution resistance. -
Electrode Preparation: Polish a Glassy Carbon (GC) working electrode (3 mm diameter) using 0.05 µm alumina slurry on a microcloth. Sonicate in distilled water and ethanol for 3 minutes each to remove residual alumina.
-
Cell Assembly & Degassing: Assemble a 3-electrode cell using the GC working electrode, a Platinum wire counter electrode, and a non-aqueous Ag/Ag
reference electrode. Purge the solution with Argon for 10 minutes to remove dissolved oxygen (which reduces at ~-1.0 V and can interfere with the baseline). -
Background Scan: Run a background CV from 0.0 V to +1.5 V at 100 mV/s to ensure no faradaic impurities are present.
-
Analyte Measurement: Add DABCO to a final concentration of 1.0 mM. Record the CV.
-
Kinetic Profiling (Scan Rate Study): Run successive scans at 10, 50, 100, 250, 500, and 1000 mV/s. Causality: Increasing the scan rate limits the time the DABCO
radical cation has to undergo chemical decay ( ), allowing you to observe the cathodic return peak and calculate the true reversible [2]. -
Internal Referencing (Critical): At the end of the experiment, spike the solution with 1.0 mM Ferrocene (Fc). Run a final CV. Adjust all measured potentials relative to the observed
of the Fc/Fc couple. Causality: Non-aqueous reference electrodes drift over time; internal referencing is the only IUPAC-approved method to ensure thermodynamic trustworthiness[6].
References
-
Studies of the Anodic Oxidation of 1,4-Diazabicyclo[2.2.2]octane. Reactions of the Radical Cation Source: ResearchGate URL:[Link]
-
Studies of the Anodic Oxidation of 1,4-Diazabicyclo[2.2.2]octane. Reactions of the Radical Cation Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Solvent effects on redox properties of radical ions Source: RSC Publishing URL:[Link]
-
On the Nature of Solvent Effects on Redox Properties Source: American Chemical Society (J. Phys. Chem. A) URL:[Link]
-
Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations Source: UC Merced / ACS Catalysis URL:[Link]
-
A Physical Organic Approach Towards Electrophilic Fluorination Source: Durham E-Theses URL:[Link]
-
A Survival Guide for the “Electro-curious” Source: PMC / NIH URL:[Link]
-
Electrochemical organic reactions: A tutorial review Source: Frontiers in Chemistry URL:[Link]
Sources
Comparative Guide: Anion Effects on the Physicochemical and Catalytic Properties of 1,4-Diazoniabicyclo[2.2.2]octane (DABCO) Dications
Executive Summary & Rationale
As a Senior Application Scientist, I often encounter the misconception in molecular design that the bulky organic cation is the sole driver of an ionic liquid's (IL) or organic salt's performance. In 1,4-diazoniabicyclo[2.2.2]octane (DABCO)-based systems, the dication provides a rigid, highly symmetric, and sterically accessible bicyclic core. However, it is the anion that acts as the primary tuning dial for macroscopic properties[1].
By strategically selecting the counter-anion through metathesis, we can engineer DABCO salts for highly specific applications—ranging from solvent-free green catalysis to advanced dielectric phase-transition materials[2][3]. This guide objectively compares the effects of different anions on DABCO dications, providing mechanistic insights, comparative performance data, and self-validating experimental protocols.
Mechanistic Causality: Why the Anion Dictates Performance
The macroscopic behavior of DABCO dications (e.g., thermal stability, melting point, and catalytic efficacy) is fundamentally governed by the cation-anion interaction energy, which is dictated by hydrogen bonding (N-H···X or C-H···X), electrostatic forces, and anion symmetry[1][3].
-
Halides (Cl⁻, Br⁻, I⁻): Density Functional Theory (DFT) studies reveal that the interaction energy between the DABCO cation and halide anions decreases as the atomic weight of the halide increases (Cl > Br > I)[1]. The highly directional and strong hydrogen bonds formed by chloride typically lock the DABCO dications into rigid 2D or 3D supramolecular networks, resulting in high melting points and extreme thermal stability[4].
-
Acetate ([OAc]⁻): Acetate acts as a strong hydrogen-bond acceptor and a moderate Brønsted base. In catalytic applications, the [OAc]⁻ anion plays a crucial "dual activation" role: it abstracts protons from substrates (activating the nucleophile), while the DABCO cation stabilizes the transition state intermediates[5].
-
Fluorinated Complex Anions ([BF4]⁻, [PF6]⁻): These weakly coordinating, highly symmetric anions disrupt tight crystal packing, significantly lowering the melting point to form Room Temperature Ionic Liquids (RTILs)[2]. Furthermore, their ability to adopt ideal tetrahedral or octahedral geometries allows for dynamic rotational freedom within the crystal lattice. This rotation is the primary driving force behind the reversible high-to-low temperature phase transitions exploited in novel dielectric materials[3].
Comparative Performance Analysis
To objectively evaluate the anion effect, we compare the performance of DABCO-based ionic liquids in a standard model reaction: the solvent-free aza-Michael addition of morpholine to methyl acrylate[5].
Table 1: Effect of Anion on Catalytic Efficiency (Aza-Michael Addition)
Conditions: 10 mol% catalyst, room temperature, solvent-free.
| Catalyst (Anion Variation) | Reaction Time (h) | Yield (%) | Reusability | Mechanism of Action / Causality |
| [DABCO-PDO][OAc] | 1.5 - 2.5 | > 95% | Up to 8 cycles | Optimal: Dual activation; acetate provides ideal basicity for proton abstraction. |
| [DABCO-PDO][MeSO3] | 2.5 | ~ 82% | N/A | Moderate: Sufficient basicity, but weaker hydrogen-bond acceptor than acetate. |
| [DABCO-PDO][BF4] | 2.5 | ~ 75% | N/A | Poor: Weak H-bonding and low basicity fail to adequately activate the amine. |
| [DABCO-PDO][PF6] | 2.5 | ~ 68% | N/A | Poor: Bulky, non-coordinating nature prevents effective substrate interaction. |
Table 2: Thermodynamic and Structural Effects of Anions
| Anion Type | Cation-Anion Interaction Energy | Structural Geometry | Primary Application |
| Chloride (Cl⁻) | Very High | Rigid 3D H-bonded network | Solid-state precursors, high-temp stable salts |
| Iodide (I⁻) | Moderate | High dipole moment, polarizable | Giant dielectric response materials |
| Tetrafluoroborate ([BF4]⁻) | Low | Dynamic tetrahedral rotation | Reversible phase-transition materials |
Experimental Workflows: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols outline the synthesis of DABCO-based ILs and the validation of the anion effect. Every step includes a validation checkpoint to confirm the chemical transformation before proceeding.
Protocol 1: Synthesis and Anion Exchange of DABCO-Based Ionic Liquids
-
Alkylation (Precursor Synthesis): React 1,4-diazabicyclo[2.2.2]octane (DABCO) with an alkyl halide (e.g., 3-chloro-1,2-propanediol) in ethanol under reflux for 24 hours to form the intermediate chloride salt[5].
-
Purification & Checkpoint: Precipitate the product using cold diethyl ether, filter, and dry under vacuum. Validation: Confirm the formation of the[DABCO-R][Cl] precursor via 1H-NMR (look for the downfield shift of the bridging CH2 protons).
-
Anion Exchange Metathesis: Dissolve the [DABCO-R][Cl] salt in methanol. Add an equimolar amount of the target anion salt (e.g., Potassium acetate for [OAc]⁻, or NaBF4 for [BF4]⁻)[5].
-
Stirring & Precipitation: Stir at room temperature for 24 hours. The inorganic byproduct (e.g., KCl or NaCl) will precipitate out of the solution.
-
Filtration & Recovery: Filter the mixture through a Celite pad to remove the inorganic salt. Evaporate the solvent under reduced pressure to yield the target DABCO-IL[5].
-
Final Validation: Confirm complete anion exchange via 19F-NMR (for fluorinated anions) or FTIR (appearance of strong C=O stretching at ~1580 cm⁻¹ for acetate). Verify thermal stability using TGA/DSC (heating rate 10 °C/min under N2).
Protocol 2: Catalytic Evaluation (Aza-Michael Addition)
-
In a 10 mL round-bottom flask, combine morpholine (1.0 mmol), methyl acrylate (1.0 mmol), and 10 mol% of the synthesized DABCO-IL[5].
-
Stir the mixture at room temperature under strictly solvent-free conditions to evaluate the true catalytic capability of the IL.
-
Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) until the amine spot disappears.
-
Upon completion, extract the product with ethyl acetate. The DABCO-IL will remain in the aqueous phase, allowing for easy recovery, drying, and recycling for subsequent runs[5].
Visualization: Anion-Driven Property Tuning Workflow
Workflow illustrating how anion metathesis dictates the macroscopic properties of DABCO dications.
References
- Source: rhhz.
- DFT study of 1,4-diazabicyclo[2.2.2]octane (DABCO)
- Two novel phase transition materials based on 1-isopropyl-1,4-diazabicyclo[2.2.
- Source: jchemlett.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchemlett.com [jchemlett.com]
- 3. Two novel phase transition materials based on 1-isopropyl-1,4-diazabicyclo[2.2.2]octan-1-ium [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. DABCO-based ionic liquids: Green and efficient catalysts with a dual catalytic role for aza-Michael addition [html.rhhz.net]
Comprehensive Guide to Purity Validation of 1,4-Diazoniabicyclo[2.2.2]octane Reagents: A Comparative Analysis
1,4-diazoniabicyclo[2.2.2]octane derivatives—most prominently 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™—have revolutionized electrophilic fluorination [1]. As a stable, non-volatile N-F reagent, it replaces hazardous alternatives like fluorine gas or perchloryl fluoride. However, the synthetic utility of this reagent is strictly governed by its purity.
For researchers and drug development professionals, utilizing unvalidated technical-grade reagents can lead to catastrophic failures in late-stage functionalization. Trace impurities—specifically moisture, unreacted 1,4-diazabicyclo[2.2.2]octane (DABCO), and heavy metals—can severely compromise reaction yields, alter regioselectivity, and induce unwanted radical pathways [2]. This guide objectively compares the performance of Ultra-Pure versus Technical Grade reagents and provides self-validating analytical protocols to ensure scientific integrity.
The Mechanistic Impact of Impurities (Causality)
To understand why purity validation is critical, one must examine the causality behind reagent degradation and side reactions:
-
Moisture-Induced Hydrolysis: The active N-F bond in 1,4-diazoniabicyclo[2.2.2]octane reagents is highly susceptible to hydrolysis. Exposure to atmospheric moisture degrades the reagent, releasing hydrofluoric acid (HF) and forming oxidized DABCO derivatives. HF not only lowers the active electrophilic fluorine titer but can also catalyze unwanted side reactions, such as premature silyl ether cleavage instead of the desired fluorodesilylation [4].
-
Nucleophilic Interference by Free DABCO: Technical grade reagents often contain traces of unreacted DABCO from the manufacturing process. As a strong, non-nucleophilic base and a potent nucleophile in specific contexts (e.g., Baylis-Hillman-type additions), free DABCO can competitively react with electrophilic substrates or coordinate with transition metal catalysts, effectively poisoning the catalytic cycle in metal-mediated fluorinations.
Divergence: Desired electrophilic fluorination vs. moisture degradation and DABCO interference.
Comparative Performance Data
To objectively demonstrate the impact of reagent purity, we compare an Ultra-Pure Grade (≥98%) against a Technical Grade (≤95%) in a benchmark reaction: the electrophilic fluorination of dibenzoylmethane (a 1,3-dicarbonyl compound).
The data below illustrates how trace impurities directly correlate with diminished yields and the proliferation of difluorinated or cleaved byproducts.
| Analytical Parameter | Ultra-Pure Grade (≥98%) | Technical Grade (≤95%) | Mechanistic Consequence |
| Active F+ Titer | > 98.5% | < 94.0% | Incomplete substrate conversion due to lack of oxidant. |
| Unreacted DABCO | < 0.1% | 2.5 - 4.0% | Catalyst poisoning; competitive nucleophilic attack. |
| Moisture Content | < 0.2% | > 1.5% | Generation of HF; unwanted acid-catalyzed cleavage. |
| Yield: 2-Fluoro Product | 94% | 71% | Lower efficiency and higher purification costs. |
| Byproducts | < 2% | > 12% | Difficult-to-separate difluorinated species. |
Analytical Workflows for Purity Validation
Because 1,4-diazoniabicyclo[2.2.2]octane reagents lack a strong UV chromophore, standard HPLC-UV is insufficient for comprehensive purity profiling. A multi-modal approach is required to establish a self-validating system:
Multi-modal analytical workflow for comprehensive purity validation of N-F reagents.
Step-by-Step Experimental Protocols
Protocol 1: Iodometric Titration for Active Fluorine Titer
Causality: This protocol relies on a quantitative redox reaction. The active N-F bond acts as an oxidant, converting added potassium iodide (KI) into molecular iodine (I₂). The liberated I₂ is then titrated with standardized sodium thiosulfate (Na₂S₂O₃) [3]. This directly measures the reagent's functional capacity rather than just its mass.
-
Sample Preparation: Accurately weigh ~0.15 g of the 1,4-diazoniabicyclo[2.2.2]octane reagent into a 250 mL Erlenmeyer flask.
-
Dissolution: Dissolve the solid sample in a mixture of 50 mL deionized water and 5 mL glacial acetic acid.
-
Iodine Liberation: Add 1.5 g of Potassium Iodide (KI) to the flask. Swirl gently and allow the solution to stand in the dark for 5–10 minutes. The solution will turn dark brown as I₂ is liberated.
-
Titration: Titrate the liberated iodine with a standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution until the dark brown color fades to a pale yellow.
-
Endpoint Detection: Add 1–2 mL of a 1% starch indicator solution (the mixture will immediately turn dark blue). Continue titrating dropwise until the blue color completely disappears, leaving a colorless solution that persists for at least 30 seconds.
-
Calculation: Calculate the purity using the following formula: Purity (%) = (V × M × 354.26) / (20 × W) (Where V = volume of Na₂S₂O₃ in mL, M = molarity of Na₂S₂O₃, 354.26 = molecular weight of Selectfluor, and W = sample weight in grams).
Protocol 2: Benchmark Electrophilic Fluorination of 1,3-Dicarbonyls
Causality: Using a validated, high-purity reagent ensures that the reaction proceeds strictly via the desired electrophilic pathway. The absence of free DABCO prevents competitive nucleophilic attack and suppresses the formation of difluorinated byproducts.
-
Reaction Setup: In a flame-dried 20 mL reaction vial, dissolve 1.0 mmol of dibenzoylmethane in 5 mL of anhydrous acetonitrile (MeCN).
-
Reagent Addition: Add 1.05 mmol of the Ultra-Pure 1,4-diazoniabicyclo[2.2.2]octane reagent (previously validated via Protocol 1).
-
Execution: Stir the mixture at room temperature under a nitrogen atmosphere for 2–4 hours. Monitor the reaction progress via TLC or HPLC.
-
Workup: Quench the reaction by adding 10 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude mixture via flash chromatography to isolate the 2-fluoro-1,3-dicarbonyl product. Analyze via ¹⁹F NMR to confirm the absence of difluorinated byproducts (which typically appear further upfield).
References
-
Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. National Center for Biotechnology Information (PMC).[Link]
-
Potentiometric titer determination of Sodium thiosulfate Na2S2O3. Mettler Toledo Analytical Applications.[Link]
-
A Physical Organic Approach Towards Electrophilic Fluorination. Durham University E-Theses.[Link]
Overcoming Combustion Resistance: A Comparative Guide to Elemental Analysis Standards for DABCO Dicationic Salts
As a Senior Application Scientist, I frequently encounter the analytical bottleneck presented by 1,4-diazabicyclo[2.2.2]octane (DABCO) dicationic salts. Molecules like Selectfluor™ (N-chloromethyl-N'-fluorotriethylenediammonium bis(tetrafluoroborate)) and various DABCO-based ionic liquids are indispensable in modern synthetic chemistry. However, their unique structural properties—specifically their high nitrogen density, extreme hygroscopicity, and the presence of halogenated counterions (e.g., BF₄⁻, PF₆⁻, Cl⁻, F⁻)—make standard CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) elemental analysis notoriously unreliable.
This guide objectively compares standard combustion methods against catalyst-assisted and orthogonal techniques, providing a self-validating protocol to ensure your elemental data meets the rigorous ±0.4% accuracy standard required for peer-reviewed publication and drug development QA/QC.
The Mechanistic Challenge: Why Standard CHNS Fails
Standard combustion analysis relies on the complete oxidation of the sample at ~900–1000 °C to form CO₂, H₂O, NO₂/N₂, and SO₂. DABCO dicationic salts disrupt this process through three primary mechanisms:
-
Hygroscopicity & Hydration Shells : DABCO salts readily absorb atmospheric moisture. If not rigorously dried, trapped water artificially inflates the Hydrogen and Oxygen mass percentages while depressing Carbon and Nitrogen. Experimental data shows that even pure DABCO often yields values significantly deviating from theoretical calculations (e.g., Experimental C: 58.55% vs. Calculated C: 64.24%) due to rapid moisture uptake [1].
-
Halogen Interference : Dicationic salts often employ counterions like BF₄⁻ or contain active halogens (like the N-F bond in Selectfluor). During combustion, halogens can form stable halocarbons or hydrohalic acids, trapping carbon and preventing its complete conversion to CO₂. Furthermore, fluorine and chlorine can poison the copper reduction columns used in CHNS analyzers, interrupting the free radical reactions necessary for complete combustion [2].
-
Refractory Nitride Formation : The rigid, nitrogen-rich bicyclic cage of DABCO can undergo incomplete combustion, forming thermally stable carbon nitrides rather than releasing pure N₂ gas.
Comparative Analysis of Analytical Approaches
To achieve publication-grade elemental analysis, we must compare standard methods against catalyst-assisted and orthogonal techniques.
Table 1: Comparison of Elemental Analysis Strategies for DABCO Salts
| Analytical Strategy | Methodology | Accuracy for DABCO Salts | Halogen Tolerance | Cost / Throughput |
| Standard CHNS | Unmodified combustion at 950 °C in tin capsules. | Poor (Frequently fails the ±0.4% purity standard). | Low (Rapid reduction catalyst poisoning). | Low Cost / High Throughput |
| Catalyst-Assisted CHNS | Addition of WO₃ or V₂O₅ as combustion promoters. | Excellent (Breaks down refractory nitrides). | Moderate (Sequesters halogens but requires column care). | Moderate Cost / Medium Throughput |
| Orthogonal Validation | qNMR (Purity) + IC/ICP-MS (Halogen/Metal content). | Supreme (Direct molecular quantification). | High (Specifically targets and quantifies halogens). | High Cost / Low Throughput |
Causality in Experimental Design: The Catalyst-Assisted Protocol
To overcome the activation energy barrier of the DABCO cage and neutralize halogen interference, the addition of Tungsten(VI) oxide (WO₃) or Vanadium(V) oxide (V₂O₅) is mandatory. The Causality: These metal oxides serve a dual purpose. First, they act as localized oxygen donors to ensure complete carbon oxidation of the refractory cage. Second, they act as halogen scavengers, preventing the formation of volatile fluorocarbons that skew carbon data. Recent methodologies utilizing WO₃ as a combustion catalyst have successfully validated complex DABCO adducts and Selectfluor-mediated reaction products [3].
Standardized Experimental Protocol: Catalyst-Assisted CHNS Analysis
This self-validating protocol ensures that moisture and halogen interferences are systematically eliminated before data is generated.
Step 1: Sample Preparation & Desiccation
-
Transfer the DABCO dicationic salt to a vacuum desiccator containing P₂O₅. Apply high vacuum (< 0.1 Torr) for a minimum of 24 hours.
-
Validation Check: Perform a preliminary Thermogravimetric Analysis (TGA) to confirm the absence of a mass-loss event around 100–120 °C (indicating complete water removal). All subsequent handling must occur in an argon-filled glovebox.
Step 2: Capsule Preparation
-
Weigh 1.5 to 2.0 mg of the dried DABCO salt into a pre-cleaned tin (Sn) capsule using a microbalance (readability 0.001 mg).
-
Add a 10-fold mass excess (~15–20 mg) of high-purity WO₃ powder directly into the capsule, covering the sample completely. Fold and seal the capsule tightly.
-
Causality: The tin capsule creates a localized exothermic flash upon oxidation (reaching ~1800 °C), while the WO₃ blanket ensures complete oxidation of the nitrogen-rich cage and sequesters fluorine/chlorine.
Step 3: Combustion and Detection
-
Load the capsule into the CHNS analyzer autosampler. Set the primary combustion furnace to 1000 °C and the reduction furnace (containing Cu wire) to 650 °C.
-
Run a blank (Tin capsule + WO₃) to establish the baseline, followed by a certified reference material (CRM, e.g., sulfanilamide) to verify calibration.
-
Analyze the DABCO sample in triplicate.
-
Validation Check: The variance between the three runs must be < 0.2%. If variance is higher, it indicates sample inhomogeneity or incomplete combustion, requiring a higher WO₃-to-sample ratio.
Step 4: Orthogonal Verification (For Halogenated Counterions)
-
For salts containing BF₄⁻ or PF₆⁻, perform Ion Chromatography (IC) on an aqueous extraction of the salt to independently verify the anion mass percentage, cross-referencing this with the CHNS nitrogen/carbon backbone data.
Visualizing the Analytical Workflow
To ensure rigorous validation, the following decision tree outlines the analytical pathway for characterizing these complex salts.
Analytical workflow for the elemental validation of DABCO dicationic salts.
Conclusion
For researchers working with Selectfluor, DABSO, or DABCO-based ionic liquids, relying solely on standard CHNS analysis is a dangerous analytical pitfall. The inherent hygroscopicity, halogen interference, and thermal stability of the dicationic cage demand a modified approach. By integrating rigorous vacuum desiccation, WO₃-assisted combustion, and orthogonal halogen quantification, scientists can confidently achieve the tight accuracy margins required for high-impact chemical reporting.
References
Sources
distinguishing mono-cationic vs di-cationic DABCO derivatives via NMR
Distinguishing Mono-Cationic vs. Di-Cationic DABCO Derivatives via NMR: A Comprehensive Analytical Guide
Introduction
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly symmetric, bicyclic tertiary amine widely utilized in the synthesis of 1[1],2[2], and 3[3]. The functionalization of DABCO typically involves alkylation via , yielding either mono-quaternary (mono-cationic) or bis-quaternary (di-cationic) ammonium salts. For researchers and drug development professionals, unambiguously distinguishing between these two states is critical, as the charge density directly dictates the molecule's solubility, catalytic efficacy, and biological activity.
This guide provides an objective, data-driven framework for differentiating mono-cationic and di-cationic DABCO derivatives using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in mechanistic causality and validated experimental protocols.
Mechanistic Causality: Symmetry Breaking and Inductive Deshielding
The analytical distinction between mono- and di-alkylated DABCO relies on two fundamental physicochemical principles:
-
Symmetry Breaking: Neutral DABCO belongs to the
point group, possessing six equivalent methylene ( ) groups. 4[4], reducing it to . This creates two distinct magnetic environments: the protons adjacent to the positively charged quaternary nitrogen ( ) and those adjacent to the neutral nitrogen ( ). Symmetrical di-alkylation restores the symmetry, rendering all twelve core protons equivalent once again. -
Inductive Deshielding (-I Effect): The quaternization of a nitrogen atom generates a formal positive charge, which exerts a strong electron-withdrawing inductive effect. This depletes the electron density around the adjacent carbon and hydrogen atoms, 2[2]. A di-cationic species, possessing two positive poles, exhibits a compounded deshielding effect, pushing the core signals even further downfield compared to its mono-cationic counterpart.
Comparative Data Summary
The following table summarizes the expected quantitative NMR parameters for DABCO derivatives. (Note: Exact chemical shifts will vary based on the specific alkyl chain, counter-ion, and solvent used).
| Property | Neutral DABCO | Mono-Cationic DABCO | Symmetric Di-Cationic DABCO | Asymmetric Di-Cationic DABCO |
| Symmetry Point Group | ||||
| 1 singlet (12H) | 2 multiplets (6H, 6H) | 1 singlet/multiplet (12H) | 2 multiplets (6H, 6H) | |
| 1 peak (~47 ppm) | 2 peaks (~45, 52 ppm) | 1 peak (~53 ppm) | 2 peaks (~51, 54 ppm) | |
| 1 peak (Neutral) | 2 peaks (1 Neutral, 1 Quat) | 1 peak (Quat) | 2 peaks (Both Quat) | |
| Relative Diffusion (DOSY) | Fast | Medium | Slow | Slow |
Visualization: Analytical Workflow
To systematically identify the alkylation state of a DABCO derivative, we employ a self-validating logical workflow. Relying solely on
Logical workflow for distinguishing DABCO derivatives using multinuclear NMR spectroscopy.
Experimental Protocol: Self-Validating NMR Characterization
The following methodology ensures a robust, self-validating system for structural confirmation.
Step 1: Sample Preparation and Solvation
-
Action: Dissolve 15–20 mg of the purified DABCO derivative in 0.6 mL of a highly polar deuterated solvent (preferably
or ). -
Causality: Solvent choice is paramount. Non-polar or moderately polar solvents can induce strong ion-pairing between the cationic DABCO core and its counter-anion (e.g., halide or
). This ion-pairing alters the local magnetic environment, leading to unpredictable chemical shifts and signal broadening. Highly polar solvents ensure complete dissociation, yielding sharp, reproducible resonances.
Step 2:
-
Action: Acquire a standard 1D
NMR spectrum (≥16 scans) and a proton-decoupled 1D NMR spectrum (≥512 scans). -
Analysis: Examine the DABCO core signals (typically between 3.0 and 4.2 ppm in
NMR, and 45–55 ppm in NMR). -
Validation: Integrate the core
signals. A mono-cationic species will display two distinct multiplets, each integrating to 6H.[5].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Step 3: Resolving Ambiguities with
-
Action: If the
NMR shows two sets of core signals, the molecule could be mono-cationic OR asymmetrically di-cationic. To resolve this, acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range coupling ( ≈ 5–8 Hz). -
Causality:
NMR is exquisitely sensitive to the nitrogen oxidation/alkylation state.6[6]. -
Validation: The presence of a cross-peak at ~ -350 ppm definitively proves the existence of a neutral nitrogen, confirming a mono-cationic structure. If both nitrogen signals appear in the quaternary region (~ -300 ppm), the species is asymmetrically di-cationic.
Step 4: Diffusion-Ordered Spectroscopy (DOSY) (Orthogonal Validation)
-
Action: Acquire a 2D DOSY spectrum to measure the translational diffusion coefficient (
) of the molecule. -
Causality: Di-cationic species possess a higher charge density, which organizes a larger, more tightly bound solvent shell (increased hydrodynamic radius) compared to mono-cationic species. Consequently, di-cationic DABCO derivatives will exhibit a measurably slower diffusion coefficient in solution, providing orthogonal physical evidence of the double charge.
References
-
Synthesis and antimicrobial activities of new water-soluble bis-quaternary ammonium methacrylate polymers. ResearchGate. 3
-
1H & 13C NMR spectra of [DABCO(C2COOH)2]2+[Br-]2. ResearchGate. 5
-
Supramolecular catalytic systems based on alkylated diquaternary 1,4-diazabicyclo[2.2.2]octane derivatives. ResearchGate. 2
-
DFT study of 1,4-diazabicyclo[2.2.2]octane (DABCO) based ionic liquids: Effect of alkyl chain and anion types. ResearchGate. 1
-
An experimental, computational, and uncertainty analysis study of the rates of iodoalkane trapping by DABCO in solution phase organic media. RSC Publishing.
-
Mono- and Bis-Carbonyl Hypoiodites of the Tertiary Amines Quinuclidine and DABCO. ACS Publications. 4
-
15N-NMR spectroscopy 32. Synthesis and characterization of polyelectrolytes based on polyaminamides. ResearchGate. 6
Sources
Safety Operating Guide
1,4-Diazoniabicyclo[2.2.2]octane proper disposal procedures
Executive Summary: Immediate Action Required
Stop and Verify: The term "1,4-Diazoniabicyclo[2.2.2]octane" refers to the dicationic (doubly charged) salt form of DABCO. This is chemically distinct from the neutral base DABCO (1,4-Diazabicyclo[2.2.2]octane).
-
If you possess the Fluorinating Agent (e.g., Selectfluor/F-TEDA): This is an Oxidizer and Corrosive . It reacts with water to release Hydrogen Fluoride (HF). Do not mix with organic solvents or reducing agents.
-
If you possess the Simple Salt (e.g., Dichloride): This is a standard organic salt, often an irritant and toxic to aquatic life.
-
If you possess the Neutral Base (DABCO): This is a Flammable Solid and hygroscopic base.
Strict Prohibition: NEVER dispose of any diazonia species down the drain. These compounds are highly toxic to aquatic environments and stable in water, posing long-term environmental risks.[1][2][3][4]
Chemical Identification & Hazard Profiling
Proper disposal begins with precise identification of the counter-ion and substituents, which dictate the reactivity profile.
| Feature | Reactive "Diazonia" (e.g., Selectfluor) | Non-Reactive "Diazonia" (e.g., Dichloride) | Neutral Base (Reference) |
| Common Name | Selectfluor, F-TEDA-BF4 | DABCO Dichloride | DABCO, TEDA |
| Structure | N-F / N-Chloromethyl substituents | N-H / N-Alkyl substituents | Neutral Nitrogen Bridge |
| Primary Hazard | Oxidizer , Causes Burns, HF Generation | Skin/Eye Irritant, Aquatic Toxicity | Flammable Solid , Irritant |
| Reactivity | Reacts violently with reducers/water | Stable | Hygroscopic, Basic |
| RCRA Characteristic | D001 (Ignitable/Oxidizer), D002 (Corrosive) | Not typically characteristic (Check State regs) | D001 (Ignitable Solid) |
| Waste Stream | Oxidizing Solid (Segregated) | Toxic/Irritant Organic | Flammable Solid |
Pre-Disposal Stabilization & Segregation
Scenario A: The Reactive Fluorinating Agent (High Risk)
Compounds: 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)[2][4]
The Mechanism of Danger: These compounds contain electrophilic fluorine (
Protocol:
-
Segregation: Isolate from all organic solvents, especially ketones or alcohols, which can be oxidized exothermically.
-
Container: Use Polypropylene (PP) or High-Density Polyethylene (HDPE). Avoid Glass if the compound has been exposed to moisture (risk of HF etching/weakening glass).
-
Labeling: Mark clearly as "OXIDIZER" and "POTENTIAL HF GENERATION" .
Scenario B: Non-Reactive Salts
Compounds: 1,4-Diazoniabicyclo[2.2.2]octane dichloride
Protocol:
-
Segregation: Can be co-packed with solid hazardous waste (halogenated or non-halogenated depending on the counter-ion).
-
Container: Standard glass or plastic waste jars.
Disposal Workflows
Workflow 1: Solid Waste (Unused Reagent)
Step 1: Classification
-
Check the label.[2][3][5][6][7] If it contains "Fluor" or "Tetrafluoroborate," treat as Scenario A .
Step 2: Packaging
-
Reactive: Place the original container inside a secondary HDPE containment bag. Add a desiccant packet if available to prevent hydrolysis during storage.
-
Non-Reactive: Tape the lid shut. Place in the lab's solid waste drum.
Step 3: Labeling (Critical)
-
Label: "Waste 1,4-Diazoniabicyclo[2.2.2]octane derivative."
-
For Reactive: Add [x] Oxidizer [x] Corrosive.
Workflow 2: Quenching Reactive Solutions (Advanced)
Caution: Only perform this if you have experience handling HF-generating reactions. Otherwise, dispose of the solution as active hazardous waste.
Objective: Neutralize the electrophilic fluorine (
-
Setup: Fume hood, HF-resistant gloves, calcium gluconate gel on standby.
-
Reducing Agent: Prepare a 10% aqueous solution of Sodium Thiosulfate or Sodium Bisulfite .
-
Process:
-
Dilute the reaction mixture with a non-oxidizable solvent (e.g., dichloromethane).
-
Slowly add the thiosulfate solution while stirring on ice.
-
Monitor temperature (exothermic).
-
Test for oxidizers using starch-iodide paper (Paper should not turn blue/black if quenched).
-
-
Neutralization:
-
The byproduct may be acidic (HF/HBF4).
-
Neutralize with Sodium Bicarbonate (sat. aq.) until pH 7-8.
-
-
Disposal:
-
Separate layers.
-
Organic layer
Halogenated Waste. -
Aqueous layer
Aqueous Waste (Contains Fluorides - Check local limits; usually requires off-site disposal, DO NOT DRAIN ).
-
Visual Decision Logic
Figure 1: Decision tree for segregating Diazonia salts based on reactivity and anion type.
Regulatory & Logistics (RCRA)
When filling out your waste manifest, use the following guidelines. Note that "Diazonia" salts are rarely P-listed or U-listed by specific name, so they default to Characteristic Waste .
-
For Selectfluor/Reactive Salts:
-
EPA Waste Codes: D001 (Oxidizer), D002 (Corrosive - if pH < 2 upon dissolution).
-
DOT Shipping Name: Oxidizing solid, corrosive, n.o.s. (Contains 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Class: 5.1 (8)
-
-
For Non-Reactive Salts:
-
EPA Waste Codes: None (unless mixed with solvents). Treat as "Non-RCRA Regulated Hazardous Waste" (State dependent).
-
DOT Shipping Name: Environmentally hazardous substance, solid, n.o.s.
-
Class: 9
-
References
-
Sigma-Aldrich. (2024).[8] Safety Data Sheet: Selectfluor™ Fluorinating Reagent. Retrieved from
-
Thermo Fisher Scientific. (2023).[6] Safety Data Sheet: 1,4-Diazabicyclo[2.2.2]octane.[1][3][7][9] Retrieved from
-
ECHEMI. (2024). 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Safety Information. Retrieved from
-
US EPA. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. lobachemie.com [lobachemie.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. fishersci.ie [fishersci.ie]
- 7. aksci.com [aksci.com]
- 8. 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo 2.2.2 octane bis(tetrafluoroborate) 95 F+ active 140681-55-6 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,4-Diazoniabicyclo[2.2.2]octane
This guide addresses the safe handling, logistics, and disposal of 1,4-Diazoniabicyclo[2.2.2]octane derivatives.
Critical Distinction: The term "Diazonia" refers to the cationic (salt) forms of the DABCO core, where the nitrogen atoms are quaternized. This is chemically and operationally distinct from neutral 1,4-Diazabicyclo[2.2.2]octane (DABCO) , which is a basic amine.
The most common and commercially significant "Diazonia" reagents in drug development are:
-
Selectfluor® (F-TEDA-BF4): 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Used for electrophilic fluorination.
-
DABSO: 1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate.[1] Used as a solid surrogate for sulfur dioxide (SO₂).
This guide prioritizes the safety protocols for these high-value reagents.
Part 1: Hazard Profiling & PPE Matrix
Unlike neutral DABCO (which is flammable and hygroscopic), "Diazonia" salts are often engineered for stability but carry distinct reactivity hazards (Oxidizers, Fluorinating agents, or Gas precursors).
Hazard Identification Table
| Reagent Class | Representative Compound | Primary Hazard | Secondary Hazard | Stability |
| Fluorinating Agents | Selectfluor (F-TEDA-BF4) | Oxidizer / Corrosive | Acute Toxicity (Oral) | Stable, Non-hygroscopic |
| SO₂ Surrogates | DABSO | Gas Evolution (SO₂) | Skin/Eye Irritant | Thermal Decomposition >80°C |
| Alkyl Salts | DABCO-diium Dichloride | Irritant | Hygroscopic | Stable |
Personal Protective Equipment (PPE) Decision Tree
Wear standard laboratory attire (lab coat, closed shoes, long pants) as a baseline.
1. Hand Protection:
-
Routine Handling (Weighing/Transfer): Nitrile gloves (minimum thickness 0.11 mm).
-
Reaction/Quenching (Selectfluor): Double-gloving recommended. Inner: Nitrile; Outer: Neoprene or extended-cuff Nitrile (0.3 mm) to protect against corrosive hydrolysis products (HF traces).
2. Eye & Face Protection:
-
Standard: Chemical safety goggles (ANSI Z87.1). Do not use safety glasses with side shields for Selectfluor due to potential corrosive dust generation.
-
Large Scale (>10g): Face shield required over goggles when handling Selectfluor dry powder to prevent inhalation/eye contact with oxidizer dust.
3. Respiratory Protection:
-
Engineering Control: All handling must occur within a certified chemical fume hood.
-
Dust Hazard: If handling open powder outside a hood (not recommended), use a P95/N95 particulate respirator.
Part 2: Operational Logistics & Handling Protocols
Workflow 1: Reagent Preparation & Weighing
-
Selectfluor: While air-stable, it is an electrophilic oxidant .
-
Incompatibility: Do not weigh on paper or use metal spatulas that may corrode. Use glass or Teflon (PTFE) spatulas .
-
Vessel: Weigh directly into the reaction flask or a glass vial. Avoid aluminum weighing boats.
-
-
DABSO:
Workflow 2: Reaction Setup (Graphviz Visualization)
The following diagram outlines the decision logic for reaction setup to prevent runaway exotherms or gas release.
Figure 1: Operational logic for handling Diazoniabicyclo salts in synthesis. Note the divergence between oxidative risks (Selectfluor) and off-gassing risks (DABSO).
Part 3: Disposal & Waste Management[6][7]
Proper disposal is critical due to the oxidizing nature of Selectfluor and the potential for SO₂ evolution from DABSO.
1. Quenching Protocols
Do not dispose of active "Diazonia" reagents directly into waste drums.
-
Selectfluor (Oxidizer):
-
Dilute: Dissolve the reaction mixture in a compatible solvent (e.g., Acetonitrile or Water).
-
Reductive Quench: Slowly add a mild reducing agent such as Sodium Thiosulfate (aq) or Sodium Bisulfite (aq) .
-
Verification: Use starch-iodide paper to confirm no active oxidant remains (Paper should remain white; blue/black indicates active oxidant).
-
Neutralization: Adjust pH to 7-8 using Sodium Bicarbonate.
-
-
DABSO (SO₂ Source):
-
Hydrolysis: Treat with aqueous Sodium Hydroxide (NaOH) to convert the sulfinate to sulfite/sulfate salts.
-
Oxidation: Treat the resulting solution with dilute bleach (Sodium Hypochlorite) to fully oxidize sulfites to sulfates (preventing SO₂ off-gassing in acidic waste streams).
-
2. Waste Categorization
-
Solid Waste: Contaminated gloves, paper, and weighing boats must be bagged in yellow hazardous waste bags (Oxidizing solids).
-
Liquid Waste:
-
Quenched Selectfluor: Aqueous Basic Waste (Heavy metals absent).
-
Quenched DABSO: Aqueous Basic Waste.
-
Note: Never mix unquenched Selectfluor with organic solvent waste (Acetone/Ethanol) as this can create shock-sensitive mixtures.
-
Part 4: Emergency Response
-
Spill (Solid):
-
Do not sweep dry dust (static hazard).
-
Cover with a wet absorbent pad or sand.
-
Scoop into a plastic container. Do not use metal tools.
-
-
Skin Contact:
-
Eye Contact:
-
Flush for 15 minutes. Seek immediate ophthalmological monitoring.
-
References
-
Selectfluor® Safety Data Sheet . Sigma-Aldrich. (2024).[5] Link
-
Banks, R. E. (1992). Selectfluor reagent F-TEDA-BF4: A new, versatile, and safe source of electrophilic fluorine. Journal of Fluorine Chemistry, 58(2-3), 260. Link
-
Woolven, H., et al. (2011). DABSO: A solid source of sulfur dioxide. Organic Letters, 13(18), 4876-4878. Link
-
PubChem Compound Summary . (2025). 1,4-Diazoniabicyclo[2.2.2]octane.[1][10][2][3][4][6][9][11][12][13][14] National Center for Biotechnology Information. Link
Sources
- 1. 1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate | 119752-83-9 [chemicalbook.com]
- 2. fishersci.be [fishersci.be]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. aksci.com [aksci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. echemi.com [echemi.com]
- 10. 1,4-二氮杂双环 2.2.2 辛烷, 99% C6H12N2 [sigmaaldrich.com]
- 11. CAS#:10298-83-6 | 1,4-Diazabicyclo[2.2.2]octane,1,4-dioxide | Chemsrc [chemsrc.com]
- 12. 1,4-Diazoniabicyclo[2.2.2]octane | C6H14N2+2 | CID 4060555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 119752-83-9 | 1,4-Diazoniabicyclo[2.2.2]octane-1,4-disulfinate - Alachem Co., Ltd. [alachem.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
